(R)-morpholin-3-ylmethanol hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
[(3R)-morpholin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-3-5-4-8-2-1-6-5;/h5-7H,1-4H2;1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLUDHYXVXRFLY-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212377-10-0 | |
| Record name | [(3R)-morpholin-3-yl]methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-morpholin-3-ylmethanol hydrochloride: A Technical Guide to its Basic Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core basic properties of (R)-morpholin-3-ylmethanol hydrochloride. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on its chemical and physical characteristics, basicity, synthesis, and its role as a versatile building block in medicinal chemistry.
Physicochemical Properties
This compound is a chiral organic compound that serves as a valuable intermediate in the synthesis of more complex molecules.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | [(3R)-morpholin-3-yl]methanol;hydrochloride | PubChem[2] |
| CAS Number | 1212377-10-0 | BenchChem[1] |
| Molecular Formula | C₅H₁₂ClNO₂ | PubChem[2] |
| Molecular Weight | 153.61 g/mol | PubChem[2] |
| Appearance | Solid | Fluorochem |
| Purity | Typically >95% | Fluorochem |
| Storage | Inert atmosphere, room temperature | BLD Pharm[3] |
Basicity and pKa Determination
The basicity of this compound is attributed to the nitrogen atom within the morpholine ring. This nitrogen can be protonated to form the hydrochloride salt, a common strategy to improve the stability and solubility of amine-containing compounds.[1][4]
A predicted pKa of 14.85 has been reported for the free base, (S)-N-Boc-3-(hydroxymethyl)morpholine; however, this value likely corresponds to the hydroxyl proton and not the morpholine nitrogen, making it less relevant for characterizing the basicity of the amine.[6]
| Compound | pKa of Conjugate Acid | Source |
| Morpholine | 8.36 | R. Williams pKa Data[5] |
| N-Methylmorpholine | 7.38 | R. Williams pKa Data[5] |
| (R)-morpholin-3-ylmethanol | Estimated 7-8 | N/A |
Experimental Protocol: pKa Determination by Potentiometric Titration
The pKa of this compound can be experimentally determined using potentiometric titration. This method involves titrating a solution of the compound with a standardized base and monitoring the pH change.
Materials and Equipment:
-
This compound
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water, free of CO₂
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Preparation of the Analyte Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of CO₂-free deionized water to create a solution of known concentration (e.g., 10 mM).
-
Titration Setup: Place the analyte solution in a beaker with a magnetic stir bar and begin stirring. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged.
-
Titration: Add the standardized NaOH solution in small, precise increments from the burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steep rise in the titration curve. The equivalence point can be determined from the inflection point of the curve, often found by taking the first or second derivative of the titration data.
Workflow for pKa Determination:
Synthesis
This compound is typically synthesized in a multi-step process. A common route involves the use of a chiral starting material to establish the stereocenter.
General Synthesis Protocol
A plausible synthetic route starts from a chiral precursor, which is then used to construct the morpholine ring. The final step is the formation of the hydrochloride salt.
Step 1: Synthesis of the Free Base, (R)-morpholin-3-ylmethanol A common method for synthesizing the free base involves the deprotection of a protected precursor. For example, (S)-(4-Benzylmorpholin-3-yl)methanol can be debenzylated via catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[4]
Step 2: Formation of the Hydrochloride Salt The hydrochloride salt is formed by treating the free base with hydrochloric acid.[1]
-
Dissolve the crude (R)-morpholin-3-ylmethanol free base in a suitable anhydrous organic solvent (e.g., diethyl ether, dichloromethane).
-
Add a solution of anhydrous hydrochloric acid (e.g., 2 M HCl in diethyl ether) dropwise to the stirred solution.
-
The addition of HCl protonates the basic nitrogen atom of the morpholine ring, leading to the precipitation of this compound.[1]
-
The solid salt can then be collected by filtration and dried.
Role in Drug Discovery and Development
The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and experimental therapeutics.[7] Its presence can confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability.
This compound, with its specific stereochemistry and functional handles, is a valuable building block for creating libraries of chiral compounds for drug discovery.[1] It has been incorporated into molecules targeting a range of diseases.
Application in PI3K Inhibitor Synthesis
The morpholine moiety is a key structural feature in a class of phosphatidylinositol 3-kinase (PI3K) inhibitors. The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it an important therapeutic target.[8][9]
One notable example is the pan-PI3K inhibitor ZSTK474, which contains two morpholine groups.[7] Structure-activity relationship (SAR) studies on ZSTK474 and its analogs have demonstrated the importance of the morpholine scaffold for potent inhibitory activity.[7][10] (R)-morpholin-3-ylmethanol can be used to synthesize analogs of such inhibitors, where the chiral hydroxymethyl group can be used for further derivatization or to probe interactions within the enzyme's binding site.
The general role of chiral building blocks like this compound in the drug discovery process is illustrated in the following diagram.
Safety and Handling
This compound is classified as harmful if swallowed or in contact with skin, and it causes skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.
This technical guide provides a foundational understanding of the basic properties of this compound. Its utility as a chiral building block, coupled with the favorable characteristics of the morpholine scaffold, ensures its continued importance in the field of drug discovery and development.
References
- 1. This compound | 1212377-10-0 | Benchchem [benchchem.com]
- 2. ((3R)-morpholin-3-yl)methanol hydrochloride | C5H12ClNO2 | CID 42614246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1212377-10-0|this compound|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 6. 714971-28-5 CAS MSDS (3(S)-HYDROXYMETHYL-4-BOCMORPHOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (R)-morpholin-3-ylmethanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-morpholin-3-ylmethanol hydrochloride is a chiral organic compound that has garnered significant attention as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a morpholine ring with a stereocenter at the 3-position and a reactive hydroxymethyl group, makes it a valuable synthon for the creation of more complex molecules with potential therapeutic applications. The morpholine scaffold itself is a privileged structure in drug design, often imparting favorable physicochemical properties such as improved aqueous solubility and metabolic stability to parent molecules. This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of this compound.
Molecular Structure and Properties
This compound is the hydrochloride salt of the (R)-enantiomer of 3-hydroxymethylmorpholine. The presence of the chiral center is a critical feature, as stereochemistry plays a pivotal role in the interaction of small molecules with biological targets.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and its corresponding free base are presented in Table 1. It is important to note that while some experimental data for the free base is available, specific experimental values for the hydrochloride salt are not widely reported in the literature.
| Property | Value | Source |
| Chemical Name | [(3R)-morpholin-3-yl]methanol;hydrochloride | [1] |
| CAS Number | 1212377-10-0 | [2] |
| Molecular Formula | C₅H₁₂ClNO₂ | [1] |
| Molecular Weight | 153.61 g/mol | [1] |
| InChI Key | WFLUDHYXVXRFLY-NUBCRITNSA-N | [2] |
| Canonical SMILES | C1COC--INVALID-LINK--CO.Cl | [1] |
| Appearance | White to yellow solid (predicted) | [3] |
| Melting Point (free base) | 70-76 °C | [4] |
| Boiling Point (free base) | 200-210 °C (at 760 mmHg) | [4] |
| Solubility (free base) | Soluble in water, ethanol, and chloroform | [4] |
Table 1: Physicochemical Properties of this compound and its free base.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the morpholine ring and the hydroxymethyl group. The proton at the chiral center (C3) is of particular interest, and its coupling with adjacent protons can provide information about the conformation of the morpholine ring. The protonation of the nitrogen atom by hydrochloric acid will influence the chemical shifts of neighboring protons.[2]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the five carbon atoms in the molecule. The chemical shifts of the carbons in the morpholine ring, particularly C3, are sensitive to the stereochemistry.
Infrared (IR) Spectroscopy: The IR spectrum is predicted to exhibit a broad absorption band in the 3400-3200 cm⁻¹ region, corresponding to the O-H stretching of the alcohol and the N-H stretching of the ammonium group. C-H stretching vibrations are expected in the 3000-2850 cm⁻¹ range, and C-O stretching vibrations for the ether and alcohol functionalities would appear in the fingerprint region (1260-1000 cm⁻¹).[2]
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry of the free base would likely show a prominent peak for the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, including the loss of water (H₂O) or the hydroxymethyl group (CH₂OH), and cleavage of the morpholine ring.[2]
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | Signals for morpholine ring protons, hydroxymethyl protons, and a broad signal for the ammonium proton. |
| ¹³C NMR | Five distinct carbon signals corresponding to the molecular structure. |
| IR | Broad O-H and N-H stretching bands (3400-3200 cm⁻¹), C-H stretching (3000-2850 cm⁻¹), and C-O stretching (1260-1000 cm⁻¹). |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ peak for the free base, with fragmentation involving loss of H₂O and CH₂OH. |
Table 2: Predicted Spectroscopic Data for (R)-morpholin-3-ylmethanol and its hydrochloride salt.
Experimental Protocols
Synthesis of this compound
A common strategy for the synthesis of (R)-morpholin-3-ylmethanol involves the use of a chiral starting material to establish the desired stereochemistry. One such approach starts from (R)-epichlorohydrin or its derivatives.[2] A general workflow for the synthesis and subsequent hydrochloride salt formation is outlined below.
Caption: Synthetic workflow for this compound.
Detailed Methodology:
-
Synthesis of the Free Base, (R)-morpholin-3-ylmethanol: A prominent method involves the deprotection of an N-protected precursor. For instance, an N-benzyl protected intermediate can be debenzylated via catalytic hydrogenation.
-
Reaction: Dissolve the N-protected (R)-morpholin-3-ylmethanol in a suitable solvent like ethanol.
-
Catalyst: Add a palladium-based catalyst (e.g., palladium hydroxide on carbon).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by techniques like TLC or LC-MS).
-
Work-up: Filter off the catalyst and concentrate the solvent under reduced pressure to obtain the crude free base. Purification can be achieved using column chromatography.
-
-
Formation of the Hydrochloride Salt:
-
Dissolution: Dissolve the crude (R)-morpholin-3-ylmethanol free base in an anhydrous organic solvent such as diethyl ether or ethyl acetate.[2]
-
Acidification: Add a solution of anhydrous hydrochloric acid (e.g., 2 M HCl in diethyl ether) dropwise to the stirred solution.[2]
-
Precipitation: The hydrochloride salt, being insoluble in the organic solvent, will precipitate out of the solution.[2]
-
Isolation and Purification: Collect the solid precipitate by filtration, wash with the organic solvent, and dry under vacuum to yield the purified this compound. Recrystallization can be performed for further purification if necessary.
-
Role in Drug Discovery and Development
This compound serves as a crucial chiral building block for the synthesis of more complex and biologically active molecules. The morpholine moiety is known to enhance the pharmacokinetic properties of drug candidates.
Use as a Synthetic Intermediate
A significant application of (R)-morpholin-3-ylmethanol is in the construction of substituted triazine compounds. The nitrogen atom of the morpholine ring acts as a nucleophile, reacting with cyanuric chloride in a stepwise manner. This allows for the controlled introduction of various substituents onto the triazine core, enabling the generation of diverse chemical libraries for high-throughput screening.[2]
Caption: Synthesis of triazine derivatives from (R)-morpholin-3-ylmethanol.
Biological Context and Potential Applications
While specific biological targets for this compound itself are not well-documented in publicly available literature, the broader class of morpholine-containing compounds exhibits a wide range of biological activities. The stereochemistry at the C3 position is critical, and it is often the case that one enantiomer displays significantly higher potency or a different pharmacological profile compared to the other. For instance, the (S)-enantiomer of morpholin-3-ylmethanol has been investigated for its potential antimicrobial and cytotoxic properties.[5]
The incorporation of the (R)-morpholin-3-ylmethanol scaffold into larger molecules can lead to compounds with activities such as:
-
Anticancer agents
-
Antiviral agents
-
Agents targeting the central nervous system [6]
The development of drugs containing this chiral morpholine derivative often involves extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[2]
Conclusion
This compound is a key chiral building block with significant potential in the field of drug discovery and development. Its well-defined stereochemistry and the presence of versatile functional groups allow for its incorporation into a wide array of complex molecules. While detailed experimental data and specific biological targets for the compound itself are not extensively reported, its utility as a synthetic intermediate is well-established. Further research into the direct biological activities of this compound and the continued use of this scaffold in the synthesis of novel therapeutic agents will undoubtedly contribute to the advancement of medicinal chemistry.
References
- 1. ((3R)-morpholin-3-yl)methanol hydrochloride | C5H12ClNO2 | CID 42614246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1212377-10-0 | Benchchem [benchchem.com]
- 3. This compound | 1212377-10-0 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Buy (S)-morpholin-3-ylmethanol | 211053-50-8 [smolecule.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
In-Depth Technical Guide on the Physicochemical Properties of (R)-morpholin-3-ylmethanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-morpholin-3-ylmethanol hydrochloride is a chiral morpholine derivative of significant interest in medicinal chemistry and drug development.[1] Its structural features, including a stereocenter and a primary alcohol, make it a valuable building block for the synthesis of complex pharmaceutical compounds.[1] The hydrochloride salt form enhances the compound's stability and aqueous solubility, crucial properties for drug formulation and delivery.[2] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, including its chemical identity, and available data on its melting point, solubility, and pKa. Detailed experimental protocols for the determination of these properties are also presented to aid researchers in their laboratory work.
Chemical Identity and Structure
This compound is the hydrochloride salt of the (R)-enantiomer of morpholin-3-ylmethanol. The presence of a chiral center at the C3 position of the morpholine ring is a key structural feature.[1]
Molecular Structure:
| Identifier | Value |
| IUPAC Name | [(3R)-morpholin-3-yl]methanol;hydrochloride[3][4] |
| CAS Number | 1212377-10-0[5][6][7] |
| Molecular Formula | C5H12ClNO2[4][5] |
| Molecular Weight | 153.61 g/mol [3][4] |
| Canonical SMILES | C1COC--INVALID-LINK--CO.Cl[3] |
| InChI Key | WFLUDHYXVXRFLY-NUBCRITNSA-N[4] |
Physicochemical Properties
| Property | Value/Information | Source/Comment |
| Melting Point | Data for the hydrochloride salt is not available. The melting point of the free base, (3R)-morpholin-3-ylmethanol, is reported to be in the range of 70-81°C.[8] | The melting point of the hydrochloride salt is expected to be significantly different from the free base. |
| Solubility | The hydrochloride salt is known to have enhanced water solubility compared to the free base.[2] While quantitative data for the (R)-enantiomer is not available, the hydrochloride salt of the (S)-enantiomer is reported to have a solubility of >50 mg/mL in water. | The increased solubility is advantageous for pharmaceutical formulations. |
| pKa | Experimental data for the hydrochloride salt is not available. The pKa of the parent compound, morpholine, is 8.49. A predicted pKa for the free base, (3R)-morpholin-3-ylmethanol, is 14.85±0.10.[8] | The pKa of the morpholine nitrogen is a key determinant of the compound's ionization state at physiological pH. |
| Appearance | Solid.[4] | |
| Purity | Commercially available with purities of 95% or higher.[4] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible physicochemical data. The following sections outline the methodologies for determining the key properties of this compound.
Melting Point Determination
The melting point of a crystalline solid is a fundamental physical property that is indicative of its purity.
Principle: The temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure is its melting point. Pure crystalline compounds typically exhibit a sharp melting point range (0.5-1°C), whereas impurities tend to depress and broaden the melting range.[9]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital instrument)[10]
-
Capillary tubes (sealed at one end)[10]
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.[10][11]
-
Loading the Capillary Tube: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[10][11]
-
Measurement:
-
Place the capillary tube in the heating block of the melting point apparatus.[10]
-
Set a rapid heating rate to determine an approximate melting point.[9]
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Prepare a new sample and heat at a slower rate (1-2°C per minute) as the temperature approaches the expected melting point.[11]
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting). This range is the melting point of the substance.
Aqueous Solubility Determination
Aqueous solubility is a critical parameter that influences the absorption and bioavailability of a drug substance.
Principle: The equilibrium solubility is the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution. The shake-flask method is a common technique for determining equilibrium solubility.
Apparatus:
-
Shake-flask or orbital shaker with temperature control[12]
-
Vials or flasks with screw caps
-
Analytical balance
-
pH meter[12]
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Preparation of Solutions: Prepare aqueous buffer solutions at different pH values (e.g., pH 1.2, 4.5, and 6.8) to mimic physiological conditions.[12]
-
Sample Addition: Add an excess amount of this compound to a known volume of each buffer solution in a sealed vial. The solid should be in excess to ensure that a saturated solution is formed.
-
Equilibration: Place the vials in a shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium. Periodically check for undissolved solid.[12]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.[12]
-
Concentration Analysis: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Data Reporting: Express the solubility in units of mg/mL or mol/L.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine hydrochloride, the pKa refers to the equilibrium between the protonated (conjugate acid) and the free base forms.
Principle: Potentiometric titration is a common and accurate method for determining pKa values. It involves the gradual addition of a titrant (a strong base in this case) to a solution of the substance while monitoring the pH. The pKa can be determined from the inflection point of the resulting titration curve.[13][14][15]
Apparatus:
-
Potentiometer with a calibrated pH electrode[14]
-
Burette
-
Stirrer
-
Titration vessel
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of purified water or a co-solvent system (e.g., methanol-water) if solubility is limited.[13]
-
Titration:
-
Immerse the calibrated pH electrode and the stirrer in the sample solution.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.[14][15]
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.[14]
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa value corresponds to the pH at the half-equivalence point of the titration curve. Alternatively, the pKa can be determined from the maximum of the first derivative of the titration curve.
-
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the chemical structure and identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the morpholine ring and the hydroxymethyl group. The chemical shifts and coupling constants of the proton at the chiral center (C3) are particularly important for confirming the stereochemistry. The protonation of the nitrogen atom by HCl will influence the chemical shifts of the neighboring protons.[2]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the five carbon atoms in the molecule. The chemical shifts of the carbons in the morpholine ring, especially C3, are sensitive to the stereochemistry.[2]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
Principle: Molecules absorb infrared radiation at specific frequencies corresponding to the vibrational modes of their functional groups. An FT-IR spectrum is a plot of absorbance or transmittance versus wavenumber.
Expected Absorptions for this compound:
-
O-H stretch: A broad band in the region of 3400-3200 cm⁻¹ due to the hydroxyl group.
-
N-H stretch: A broad band in the region of 3200-2800 cm⁻¹ corresponding to the protonated amine (ammonium salt).
-
C-H stretch: Sharp peaks in the region of 3000-2850 cm⁻¹ from the methylene groups of the morpholine ring.
-
C-O stretch: A strong band in the region of 1150-1050 cm⁻¹ from the ether linkage in the morpholine ring and the primary alcohol.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a pharmaceutical salt like this compound.
Caption: Workflow for Physicochemical Characterization.
Conclusion
This compound is a chiral building block with physicochemical properties that make it attractive for drug development. While some key experimental data for the hydrochloride salt, such as a definitive melting point, quantitative aqueous solubility, and an experimental pKa value, are not widely published, this guide provides a framework for its characterization. The outlined experimental protocols offer a starting point for researchers to generate these critical data, which are essential for formulation development, quality control, and regulatory submissions. Further studies to fully characterize this compound are warranted to support its application in the pharmaceutical industry.
References
- 1. This compound | 1212377-10-0 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ((3R)-morpholin-3-yl)methanol hydrochloride | C5H12ClNO2 | CID 42614246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 1212377-10-0 [chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. chembk.com [chembk.com]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. who.int [who.int]
- 13. enamine.net [enamine.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. dergipark.org.tr [dergipark.org.tr]
Storage conditions for (R)-morpholin-3-ylmethanol hydrochloride
An In-depth Technical Guide to the Storage and Handling of (R)-morpholin-3-ylmethanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the recommended storage conditions for this compound. Due to the limited availability of extensive public stability data for this specific compound, this document combines information from supplier safety data sheets (SDS) and outlines a general experimental protocol for stability testing based on the International Council for Harmonisation (ICH) guidelines. This approach provides a robust framework for researchers to ensure the integrity of the compound in their investigations.
Recommended Storage Conditions
Proper storage is crucial to maintain the chemical and physical stability of this compound. The following table summarizes the recommended storage conditions based on available data. Adherence to these guidelines will help minimize degradation and ensure the compound's integrity for research and development purposes.
Table 1: Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale & Remarks |
| Temperature | 2-8°C or Room Temperature | Specific temperature can vary by supplier. Refrigeration at 2-8°C is generally recommended for long-term storage to minimize degradation. For shorter periods, room temperature may be acceptable. Always refer to the supplier's specific recommendations. |
| Atmosphere | Inert Atmosphere | Storage under an inert gas like argon or nitrogen is advised to prevent oxidation.[1] This is particularly important for long-term storage or if the compound is known to be sensitive to air. |
| Light | Keep in a dark place | The compound may be light-sensitive. Storage in an opaque or amber container is recommended to prevent photolytic degradation. |
| Moisture | Keep container tightly closed in a dry and well-ventilated area.[1] | As a hydrochloride salt, the compound can be hygroscopic. A dry environment prevents the absorption of moisture, which can lead to chemical degradation and physical changes. The container should be sealed tightly after each use. |
Handling and Safety Precautions
This compound is classified as harmful and an irritant.[2] Appropriate personal protective equipment (PPE) should be used when handling this compound.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Skin Protection: Wear protective gloves and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood. If dust is generated, a respirator may be necessary.
General Experimental Protocol for Stability Testing
While a specific, validated stability study for this compound is not publicly available, a general protocol based on the ICH Q1A(R2) guideline for stability testing of new drug substances can be adapted.[3][4] This protocol outlines the steps to assess the stability of the compound under various environmental conditions.
Objective
To evaluate the stability of this compound under defined storage conditions over a specified period. This involves subjecting the compound to long-term and accelerated stability studies and analyzing for any degradation or changes in physical and chemical properties.
Materials
-
This compound (multiple batches, if available)
-
Appropriate primary packaging (e.g., amber glass vials with inert caps)
-
Stability chambers with controlled temperature and humidity
-
Analytical instrumentation (e.g., HPLC, GC, MS, KF titrator)
Experimental Procedure
-
Sample Preparation:
-
Aliquot the this compound into the chosen primary packaging.
-
Ensure the packaging is sealed to simulate the intended storage configuration.
-
-
Storage Conditions:
-
Place the samples in stability chambers set to the conditions outlined in Table 2.
-
Table 2: ICH Guideline Storage Conditions for Stability Testing
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
-
Testing Schedule:
-
Analyze the samples at predetermined time points. A typical schedule is 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies, and 0, 3, and 6 months for accelerated studies.
-
-
Analytical Methods:
-
Develop and validate a stability-indicating analytical method, typically HPLC, capable of separating the parent compound from any potential degradation products.
-
Appearance: Visually inspect the sample for any changes in color or physical state.
-
Assay and Impurities: Quantify the amount of this compound and any degradation products.
-
Water Content: Determine the water content, especially if the compound is hygroscopic.
-
Forced Degradation Studies
To further understand the degradation pathways and to ensure the analytical method is stability-indicating, forced degradation studies should be performed. This involves subjecting the compound to more extreme conditions than those used in accelerated stability testing.
-
Acid/Base Hydrolysis: Expose the compound to acidic and basic solutions at elevated temperatures.
-
Oxidation: Treat the compound with an oxidizing agent such as hydrogen peroxide.
-
Thermal Degradation: Heat the solid compound above the accelerated testing temperature.
-
Photostability: Expose the compound to light sources as specified in ICH Q1B.
Visualizations
Experimental Workflow for Stability Testing
Caption: A generalized workflow for conducting a stability study of this compound based on ICH guidelines.
Conclusion
While specific stability data for this compound is not extensively published, the available information provides clear guidance on its proper storage and handling. For rigorous applications in drug development, it is essential to conduct a formal stability study. The generalized protocol provided, based on ICH guidelines, offers a framework for researchers to generate the necessary data to ensure the quality, safety, and efficacy of their work. Always consult the supplier-specific safety data sheet for the most accurate and detailed information.
References
The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine scaffold, a six-membered heterocyclic ring containing both an amine and an ether functional group, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including its ability to improve aqueous solubility, metabolic stability, and bioavailability, have made it a ubiquitous component in a wide array of clinically successful drugs.[1][2][3][4] This technical guide provides a comprehensive overview of the role of the morpholine scaffold in drug design and development, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
The versatility of the morpholine ring allows it to serve multiple roles in drug design. It can act as a key interacting element with biological targets, form the core scaffold of a molecule, or modulate pharmacokinetic and pharmacodynamic (PK/PD) properties to enhance the overall therapeutic profile of a compound.[5][6] Its incorporation has led to advancements in various therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[7][8]
Physicochemical and Pharmacokinetic Advantages of the Morpholine Scaffold
The morpholine moiety imparts several desirable properties to drug candidates. Its pKa of approximately 8.7 provides a weak basic nitrogen atom that can be protonated at physiological pH, enhancing aqueous solubility and facilitating interactions with biological targets.[9] The presence of the ether oxygen can act as a hydrogen bond acceptor, further contributing to target binding and solubility.[10]
From a pharmacokinetic perspective, the incorporation of a morpholine ring often leads to improved metabolic stability. The ring itself is relatively resistant to metabolism, and its presence can shield adjacent parts of the molecule from enzymatic degradation, thereby increasing the drug's half-life.[7] This leads to more favorable dosing regimens and improved patient compliance. Furthermore, the balanced lipophilic-hydrophilic nature of the morpholine scaffold can enhance membrane permeability and improve oral bioavailability.[10]
Quantitative Analysis of Morpholine-Containing Drugs
To illustrate the impact of the morpholine scaffold, this section provides quantitative data on the bioactivity and pharmacokinetic parameters of several FDA-approved drugs.
Bioactivity of Selected Morpholine-Containing Drugs
The following table summarizes the in vitro potency of representative morpholine-containing drugs against their primary biological targets.
| Drug | Therapeutic Class | Primary Target | Bioactivity Metric | Value |
| Gefitinib | Anticancer | EGFR Tyrosine Kinase | IC₅₀ | 26 - 57 nM[11] |
| Reboxetine | Antidepressant | Norepinephrine Transporter (NET) | Kᵢ | ~20-fold selectivity for NET over SERT[12] |
| Linezolid | Antibiotic | Bacterial Ribosome | MIC (S. aureus) | 1 - 4 µg/mL[13][14] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (Inhibition constant) is an indication of how potent an inhibitor is. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Pharmacokinetic Parameters of Selected Morpholine-Containing Drugs
The table below presents key pharmacokinetic parameters for the same set of drugs, highlighting the favorable properties often conferred by the morpholine scaffold.
| Drug | Bioavailability | Half-life (t₁/₂) | Protein Binding | Clearance |
| Gefitinib | ~59%[3][4] | ~41 hours[3] | ~91%[3] | Rapid[4] |
| Reboxetine | ≥60%[1][7] | ~13 hours[1][15] | ~97%[7][15] | Primarily hepatic[7] |
| Linezolid | ~100% (oral)[16] | 3.4 - 7.4 hours[17] | ~31%[9][17] | ~100-200 mL/min[18] |
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and mechanisms of action for several key morpholine-containing drugs.
Gefitinib and the EGFR Signaling Pathway
Gefitinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overexpressed or mutated in various cancers. By blocking the ATP-binding site of the kinase domain, gefitinib inhibits downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[9][11]
PI3K/Akt/mTOR Pathway Inhibition
Several morpholine-containing compounds are potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is frequently deregulated in cancer. The morpholine ring in these inhibitors often forms a critical hydrogen bond with the hinge region of the kinase domain.[15][19]
Linezolid's Mechanism of Action
Linezolid is an oxazolidinone antibiotic that inhibits bacterial protein synthesis. Its unique mechanism involves binding to the 50S ribosomal subunit and preventing the formation of the initiation complex, a step that precedes the action of most other protein synthesis inhibitors.[20][21][22]
Reboxetine's Mechanism of Action
Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of depression. It blocks the norepinephrine transporter (NET) on the presynaptic neuron, leading to an increased concentration of norepinephrine in the synaptic cleft and enhanced noradrenergic neurotransmission.[2][4][7]
Detailed Experimental Protocols
To provide practical guidance for researchers, this section outlines detailed methodologies for the synthesis of a morpholine-containing drug and for key biological assays.
Synthesis of (S,S)-Reboxetine
This protocol describes an asymmetric synthesis of the active enantiomer of Reboxetine, starting from commercially available (S)-3-amino-1,2-propanediol.[23][24]
Step 1: Synthesis of (S)-5-(hydroxymethyl)morpholin-3-one
-
To a solution of (S)-3-amino-1,2-propanediol in a suitable solvent (e.g., acetonitrile/methanol), add chloroacetyl chloride and a base (e.g., triethylamine) at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Add a strong base (e.g., potassium tert-butoxide) in an appropriate solvent (e.g., tert-amyl alcohol) to effect cyclization.
-
Work up the reaction and purify the product by column chromatography to yield (S)-5-(hydroxymethyl)morpholin-3-one.
Step 2: Protection of the Hydroxyl and Amide Groups
-
Protect the primary alcohol of (S)-5-(hydroxymethyl)morpholin-3-one with a suitable protecting group (e.g., tert-butyldimethylsilyl chloride).
-
Reduce the amide functionality to the corresponding amine using a reducing agent such as borane-tetrahydrofuran complex.
Step 3: Introduction of the Phenyl and Aryloxy Groups
-
Deprotect the primary alcohol.
-
Activate the resulting alcohol (e.g., by converting it to a mesylate or tosylate).
-
Perform a nucleophilic substitution with 2-ethoxyphenoxide.
-
Introduce the phenyl group via a Grignard reaction with phenylmagnesium bromide on a suitable electrophilic precursor derived from the morpholine intermediate.
Step 4: Deprotection and Salt Formation
-
Remove any remaining protecting groups.
-
Purify the final product by chromatography or recrystallization.
-
If desired, form a pharmaceutically acceptable salt (e.g., mesylate) by treating the free base with the corresponding acid.
EGFR Kinase Inhibition Assay
This protocol describes a continuous-read kinase assay to determine the potency of a test compound against EGFR.[10][20][25][26][27]
Materials:
-
Recombinant human EGFR (active kinase domain)
-
Test compound (e.g., Gefitinib) and control inhibitor (e.g., Staurosporine)
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and control inhibitor in the kinase assay buffer. Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer.
-
Assay Plate Setup: Add the diluted test compound or control to the wells of the 384-well plate. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.
-
Kinase Reaction: Initiate the reaction by adding the diluted EGFR enzyme to each well. The final reaction volume is typically 5-10 µL.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. Subtract the blank control values from all other readings. Plot the percent inhibition (relative to the positive control) against the logarithm of the test compound concentration. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Norepinephrine Transporter (NET) Uptake Assay
This protocol describes a fluorescence-based assay to measure the inhibition of norepinephrine uptake by a test compound.[19][28][29][30][31]
Materials:
-
HEK293 cells stably expressing the human norepinephrine transporter (hNET)
-
Test compound (e.g., Reboxetine) and reference inhibitor (e.g., Desipramine)
-
Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices) or a fluorescent substrate for NET
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
96- or 384-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed the HEK293-hNET cells in the microplate and allow them to adhere and form a confluent monolayer overnight.
-
Compound Pre-incubation: Remove the culture medium and wash the cells with assay buffer. Add the diluted test compound or reference inhibitor to the wells and pre-incubate for 10-30 minutes at 37°C.
-
Substrate Addition: Add the fluorescent substrate solution to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity kinetically over a period of 30-60 minutes or as an endpoint reading after a fixed incubation time.
-
Data Analysis: The rate of increase in fluorescence is proportional to the rate of uptake. For inhibition studies, calculate the percent inhibition of the uptake rate for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Bacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of an antibiotic against a bacterial strain.[5][22][32][33][34][35]
Materials:
-
Test antibiotic (e.g., Linezolid)
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Antibiotic Dilution: Prepare serial two-fold dilutions of the test antibiotic in CAMHB directly in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Conclusion
The morpholine scaffold has proven to be an exceptionally valuable building block in medicinal chemistry. Its favorable physicochemical and pharmacokinetic properties have led to its incorporation into a multitude of successful drugs across diverse therapeutic areas. The ability of the morpholine ring to enhance solubility, improve metabolic stability, and interact favorably with a wide range of biological targets underscores its status as a privileged scaffold. This technical guide has provided a comprehensive overview of the role of morpholine in drug discovery, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways. It is anticipated that the continued exploration and innovative application of the morpholine scaffold will lead to the development of new and improved therapeutics for a wide range of diseases.
References
- 1. e-lactancia.org [e-lactancia.org]
- 2. Linezolid minimum inhibitory concentration (MIC) creep in methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates at a single Japanese center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Single-dose clinical pharmacokinetic studies of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Reboxetine - Wikipedia [en.wikipedia.org]
- 13. Emergence of Linezolid-Resistant Mutants in a Susceptible-Cell Population of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Reboxetine | C19H23NO3 | CID 127151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Population Pharmacokinetics of Linezolid in Patients Treated in a Compassionate-Use Program - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. benchchem.com [benchchem.com]
- 20. rsc.org [rsc.org]
- 21. microbiologyjournal.org [microbiologyjournal.org]
- 22. microbe-investigations.com [microbe-investigations.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. promega.com [promega.com]
- 27. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. moleculardevices.com [moleculardevices.com]
- 31. moleculardevices.com [moleculardevices.com]
- 32. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 34. protocols.io [protocols.io]
- 35. benchchem.com [benchchem.com]
Importance of stereochemistry in (R)-morpholin-3-ylmethanol hydrochloride
An In-depth Technical Guide on the Core Importance of Stereochemistry in (R)-morpholin-3-ylmethanol Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
Stereochemistry, the three-dimensional arrangement of atoms, is a cornerstone of modern pharmacology. The biological activity of a chiral molecule is intrinsically linked to its spatial configuration, often with one enantiomer providing the desired therapeutic effect while the other is inactive or even toxic. This technical guide provides an in-depth examination of the importance of stereochemistry through the lens of this compound, a valuable chiral building block in pharmaceutical synthesis. We will explore the stereospecific synthesis, analytical methods for determining enantiomeric purity, and the profound impact of the (R)-configuration on biological interactions, thereby providing a comprehensive resource for professionals in drug discovery and development.
The Fundamental Role of Chirality in Pharmacology
The majority of biological systems, including enzymes and receptors, are inherently chiral.[1] This property dictates that they interact stereoselectively with drug molecules. Enantiomers of a chiral drug, despite having identical chemical formulas, can exhibit vastly different pharmacodynamic and pharmacokinetic profiles.[2][3] One enantiomer might bind to a target receptor with high affinity, eliciting a therapeutic response, while its mirror image may not bind at all or could interact with a different target, leading to off-target effects.[2] The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, remains a stark reminder of the critical importance of stereochemical purity in pharmaceuticals.[1][3] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines emphasizing the need to characterize the absolute stereochemistry of new chiral drugs.[2][4]
This compound: A Privileged Chiral Synthon
This compound is a specific chiral derivative of morpholine, a heterocyclic motif considered a "privileged scaffold" in medicinal chemistry.[1][5] The morpholine ring is favored in drug design as it can confer advantageous physicochemical properties, such as improved aqueous solubility and metabolic stability.[1][5][6]
The significance of this particular molecule lies in two key features:
-
The Morpholine Scaffold: A six-membered heterocycle providing a robust framework.[1][6]
-
The Chiral Center at C3: The specific (R)-configuration at the third position of the ring, which bears a hydroxymethyl group.[1]
This precise three-dimensional arrangement is crucial, as the (R)-enantiomer is a key building block for a variety of complex pharmaceutical agents, including kinase inhibitors and other targeted therapies.[1][6][7] Its utility is derived from the defined spatial orientation of the reactive hydroxymethyl group, which is often essential for precise interactions with biological targets.[1][7]
Stereoselective Synthesis and Analysis
Achieving high enantiomeric purity is paramount. The synthesis of this compound is typically accomplished through asymmetric synthesis or chiral resolution.
Synthetic Methodologies
A common strategy involves the deprotection of a readily available chiral precursor. The following protocol details the synthesis from an N-benzylated intermediate.
Experimental Protocols: Synthesis of (R)-morpholin-3-ylmethanol via Debenzylation [8]
-
Reaction Setup: Dissolve [(3R)-4-benzylmorpholin-3-yl]methanol (1.1 g, 5.4 mmol) in ethanol (25 mL) in a suitable reaction vessel.
-
Catalyst Addition: Add palladium hydroxide on activated carbon (20% loading, 0.7 g) and acetic acid (0.5 mL) to the solution.
-
Hydrogenation: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1.2 bar) overnight. Monitor the reaction for completion using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, remove the catalyst by filtration through a pad of Celite. Concentrate the filtrate by evaporation under reduced pressure.
-
Purification: Dissolve the resulting residue in a minimal amount of a tetrahydrofuran/ether mixture. Purify the solution using a strong cation exchange (SCX) column. Elute the column first with tetrahydrofuran to remove impurities, followed by elution of the desired product with ammonia-saturated methanol.
-
Salt Formation: Evaporate the solvent from the product-containing fractions under reduced pressure to yield (R)-morpholin-3-ylmethanol as an oil. Dissolve the free base in an anhydrous solvent (e.g., diethyl ether) and add a solution of anhydrous hydrochloric acid (e.g., 2 M HCl in diethyl ether) dropwise to precipitate the hydrochloride salt.[1]
-
Isolation: Collect the precipitated this compound by filtration, wash with cold diethyl ether, and dry under vacuum.
Analysis of Enantiomeric Purity
Confirming the enantiomeric excess (e.e.) of the final product is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this analysis.
Data Presentation: Chiral HPLC Analytical Method
| Parameter | Condition |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25°C |
| Expected Retention Time (R)-enantiomer | ~ 8.5 min |
| Expected Retention Time (S)-enantiomer | ~ 10.2 min |
Note: Retention times are illustrative and may vary based on the specific system and conditions.
Impact of Stereochemistry on Biological Activity: A Kinase Inhibition Model
The morpholine moiety is a common feature in kinase inhibitors.[6][9] The precise geometry of (R)-morpholin-3-ylmethanol is often what enables the final drug to fit effectively into the ATP-binding pocket of a target kinase.
Consider a hypothetical kinase inhibitor where the (R)-morpholin-3-ylmethanol fragment is incorporated. The hydroxymethyl group is positioned to act as a hydrogen bond donor, forming a critical interaction with a key amino acid residue (e.g., an aspartate) in the hinge region of the kinase. The morpholine oxygen may act as a hydrogen bond acceptor, further anchoring the molecule.
References
- 1. This compound | 1212377-10-0 | Benchchem [benchchem.com]
- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 4. ijpsr.com [ijpsr.com]
- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buy (S)-morpholin-3-ylmethanol | 211053-50-8 [smolecule.com]
- 8. 3(R)-HYDROXYMETHYLMORPHOLINE synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
(R)-morpholin-3-ylmethanol Hydrochloride: A Comprehensive Technical Guide for Drug Discovery
Introduction: In the landscape of modern medicinal chemistry, the morpholine scaffold stands out as a "privileged structure," frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties. Among the vast array of morpholine-based building blocks, (R)-morpholin-3-ylmethanol hydrochloride has emerged as a particularly valuable chiral synthon. Its pre-defined stereochemistry at the C3 position, coupled with the reactive primary alcohol, offers a versatile platform for the construction of complex, enantiomerically pure molecules. This technical guide provides an in-depth overview of this compound, encompassing its synthesis, physicochemical properties, and applications in drug discovery for an audience of researchers, scientists, and drug development professionals.
Physicochemical Properties
(R)-morpholin-3-ylmethanol and its hydrochloride salt possess distinct properties that are crucial for their application in organic synthesis. A summary of these properties is presented in the tables below.
Table 1: Physicochemical Properties of (R)-morpholin-3-ylmethanol
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁NO₂ | [1] |
| Molecular Weight | 117.15 g/mol | [2] |
| CAS Number | 211053-49-5 | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 78-81 °C | [1] |
| Boiling Point | 218 °C | [1] |
| Density | 1.045 g/cm³ | [1] |
| Solubility | Soluble in Chloroform | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂ClNO₂ | [3][4] |
| Molecular Weight | 153.61 g/mol | [3] |
| CAS Number | 1212377-10-0 | [3][4] |
| IUPAC Name | [(3R)-morpholin-3-yl]methanol;hydrochloride | [3] |
| Appearance | Solid | [5] |
| Purity | 95% | [5] |
| Storage | Inert atmosphere, Room Temperature | [4] |
Synthesis of this compound
The enantioselective synthesis of (R)-morpholin-3-ylmethanol is a critical step in its utilization as a chiral building block. Several strategies have been developed, primarily focusing on the use of chiral pool starting materials or asymmetric synthesis methodologies.
Synthesis via Debenzylation of a Chiral Precursor
A common and effective method involves the debenzylation of a protected (R)-morpholin-3-ylmethanol derivative. This approach leverages a readily available chiral precursor to yield the desired product with high fidelity.
Caption: Synthetic pathway from a protected precursor to the final hydrochloride salt.
-
Dissolution: Dissolve [(3R)-4-benzylmorpholin-3-yl]methanol (1.1 g, 5.4 mmol) in ethanol (25 mL).
-
Catalyst Addition: Add palladium hydroxide (20% on activated carbon, 0.7 g) and acetic acid (0.5 mL) to the solution.
-
Hydrogenation: Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere (1.2 bar).
-
Work-up: Upon completion of the reaction, remove the catalyst by filtration. Evaporate the solvent under reduced pressure to obtain the crude (R)-morpholin-3-ylmethanol.
-
Purification (Optional): The crude product can be purified by dissolving it in a suitable solvent and passing it through a strong cation exchange column. Elution with ammonia-saturated methanol yields the pure product. A yield of 57% has been reported for this step.[2]
-
Dissolution: Dissolve the crude or purified (R)-morpholin-3-ylmethanol free base in an anhydrous organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate).
-
Acidification: Add a solution of anhydrous hydrochloric acid (e.g., 2 M HCl in diethyl ether) dropwise to the stirred solution.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid can then be collected by filtration and dried to yield this compound.
Synthesis from Chiral Pool Starting Materials
Another prominent strategy for synthesizing (R)-morpholin-3-ylmethanol involves utilizing readily available chiral molecules, known as the "chiral pool." (R)-epichlorohydrin and its derivatives are particularly useful in this regard.[6] This approach establishes the desired stereochemistry from the outset.
Caption: A generalized workflow for the synthesis starting from a chiral epoxide.
During these multi-step syntheses, the use of protecting groups, such as benzyl or Boc (tert-butyloxycarbonyl), for the morpholine nitrogen is common to prevent unwanted side reactions.[6] Purification of intermediates at each stage is crucial and is often achieved using techniques like chromatography and recrystallization to ensure the high purity of the final product.[6]
Applications in Drug Discovery
The morpholine ring is a privileged scaffold in medicinal chemistry due to its ability to impart favorable properties such as improved aqueous solubility, metabolic stability, and a desirable pharmacokinetic profile.[6] this compound serves as a key chiral building block, allowing for the introduction of this beneficial moiety with precise stereochemical control. The presence of both a secondary amine and a primary alcohol provides two points for further chemical modification, making it a versatile synthon for constructing more complex chiral molecules.[6]
One notable application is in the synthesis of substituted triazine compounds.[6] Cyanuric chloride, a versatile building block, can be sequentially reacted with nucleophiles. The nitrogen of (R)-morpholin-3-ylmethanol can act as a nucleophile, displacing one of the chlorine atoms on the triazine ring.[6] The remaining chlorine atoms can then be substituted with other functional groups, enabling the creation of diverse chemical libraries for drug screening.[6]
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and confirmation of (R)-morpholin-3-ylmethanol and its hydrochloride salt.
¹H NMR of (3R)-morpholin-3-ylmethanol:
-
Solvent: CD₃OD
-
Frequency: 500 MHz
-
Chemical Shifts (δ): 2.9 (m, 3H), 3.3 (t, 1H), 3.5 (m, 3H), 3.7-3.9 (m, 2H)[2]
Conclusion
This compound is a highly valuable and versatile chiral building block for drug discovery and development. Its well-defined stereochemistry and bifunctional nature allow for the efficient synthesis of complex, enantiomerically pure molecules. The incorporation of the morpholine moiety often leads to improved drug-like properties, making this synthon a key component in the medicinal chemist's toolbox. The synthetic routes outlined in this guide provide a solid foundation for researchers to access this important compound and leverage its potential in the creation of novel therapeutics.
References
- 1. chembk.com [chembk.com]
- 2. 3(R)-HYDROXYMETHYLMORPHOLINE synthesis - chemicalbook [chemicalbook.com]
- 3. ((3R)-morpholin-3-yl)methanol hydrochloride | C5H12ClNO2 | CID 42614246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. This compound | 1212377-10-0 | Benchchem [benchchem.com]
Spectroscopic Profile of (R)-morpholin-3-ylmethanol hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (R)-morpholin-3-ylmethanol hydrochloride (CAS No: 1212377-10-0), a chiral building block of significant interest in pharmaceutical synthesis. This document presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.
Core Spectroscopic Data
The structural integrity and purity of this compound can be effectively determined through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 9.0 - 9.5 | broad | NH₂⁺ |
| 4.5 - 5.5 | broad | OH |
| 4.0 - 4.4 | - | H on C6 (equatorial) |
| 3.9 - 4.3 | - | H on C5 (equatorial) |
| 3.6 - 4.0 | - | CH₂OH |
| 3.4 - 3.8 | - | H on C2 (axial) |
| 3.2 - 3.6 | - | H on C2 (equatorial) |
| 3.0 - 3.4 | - | H on C6 (axial) |
| 2.8 - 3.2 | - | H on C3 |
| 2.6 - 3.0 | - | H on C5 (axial) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| 68 - 73 | C5 |
| 65 - 70 | C2 |
| 60 - 65 | CH₂OH |
| 55 - 60 | C3 |
| 45 - 50 | C6 |
Table 3: Infrared (IR) Spectroscopy Peak Table
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H and N-H stretching |
| 3000-2850 | Medium | C-H stretching |
| 1610-1550 | Medium | N-H bending |
| 1260-1000 | Strong | C-O stretching |
Table 4: Mass Spectrometry (MS) Data
| m/z | Fragmentation |
| 118.086 | [M+H]⁺ (free base) |
| 100.076 | [M+H - H₂O]⁺ |
| 87.050 | [M+H - CH₂OH]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are crucial for reproducibility and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Standard acquisition parameters are used, including a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to obtain the ¹³C spectrum, with a wider spectral width and a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy for all carbon signals.
-
Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). Processing steps include Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for data acquisition.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile, or water) at a low concentration (e.g., 1-10 µg/mL).
-
Instrumentation: A high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source is used.
-
Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺. For structural elucidation, tandem mass spectrometry (MS/MS) experiments are performed by selecting the precursor ion and subjecting it to collision-induced dissociation (CID).
-
Data Processing: The resulting mass spectra are analyzed to determine the accurate mass of the molecular ion and to identify the characteristic fragmentation patterns.
Visualization of Spectroscopic Workflow
The logical flow of spectroscopic analysis for chemical structure elucidation is a critical process for ensuring comprehensive characterization.
Caption: Logical workflow for the spectroscopic analysis of a chemical compound.
The Hydrochloride Salt Form in Chiral Compounds: A Technical Guide for Drug Development
For researchers, scientists, and drug development professionals, the journey of a chiral molecule from a promising candidate to a therapeutic agent is fraught with challenges. A critical, yet often underestimated, aspect of this journey is the selection of an appropriate salt form. The hydrochloride (HCl) salt, in particular, is a workhorse in the pharmaceutical industry, frequently employed to enhance the physicochemical properties of chiral active pharmaceutical ingredients (APIs), especially those containing basic amine functionalities. This in-depth technical guide explores the multifaceted role of the hydrochloride salt form in the context of chiral compounds, providing quantitative data, detailed experimental protocols, and visual workflows to aid in informed decision-making during drug development.
The Rationale for Hydrochloride Salts of Chiral Amines
Chiral drugs, which exist as enantiomers—non-superimposable mirror images—often exhibit stereoselective pharmacology and toxicology.[1] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to adverse effects.[1] Consequently, the development of single-enantiomer drugs is often preferred.
Many chiral APIs are weakly basic, primarily due to the presence of amine functional groups.[2] These free bases frequently suffer from poor aqueous solubility and chemical instability, which can severely limit their oral bioavailability and shelf-life.[3] Conversion to a hydrochloride salt is a widely adopted strategy to overcome these limitations. The protonation of the basic nitrogen atom by hydrochloric acid results in an ionic salt with significantly improved aqueous solubility and often enhanced stability.[3][4]
Impact on Physicochemical Properties: A Quantitative Perspective
The conversion of a chiral free base to its hydrochloride salt can profoundly alter its physicochemical properties. These changes are crucial for the drug's performance and manufacturability. The following tables summarize key quantitative data for representative chiral drugs, illustrating the impact of hydrochloride salt formation.
Table 1: Comparison of Physicochemical Properties of Sertraline Free Base and Hydrochloride Salt
| Property | Sertraline (Free Base) | Sertraline Hydrochloride | Reference(s) |
| Molecular Formula | C₁₇H₁₇Cl₂N | C₁₇H₁₈Cl₃N | [4][5] |
| Molecular Weight ( g/mol ) | 306.23 | 342.7 | [4] |
| Melting Point (°C) | Not specified | 243 - 245 | [6] |
| Aqueous Solubility | Poorly soluble | Soluble | [6] |
Table 2: Physicochemical Data for Propranolol and its Hydrochloride Salt
| Property | Propranolol (Racemic Free Base) | Propranolol Hydrochloride (Racemic) | Reference(s) |
| Molecular Formula | C₁₆H₂₁NO₂ | C₁₆H₂₂ClNO₂ | [7] |
| Molecular Weight ( g/mol ) | 259.34 | 295.8 | [7] |
| Aqueous Solubility | Sparingly soluble | Soluble | [8] |
Table 3: Physicochemical Data for Fluoxetine and its Hydrochloride Salt
| Property | Fluoxetine (Racemic Free Base) | Fluoxetine Hydrochloride (Racemic) | Reference(s) |
| Molecular Formula | C₁₇H₁₈F₃NO | C₁₇H₁₉ClF₃NO | [9][10] |
| Molecular Weight ( g/mol ) | 309.33 | 345.79 | [9][10] |
| Melting Point (°C) | 193 - 197 | 158.4 - 158.9 | [9][10] |
| Aqueous Solubility | Insoluble | Soluble in water | [9][11] |
Experimental Protocols for Characterization
A thorough characterization of the chiral hydrochloride salt is imperative. The following are detailed methodologies for key experiments.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
This protocol provides a general framework for the separation of enantiomers of a chiral hydrochloride salt.
Objective: To determine the enantiomeric purity of a chiral hydrochloride drug substance.
Instrumentation: A standard HPLC system equipped with a UV detector and a chiral stationary phase (CSP).
Materials:
-
Chiral hydrochloride salt sample
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol, acetonitrile)
-
Additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds)
-
Chiral stationary phase column (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD-H)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the chiral hydrochloride salt in a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the organic solvents in the desired ratio (e.g., 90:10 v/v n-hexane:isopropanol). For basic analytes, add a small amount of an amine modifier like diethylamine (e.g., 0.1% v/v). For acidic analytes, add an acidic modifier like trifluoroacetic acid (e.g., 0.1% v/v).[12] Degas the mobile phase before use.
-
Chromatographic Conditions:
-
Column: Chiralcel® OD-H (or other suitable CSP)
-
Mobile Phase: Isocratic elution with n-hexane:isopropanol (90:10 v/v) + 0.1% diethylamine
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength where the analyte has maximum absorbance.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the peak areas (A) of the two enantiomers: % ee = [(A₁ - A₂) / (A₁ + A₂)] x 100 where A₁ is the area of the major enantiomer and A₂ is the area of the minor enantiomer.
-
Aqueous Solubility Determination (Shake-Flask Method)
This protocol outlines the equilibrium solubility determination of a chiral hydrochloride salt.[8]
Objective: To determine the aqueous solubility of the chiral hydrochloride salt at a specific pH and temperature.
Instrumentation:
-
Orbital shaker incubator
-
pH meter
-
Analytical balance
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for quantification
Materials:
-
Chiral hydrochloride salt
-
Purified water or buffer of desired pH
Procedure:
-
Add an excess amount of the chiral hydrochloride salt to a known volume of the aqueous medium (e.g., 10 mL) in a sealed flask.[8]
-
Place the flask in an orbital shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).
-
Equilibrate the suspension for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and separate the solid phase by centrifugation or filtration.
-
Dilute the clear supernatant to an appropriate concentration and quantify the amount of dissolved drug using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Express the solubility in units such as mg/mL or mol/L.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
This protocol describes the thermal characterization of a chiral hydrochloride salt.
Objective: To determine the melting point, heat of fusion, and thermal stability of the chiral hydrochloride salt.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
Materials:
-
Chiral hydrochloride salt sample
-
Inert sample pans (e.g., aluminum)
Procedure for DSC:
-
Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range under a nitrogen purge.[13]
-
Record the heat flow as a function of temperature. The melting point is determined from the peak of the endothermic event, and the enthalpy of fusion is calculated from the peak area.[13]
Procedure for TGA:
-
Accurately weigh a sample (typically 5-10 mg) into a TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range under a nitrogen purge.
-
Record the weight loss as a function of temperature. This provides information on desolvation and decomposition temperatures.
Visualizing Key Processes and Concepts
Graphviz diagrams are provided below to illustrate critical workflows and relationships in the context of chiral hydrochloride salts.
Conclusion
The formation of hydrochloride salts is a cornerstone of pharmaceutical development, particularly for chiral amine drugs. This strategy offers a reliable means to enhance solubility, stability, and bioavailability, thereby improving the therapeutic potential of a drug candidate. A comprehensive understanding of the impact of salt formation on the physicochemical properties of each enantiomer is crucial. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation and characterization of chiral hydrochloride salts, empowering researchers and drug development professionals to make data-driven decisions and navigate the complexities of bringing safe and effective chiral medicines to patients.
References
- 1. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Sertraline Hydrochloride | C17H18Cl3N | CID 63009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sertraline | C17H17Cl2N | CID 68617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sertraline hydrochloride | 79559-97-0 [chemicalbook.com]
- 7. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Fluoxetine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Morpholine Derivatives: A Technical Guide to Their Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral morpholine derivatives represent a cornerstone in modern medicinal chemistry, serving as privileged scaffolds in a multitude of clinically significant therapeutics. Their unique stereochemical and physicochemical properties, including metabolic stability and aqueous solubility, have made them indispensable pharmacophores. This technical guide provides an in-depth exploration of the discovery and historical evolution of chiral morpholine synthesis, detailed experimental protocols for key synthetic methodologies, and a comprehensive overview of their applications in drug development, with a focus on quantitative data and mechanisms of action.
A Historical Perspective: The Dawn of Chiral Morpholine Synthesis
While the morpholine ring was first synthesized in the late 19th century, the development of methods to control its stereochemistry is a more recent endeavor. The initial approaches to chiral morpholines relied on the use of starting materials from the chiral pool, such as amino acids and carbohydrates. A significant leap forward came with the advent of asymmetric synthesis, which allowed for the enantioselective construction of the morpholine core.
The early 2000s marked a turning point with the emergence of powerful catalytic enantioselective methods. Organocatalysis, for instance, provided a novel and efficient route to C2-functionalized chiral morpholines.[1][2] Concurrently, advancements in transition-metal catalysis, particularly asymmetric hydrogenation, enabled the synthesis of highly enantioenriched 2-substituted and 3-substituted morpholines. These breakthroughs paved the way for the development of complex chiral morpholine-containing drugs with precisely defined stereochemistry, which is often crucial for their pharmacological activity and safety profiles.
Key Synthetic Methodologies: A Practical Guide
The synthesis of chiral morpholine derivatives has evolved from classical methods to highly efficient and stereoselective catalytic strategies. This section provides detailed experimental protocols for three prominent and representative methods.
Organocatalytic Enantioselective Synthesis of C2-Functionalized Morpholines
This method, developed in the early 2010s, utilizes a chiral amine catalyst to control the stereoselective formation of the morpholine ring.[3]
Experimental Protocol:
-
Step 1: Enantioselective α-chlorination of an aldehyde. To a solution of the aldehyde (1.0 mmol) in a suitable solvent (e.g., CH2Cl2, 2.0 mL) at -20 °C is added the organocatalyst (e.g., a prolinol derivative, 0.1 mmol). After stirring for 10 minutes, N-chlorosuccinimide (NCS, 1.2 mmol) is added in one portion. The reaction is stirred for the specified time until completion (monitored by TLC).
-
Step 2: Reductive amination and cyclization. The crude α-chloroaldehyde is then directly subjected to reductive amination. An amino alcohol (e.g., N-benzylethanolamine, 1.2 mmol) is added, followed by a reducing agent (e.g., NaBH(OAc)3, 1.5 mmol). The reaction is stirred at room temperature until the imine intermediate is consumed. A base (e.g., K2CO3, 3.0 mmol) is then added to promote the intramolecular cyclization to the desired chiral morpholine.
-
Step 3: Purification. The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched morpholine derivative.
Logical Workflow for Organocatalytic Synthesis:
Asymmetric Hydrogenation of Dehydromorpholines
This powerful technique employs a chiral metal catalyst to achieve high enantioselectivity in the reduction of a C=C double bond within a dehydromorpholine precursor.[4][5]
Experimental Protocol:
-
Preparation of the Catalyst: In a glovebox, a rhodium precursor (e.g., [Rh(COD)2]BF4, 0.01 mmol) and a chiral bisphosphine ligand (e.g., a derivative of SKP, 0.011 mmol) are dissolved in a degassed solvent (e.g., CH2Cl2, 1.0 mL). The solution is stirred at room temperature for 30 minutes to form the active catalyst.
-
Hydrogenation: The dehydromorpholine substrate (1.0 mmol) is dissolved in a degassed solvent (e.g., CH2Cl2, 4.0 mL) in a hydrogenation vessel. The catalyst solution is then added. The vessel is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50 atm). The reaction is stirred at a specific temperature (e.g., 30 °C) for a set time (e.g., 12 h).
-
Work-up and Purification: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the chiral morpholine product.
Experimental Setup for Asymmetric Hydrogenation:
Chiral Phosphoric Acid-Catalyzed Enantioselective Synthesis of Morpholinones
This method provides access to chiral morpholinones, which are valuable building blocks, through a domino reaction catalyzed by a chiral Brønsted acid.[6]
Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk tube are added the 2-(arylamino)ethan-1-ol (0.24 mmol), the aryl/alkylglyoxal (0.2 mmol), the chiral phosphoric acid catalyst (0.02 mmol), and a dehydrating agent (e.g., 4 Å molecular sieves, 100 mg). The tube is evacuated and backfilled with an inert gas (e.g., argon).
-
Reaction Conditions: A dry solvent (e.g., toluene, 2.0 mL) is added, and the reaction mixture is stirred at a specific temperature (e.g., 40 °C) for the required duration (e.g., 24-72 h), monitoring the progress by TLC.
-
Purification: Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel to afford the desired chiral morpholinone.
Chiral Morpholine Derivatives in Drug Development
The morpholine moiety is a common feature in numerous approved drugs, where its chirality often plays a critical role in target binding and overall pharmacological profile.
Case Study: Aprepitant (Emend®)
Aprepitant is a selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[7][8] The chiral morpholine core is essential for its high-affinity binding to the NK1 receptor.
Synthesis of Aprepitant: The commercial synthesis of Aprepitant is a multi-step process that establishes three stereocenters, with the chiral morpholine core being a key structural element.[9][10] A greener, more atom-economical synthesis has been developed, significantly reducing waste and improving the overall yield.[9][11]
Mechanism of Action: Chemotherapeutic agents can induce the release of substance P in the brain, which then binds to NK1 receptors in the vomiting center, triggering nausea and emesis. Aprepitant acts as a competitive antagonist at the NK1 receptor, blocking the binding of substance P and thereby preventing the downstream signaling cascade that leads to vomiting.[12][13][14]
Signaling Pathway of Aprepitant's Action:
Other Notable Chiral Morpholine-Containing Drugs
The following table summarizes key quantitative data for several important drugs featuring a chiral morpholine scaffold.
| Drug Name | Therapeutic Class | Target(s) | Quantitative Data (IC50/Ki) |
| Aprepitant | Antiemetic | NK1 Receptor | Ki = 0.1 nM (human) |
| Reboxetine | Antidepressant | Norepinephrine Transporter (NET) | Ki = 1.1 nM (human) |
| Phendimetrazine | Anorectic | Norepinephrine-dopamine releasing agent | - |
Data compiled from various sources.[15][16][17]
Synthesis of Reboxetine: The antidepressant Reboxetine, a selective norepinephrine reuptake inhibitor, exists as two enantiomers, with the (S,S)-enantiomer being the active form. Its synthesis involves the stereoselective construction of the 2-substituted morpholine ring.[18][19]
Synthesis of Phendimetrazine: Phendimetrazine is a sympathomimetic amine used as an appetite suppressant. It acts as a prodrug to phenmetrazine. Its synthesis involves the reductive cyclization of an N-substituted ethanolamine derivative.[20][21]
Conclusion and Future Outlook
The field of chiral morpholine derivatives has witnessed remarkable progress, driven by the development of innovative and highly selective synthetic methodologies. These advancements have enabled the efficient production of a diverse range of chiral morpholine-containing molecules, leading to the discovery of important new medicines. The continued exploration of novel catalytic systems and the application of green chemistry principles are expected to further enhance the accessibility and utility of these valuable scaffolds. As our understanding of complex biological pathways deepens, the rational design of new chiral morpholine derivatives targeting a wide array of diseases holds immense promise for the future of drug discovery and development.
References
- 1. Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N'-protected piperazines via organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Aprepitant? [synapse.patsnap.com]
- 8. nbinno.com [nbinno.com]
- 9. chemistryforsustainability.org [chemistryforsustainability.org]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
- 12. anesthesiologydfw.com [anesthesiologydfw.com]
- 13. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Fosaprepitant and aprepitant: an update of the evidence for their place in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reboxetine | C19H23NO3 | CID 127151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Phendimetrazine | C12H17NO | CID 30487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Metra | C16H23NO7 | CID 120608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. ijamtes.org [ijamtes.org]
- 19. Reboxetine - Wikipedia [en.wikipedia.org]
- 20. Phendimetrazine - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of (R)-morpholin-3-ylmethanol hydrochloride from Chiral Starting Materials: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of the chiral intermediate (R)-morpholin-3-ylmethanol hydrochloride. The synthesis commences from the readily available chiral building block (R)-2-((benzyloxy)methyl)oxirane, commonly known as (R)-glycidyl benzyl ether. The synthetic strategy involves a three-step sequence: 1) regioselective ring-opening of the epoxide with ethanolamine, followed by in-situ intramolecular cyclization to yield (R)-4-benzylmorpholin-3-ylmethanol; 2) debenzylation of the protected morpholine derivative via catalytic transfer hydrogenation to afford (R)-morpholin-3-ylmethanol; and 3) conversion to the final hydrochloride salt. This method offers a reliable pathway to the enantiomerically pure target compound, a valuable building block in the development of various pharmaceutical agents.
Introduction
Chiral morpholine derivatives are prevalent structural motifs in a wide range of biologically active molecules and approved drugs. The specific stereochemistry of these scaffolds is often crucial for their pharmacological activity and selectivity. (R)-morpholin-3-ylmethanol, in particular, serves as a key intermediate in the synthesis of various therapeutic agents. Its synthesis from enantiomerically pure starting materials, leveraging the chiral pool, is a common and efficient strategy to ensure the desired stereochemical outcome. This document outlines a robust and reproducible protocol for the preparation of this compound, providing detailed experimental procedures and expected outcomes.
Synthetic Pathway Overview
The synthesis of this compound is accomplished through the following three key transformations:
-
Ring-Opening and Intramolecular Cyclization: The synthesis begins with the reaction of (R)-2-((benzyloxy)methyl)oxirane with ethanolamine. The nucleophilic attack of the amine on the less hindered carbon of the epoxide ring, followed by an intramolecular cyclization, affords the N-benzylated morpholine intermediate.
-
Debenzylation: The benzyl protecting group on the morpholine nitrogen is removed using catalytic transfer hydrogenation with ammonium formate and palladium on carbon. This method is advantageous as it avoids the use of high-pressure hydrogen gas.
-
Salt Formation: The final step involves the treatment of the free base, (R)-morpholin-3-ylmethanol, with hydrochloric acid to yield the stable and crystalline hydrochloride salt.
Data Presentation
| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) | Purity/ee (%) |
| 1 | Ring-Opening & Cyclization | (R)-2-((benzyloxy)methyl)oxirane | Ethanolamine | (R)-4-benzylmorpholin-3-ylmethanol | ~85% | >98% ee |
| 2 | Debenzylation | (R)-4-benzylmorpholin-3-ylmethanol | 10% Pd/C, Ammonium formate | (R)-morpholin-3-ylmethanol | ~88-95% | >98% ee |
| 3 | Salt Formation | (R)-morpholin-3-ylmethanol | HCl in Diethyl Ether | This compound | Quantitative | >99% |
Experimental Protocols
Step 1: Synthesis of (R)-4-benzylmorpholin-3-ylmethanol
Materials:
-
(R)-2-((benzyloxy)methyl)oxirane (1.0 eq)
-
Ethanolamine (1.2 eq)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a solution of (R)-2-((benzyloxy)methyl)oxirane in methanol, add ethanolamine.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield (R)-4-benzylmorpholin-3-ylmethanol.
Step 2: Synthesis of (R)-morpholin-3-ylmethanol
Materials:
-
(R)-4-benzylmorpholin-3-ylmethanol (1.0 eq)
-
10% Palladium on carbon (10 wt%)
-
Ammonium formate (4.0 eq)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve (R)-4-benzylmorpholin-3-ylmethanol in methanol in a round-bottom flask.
-
Add 10% palladium on carbon to the solution.
-
Add ammonium formate in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield (R)-morpholin-3-ylmethanol as an oil. The product is often used in the next step without further purification.
Step 3: Synthesis of this compound
Materials:
-
(R)-morpholin-3-ylmethanol (1.0 eq)
-
Anhydrous diethyl ether
-
2M HCl in diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the crude (R)-morpholin-3-ylmethanol in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.
-
A white precipitate will form.
-
Continue stirring for 30 minutes in the ice bath.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold diethyl ether.
-
Dry the solid under vacuum to obtain this compound as a white crystalline solid.
Visualizations
Caption: Synthetic workflow for this compound.
Conclusion
The described synthetic route provides an effective and reliable method for the preparation of this compound from a chiral precursor. The use of catalytic transfer hydrogenation for debenzylation offers a safe and efficient alternative to traditional hydrogenation methods. This protocol is well-suited for laboratory-scale synthesis and can be adapted for larger-scale production, providing access to a key chiral building block for pharmaceutical research and development.
Application Notes and Protocols for the Asymmetric Synthesis of 2-Substituted Chiral Morpholines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral morpholines are privileged structural motifs found in a wide array of pharmaceuticals and biologically active compounds. The stereochemistry at the C-2 position is often crucial for their biological activity, making the development of efficient and stereoselective synthetic methods a significant area of research. These application notes provide detailed protocols for three distinct and effective methods for the asymmetric synthesis of 2-substituted chiral morpholines: Rhodium-catalyzed asymmetric hydrogenation, organocatalytic enantioselective chlorocycloetherification, and diastereoselective synthesis from vinyloxiranes and amino alcohols.
Strategic Approaches to Asymmetric Synthesis
The asymmetric synthesis of 2-substituted chiral morpholines can be broadly categorized into three main strategies, each involving the formation of the key stereocenter at a different stage of the synthesis.
Caption: General strategies for asymmetric morpholine synthesis.
Method 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines
This method, developed by Li et al., utilizes a chiral rhodium complex to achieve highly enantioselective hydrogenation of a pre-formed dehydromorpholine ring.[1][2][3] This "after cyclization" approach provides excellent yields and enantioselectivities for a variety of 2-substituted morpholines.[1][2][3]
Experimental Workflow
Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.
Experimental Protocol
Catalyst Preparation: In a glovebox, a solution of the chiral ligand (R,R,R)-SKP (1.05 mol%) in dry, degassed dichloromethane (DCM, 1.0 mL) is added to [Rh(cod)₂]SbF₆ (1.0 mol%). The mixture is stirred at room temperature for 30 minutes to form the active catalyst solution.
Asymmetric Hydrogenation: To a solution of the 2-substituted dehydromorpholine substrate (0.1 mmol, 1.0 equiv) in DCM (1.0 mL) is added the pre-formed catalyst solution. The resulting mixture is transferred to a stainless-steel autoclave. The autoclave is charged with hydrogen gas to a pressure of 30 atm and the reaction is stirred at room temperature for 24 hours.
Work-up and Purification: After releasing the hydrogen pressure, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the chiral 2-substituted morpholine.
Determination of Enantiomeric Excess: The enantiomeric excess (ee) of the product is determined by high-performance liquid chromatography (HPLC) using a chiral stationary phase column.
Quantitative Data Summary
| Substrate (R group) | Yield (%) | ee (%) |
| Phenyl | >99 | 92 |
| 4-Fluorophenyl | >99 | 92 |
| 4-Chlorophenyl | >99 | 93 |
| 4-Bromophenyl | >99 | 93 |
| 4-(Trifluoromethyl)phenyl | >99 | 94 |
| 3-Methylphenyl | >99 | 91 |
| 2-Methylphenyl | >99 | 99 |
| 2-Methoxyphenyl | >99 | 99 |
| 1-Naphthyl | >99 | 96 |
Method 2: Organocatalytic Enantioselective Chlorocycloetherification
This method, reported by Zhong et al., provides access to chiral 2,2-disubstituted morpholines through an organocatalyzed enantioselective chlorocycloetherification of N-protected homoallylic amines. A cinchona alkaloid-derived catalyst is employed to control the stereochemistry of the cyclization.
Experimental Protocol
General Procedure: To a solution of the N-protected homoallylic amine substrate (0.1 mmol, 1.0 equiv) and the cinchona alkaloid-derived phthalazine catalyst ((DHQD)₂PHAL, 0.01 mmol, 10 mol%) in dichloromethane (4 mL) at -10 °C is added 1,3-dichloro-5,5-dimethylhydantoin (DCDMH, 0.12 mmol, 1.2 equiv). The reaction mixture is stirred at this temperature until the starting material is consumed (as monitored by TLC).
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of Na₂S₂O₃. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the chlorinated 2,2-disubstituted morpholine.
Quantitative Data Summary
| Substrate (Ar group) | Yield (%) | ee (%) |
| Phenyl | 92 | 90 |
| 4-Fluorophenyl | 95 | 91 |
| 4-Chlorophenyl | 93 | 92 |
| 4-Bromophenyl | 94 | 93 |
| 3-Chlorophenyl | 91 | 90 |
| 2-Chlorophenyl | 90 | 94 |
| 1-Naphthyl | 88 | 96 |
Method 3: Diastereoselective Synthesis from Vinyloxiranes and Amino Alcohols
This one-pot method, developed by Aubineau and Cossy, involves a palladium-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino alcohols, followed by an in-situ iron-catalyzed heterocyclization to afford 2-substituted morpholines with good to excellent diastereoselectivity.[1]
Experimental Protocol
One-Pot Procedure: In a reaction tube, the amino alcohol (1.2 equiv) is dissolved in CH₂Cl₂ (0.2 M). The vinyloxirane (1.0 equiv) and Pd(PPh₃)₄ (1 mol%) are added, and the mixture is stirred at room temperature for 3 hours. Anhydrous FeCl₃ (10 mol%) is then added, and the reaction is stirred at room temperature for an additional 12 hours.
Work-up and Purification: The reaction mixture is diluted with CH₂Cl₂ and washed with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to give the desired 2-substituted morpholine.
Quantitative Data Summary
| Vinyloxirane (R¹) | Amino Alcohol (R²) | Yield (%) | Diastereomeric Ratio (dr) |
| Phenyl | - | 85 | >20:1 |
| 4-Methoxyphenyl | - | 82 | >20:1 |
| 4-Chlorophenyl | - | 88 | >20:1 |
| Phenyl | Methyl | 75 | 10:1 |
| Phenyl | Isopropyl | 72 | 15:1 |
| Cyclohexyl | - | 80 | >20:1 |
References
- 1. A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines [organic-chemistry.org]
- 2. A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Biocatalytic and Enzymatic Methods in Selective Morpholine Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the selective synthesis of morpholines, with a focus on biocatalytic and enzymatic strategies. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Biocatalysis offers a powerful approach to introduce chirality and achieve high selectivity under mild reaction conditions, aligning with the principles of green chemistry.
Introduction to Biocatalytic Strategies
The direct enzymatic formation of the morpholine ring is not extensively documented. However, a highly effective and widely adopted chemoenzymatic approach involves the biocatalytic synthesis of chiral precursors, primarily 1,2-amino alcohols, which are subsequently cyclized to form the desired morpholine derivatives. Key enzyme classes employed in the synthesis of these crucial chiral intermediates include:
-
Hydrolases (e.g., Lipases): Used for the kinetic resolution of racemic mixtures of alcohols or esters, providing access to enantiomerically pure precursors.
-
Lyases (e.g., Hydroxynitrile Lyases - HNLs): Catalyze the asymmetric addition of cyanide to aldehydes or ketones, yielding chiral cyanohydrins which are versatile intermediates for amino alcohols.
-
Oxidoreductases (e.g., Alcohol Dehydrogenases, Ketoreductases, Reductive Aminases): Enable the stereoselective reduction of prochiral ketones to chiral alcohols or the reductive amination of ketones to chiral amines.
-
Transferases (e.g., Transaminases): Catalyze the asymmetric synthesis of chiral amines from prochiral ketones by transferring an amino group from a donor molecule.
This document will detail protocols for two prominent biocatalytic methods for synthesizing chiral precursors for morpholine synthesis: Lipase-Catalyzed Kinetic Resolution and Hydroxynitrile Lyase (HNL)-Catalyzed Cyanohydrin Formation.
Section 1: Lipase-Catalyzed Kinetic Resolution for Chiral Precursors
Lipases are a class of hydrolases that can enantioselectively acylate or hydrolyze racemic mixtures of alcohols or their corresponding esters. This kinetic resolution process allows for the separation of one enantiomer from the other, providing a straightforward route to optically pure compounds that can be used in morpholine synthesis.
Application Note:
Lipase-catalyzed kinetic resolution is a robust and scalable method for producing enantiomerically enriched alcohols and esters. The choice of lipase, solvent, and acyl donor is critical for achieving high enantioselectivity (E-value). Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are often preferred due to their stability and reusability.[1] This method is particularly useful for the resolution of secondary alcohols that can serve as precursors to substituted morpholines.
Quantitative Data Summary:
| Substrate | Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee) of Product (%) | Enantiomeric Excess (ee) of Substrate (%) | Reference |
| Racemic 1-phenylethanol | Novozym 435 | Vinyl acetate | Hexane | 16 | ~50 | >99 (R-acetate) | >99 (S-alcohol) | [2] |
| Racemic 1,2-Diols | Pseudomonas cepacia lipase (PSL-C) | Vinyl acetate | tert-Butyl methyl ether | 12 | 45 | 83 (S-acetate) | 67 (R-diol) | [3] |
| Racemic Naproxen methyl ester | Candida rugosa lipase | Tri-n-butyl orthoacetate | Toluene | 24 | ~50 | >98 (S-acid) | >98 (R-ester) | [1] |
| Ethyl 2-chloropropionate | Carboxylesterase NP | (Hydrolysis) | Aqueous buffer | - | - | High | High | [4] |
Experimental Protocol: Kinetic Resolution of a Racemic Secondary Alcohol
This protocol is a general guideline for the kinetic resolution of a racemic secondary alcohol using an immobilized lipase.
Materials:
-
Racemic secondary alcohol (e.g., 1-phenylethanol)
-
Immobilized Lipase (e.g., Novozym 435)
-
Acyl donor (e.g., Vinyl acetate)
-
Anhydrous organic solvent (e.g., hexane, tert-butyl methyl ether)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and equipment (magnetic stirrer, filtration apparatus, rotary evaporator)
-
Chiral chromatography system for enantiomeric excess determination (e.g., chiral HPLC or GC)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the racemic secondary alcohol (1.0 eq).
-
Dissolve the alcohol in the selected anhydrous organic solvent (e.g., 10 mL of hexane per gram of alcohol).
-
Add the immobilized lipase (e.g., 20-50 mg of Novozym 435 per mmol of alcohol).[2]
-
Add the acyl donor (e.g., 1.5-2.0 eq of vinyl acetate).[2]
-
Seal the flask and stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by a suitable chromatographic method (e.g., TLC, GC, or HPLC) to determine the conversion. The reaction is typically stopped at or near 50% conversion to obtain high enantiomeric excess for both the remaining substrate and the product.
-
Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the solvent and dried for reuse.
-
Wash the filtrate with 5% sodium bicarbonate solution to remove any acidic byproducts, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Analysis: Purify the resulting mixture of the unreacted alcohol and the acetylated product by column chromatography.
-
Determine the enantiomeric excess of both the purified alcohol and the ester using a chiral chromatography system.
Workflow Diagram:
Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.
Section 2: Hydroxynitrile Lyase (HNL)-Catalyzed Synthesis of Chiral Cyanohydrins
Hydroxynitrile lyases (HNLs) catalyze the asymmetric addition of hydrogen cyanide (HCN) to a prochiral aldehyde or ketone, producing a chiral cyanohydrin. These cyanohydrins are valuable precursors to chiral 1,2-amino alcohols, which can be readily cyclized to form chiral morpholines.
Application Note:
The use of HNLs provides a highly enantioselective route to cyanohydrins.[5] Both (R)- and (S)-selective HNLs are available, allowing access to both enantiomers of the desired product. The reaction is typically performed in a two-phase system (e.g., an organic solvent and an aqueous buffer) to maintain a low concentration of HCN in the aqueous phase, thus minimizing the non-enzymatic, non-selective background reaction.[6] The pH of the aqueous phase is a critical parameter and is usually kept slightly acidic.
Quantitative Data Summary:
| Aldehyde Substrate | HNL Source | Solvent System | pH | Time (h) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Benzaldehyde | Prunus amygdalus (PaHNL) | Diisopropyl ether / Citrate buffer | 5.5 | 2 | >95 | >99 (R) | [5] |
| 3-Phenoxybenzaldehyde | Manihot esculenta (MeHNL) | MTBE / Citrate-phosphate buffer | 6.5 | 24 | >99 | 97 (S) | [6] |
| Various aldehydes | Hevea brasiliensis (HbHNL) | Diisopropyl ether / Citrate buffer | 4.0 | 1-24 | 70-98 | >98 (S) | [7] |
Experimental Protocol: HNL-Catalyzed Synthesis of a Chiral Cyanohydrin
This protocol describes a general procedure for the synthesis of a chiral cyanohydrin from an aldehyde using an HNL. Caution: Hydrogen cyanide is extremely toxic. This reaction must be performed in a well-ventilated fume hood by trained personnel.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Hydroxynitrile Lyase (HNL) preparation (e.g., from Prunus amygdalus for (R)-cyanohydrins or Manihot esculenta for (S)-cyanohydrins)
-
Potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) as the cyanide source
-
Aqueous buffer (e.g., citrate buffer, pH 4.0-5.5)
-
Organic solvent (e.g., diisopropyl ether or methyl tert-butyl ether - MTBE)
-
Citric acid or acetic acid for pH adjustment
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and equipment
-
Chiral chromatography system for enantiomeric excess determination
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a two-phase system consisting of the organic solvent and the aqueous buffer (e.g., in a 1:1 ratio).
-
Add the aldehyde substrate to the organic phase.
-
Add the HNL preparation to the aqueous phase.
-
Cool the reaction mixture in an ice bath (0-4 °C).
-
Cyanide Addition: Slowly add a solution of KCN in the aqueous buffer, or TMSCN directly to the organic phase, over a period of time while vigorously stirring the biphasic mixture. The pH of the aqueous phase should be carefully monitored and maintained in the optimal range for the specific HNL being used.
-
Reaction Monitoring: Monitor the reaction progress by taking samples from the organic phase and analyzing them by GC or HPLC.
-
Work-up: Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure. The crude cyanohydrin can be used directly for the next step or purified by chromatography if necessary.
-
Analysis: Determine the enantiomeric excess of the cyanohydrin product by chiral HPLC or GC.
Enzymatic Pathway and Subsequent Chemical Transformation:
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic analysis of enzymatic chiral resolution by progress curve evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Revolutionizing Drug Discovery for Neurological Disorders: Advanced In Vitro Models and Screening Platforms
The development of effective therapeutics for neurological disorders, a class of debilitating conditions affecting millions worldwide, has been a formidable challenge. Traditional drug discovery pipelines have been hampered by the limited translatability of animal models and the difficulty in accessing and studying human neuronal cells. However, a new era of in vitro technologies is breaking down these barriers, offering unprecedented opportunities to model disease, identify novel drug targets, and screen candidate compounds with greater accuracy and efficiency.
This document provides detailed application notes and protocols for leveraging cutting-edge in vitro systems in neurological drug discovery. We will explore the implementation of high-throughput screening (HTS) with iPSC-derived neurons, the power of 3D brain organoids for disease modeling, and the precision of CRISPR-Cas9 genetic screens for target identification. These approaches, coupled with advanced imaging and data analysis, are accelerating the journey towards novel therapies for conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).
Application Note 1: High-Content Screening for Neurotoxicity
High-content screening (HCS) combines automated microscopy with sophisticated image analysis to quantitatively evaluate multiple phenotypic parameters in a high-throughput format.[1][2] When applied to human induced pluripotent stem cell (iPSC)-derived neurons, HCS becomes a powerful tool for assessing compound-induced neurotoxicity early in the drug discovery process.[3][4] This approach allows for the simultaneous measurement of key indicators of neuronal health, including cell viability, neurite outgrowth, and synaptic integrity.[5][6]
Key Applications:
-
Lead Optimization: Prioritize compounds with favorable neurotoxicity profiles.
-
Predictive Toxicology: Identify potential neurotoxic liabilities of drug candidates before preclinical studies.
-
Mechanism of Action Studies: Elucidate the cellular pathways affected by neurotoxic compounds.
Quantitative Data Summary:
| Parameter | Assay Principle | Readout | Typical Z'-factor | Reference Compounds & Expected IC50 |
| Neuronal Viability | Live/Dead staining (e.g., Calcein AM/Propidium Iodide) | Fluorescence Intensity | > 0.5 | Rotenone (1-10 µM), Staurosporine (0.1-1 µM) |
| Neurite Outgrowth | Immunofluorescence of neuronal markers (e.g., βIII-tubulin, MAP2) | Neurite length, branch points, number of neurites | > 0.4 | Colchicine (10-100 nM), Paclitaxel (1-10 nM) |
| Synaptic Density | Immunofluorescence of synaptic markers (e.g., Synapsin-1, PSD-95) | Puncta count and intensity | > 0.4 | Amyloid-beta oligomers (1-5 µM) |
Experimental Protocol: High-Content Neurotoxicity Assay
This protocol outlines a general workflow for a high-content neurotoxicity screen using iPSC-derived cortical neurons.
1. Cell Culture and Plating: a. Differentiate human iPSCs into cortical neurons using established protocols.[7][8] b. Culture neurons for at least 21 days to allow for maturation and synapse formation. c. Dissociate mature neurons and plate them in 384-well imaging plates at a density of 15,000-20,000 cells per well.[2] d. Allow neurons to adhere and recover for 48-72 hours before compound treatment.
2. Compound Treatment: a. Prepare a dilution series of test compounds in appropriate vehicle (e.g., DMSO). The final DMSO concentration should not exceed 0.5%.[9] b. Add compounds to the cell plates using an automated liquid handler. Include vehicle controls and positive controls (e.g., a known neurotoxin like rotenone). c. Incubate cells with compounds for a predetermined time course (e.g., 24, 48, or 72 hours).
3. Staining: a. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. b. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. c. Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour. d. Incubate with primary antibodies against neuronal and synaptic markers (e.g., anti-βIII-tubulin and anti-Synapsin-1) overnight at 4°C. e. Wash with PBS and incubate with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., Hoechst 33342) for 1 hour at room temperature.[10]
4. Imaging and Analysis: a. Acquire images using an automated high-content imaging system.[5] b. Analyze images using a dedicated software pipeline to quantify neuronal number, neurite length and complexity, and the number of synaptic puncta.[1][11][12] c. Calculate dose-response curves and IC50 values for each compound.
Application Note 2: 3D Brain Organoids for Alzheimer's Disease Modeling and Screening
Three-dimensional (3D) brain organoids derived from human iPSCs are revolutionizing the study of neurological diseases by recapitulating key aspects of human brain development and pathology in vitro.[13][14] For Alzheimer's disease (AD), brain organoids can model the hallmark pathologies of amyloid-beta (Aβ) aggregation and hyperphosphorylated tau, providing a powerful platform for investigating disease mechanisms and screening for therapeutic candidates.[15][16]
Key Applications:
-
Disease Modeling: Study the temporal and spatial development of AD pathologies.
-
Drug Efficacy Testing: Evaluate the ability of compounds to reduce Aβ and tau pathology.
-
Personalized Medicine: Generate patient-specific organoids to test individual drug responses.
Quantitative Data Summary:
| Parameter | Assay Principle | Readout | Example Finding |
| Amyloid-beta (Aβ42) Levels | ELISA or Meso Scale Discovery (MSD) | pg/mL | 50% reduction in secreted Aβ42 with a β-secretase inhibitor. |
| Phosphorylated Tau (pTau) | Western Blot or Immunofluorescence | Relative protein levels or intensity | 30% decrease in pTau (AT8) levels with a kinase inhibitor. |
| Neuronal Viability | Caspase-3/7 activity assay | Luminescence | 40% reduction in apoptosis with a neuroprotective compound. |
Experimental Protocol: Generation and Drug Screening in AD Brain Organoids
This protocol provides a method for generating cerebral organoids and using them for drug screening in an AD model.
1. Organoid Generation: a. Generate embryoid bodies (EBs) from human iPSCs (e.g., from an AD patient with a familial mutation or a healthy control line).[17] b. Induce neural ectoderm formation by culturing EBs in neural induction medium. c. Embed the neuroectodermal tissues in Matrigel droplets and transfer to a spinning bioreactor or orbital shaker for expansion and differentiation.[17] d. Culture the organoids for at least 60-90 days to allow for the development of mature neuronal populations and AD-like pathologies.
2. Compound Treatment: a. Transfer individual organoids to a 96-well ultra-low attachment plate. b. Treat organoids with test compounds at various concentrations for a specified duration (e.g., 2-4 weeks).
3. Pathological Analysis: a. Aβ Quantification: Collect conditioned media from the organoid cultures and measure secreted Aβ40 and Aβ42 levels using ELISA or MSD assays. b. Immunohistochemistry: Fix, section, and stain organoids for Aβ plaques (e.g., with 4G8 antibody) and hyperphosphorylated tau (e.g., with AT8 antibody). c. Western Blotting: Lyse organoids to extract proteins and analyze the levels of total and phosphorylated tau.
4. Data Analysis: a. Quantify the levels of Aβ and pTau in treated versus untreated organoids. b. Assess changes in neuronal viability and morphology through imaging and biochemical assays.
Application Note 3: CRISPR-Cas9 Screening for Novel Drug Target Identification
CRISPR-Cas9 technology enables precise and efficient genome editing, making it a powerful tool for functional genomic screening.[18] Pooled CRISPR knockout (KO) screens can be used to systematically inactivate every gene in the genome and identify those that modulate a specific cellular phenotype, such as neuronal survival or synaptic function.[19][20] This unbiased approach can uncover novel drug targets for neurological disorders.
Key Applications:
-
Target Discovery: Identify genes that, when knocked out, protect neurons from disease-related stressors.
-
Pathway Analysis: Elucidate the genetic pathways underlying disease pathogenesis.
-
Hit Validation: Confirm the role of candidate genes in disease-relevant phenotypes.
Quantitative Data Summary:
| Screen Type | Phenotypic Selection | Typical Hit Rate | Validation Method |
| Positive Selection (Survival) | Toxin-induced cell death | 0.1 - 0.5% | Individual gene knockouts, rescue experiments |
| Negative Selection (Synthetic Lethality) | Impaired proliferation or survival | 0.5 - 2.0% | Individual gene knockouts, orthogonal validation |
| Fluorescence-based (Reporter) | FACS sorting of high/low reporter cells | Varies by reporter | Reporter assays, functional validation |
Experimental Protocol: Pooled CRISPR-KO Screen for Neuroprotection
This protocol describes a positive selection screen to identify genes that protect neurons from glutamate-induced excitotoxicity.
1. Library Preparation and Virus Production: a. Amplify a genome-scale pooled sgRNA library. b. Package the sgRNA library into lentivirus.
2. Cell Transduction and Selection: a. Transduce Cas9-expressing iPSC-derived neurons with the lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive only one sgRNA. b. Select for transduced cells using an appropriate antibiotic (e.g., puromycin).
3. Phenotypic Screen: a. Culture the transduced neuronal population for a period to allow for gene knockout. b. Treat the cells with a concentration of glutamate that induces significant but not complete cell death (e.g., LD50). c. Allow surviving cells to recover and expand.
4. Hit Identification: a. Isolate genomic DNA from the surviving cell population and a control population that was not treated with glutamate. b. Amplify the sgRNA-encoding regions from the genomic DNA by PCR. c. Perform next-generation sequencing (NGS) to determine the frequency of each sgRNA in the surviving and control populations. d. Identify sgRNAs that are significantly enriched in the surviving population using statistical analysis tools like MAGeCK.
5. Hit Validation: a. Validate top candidate genes by individually knocking them out in neurons and confirming their protective effect against glutamate excitotoxicity.
Signaling Pathway: Glutamate Excitotoxicity
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation is implicated in the pathophysiology of numerous neurological disorders.[21][22] Excessive activation of glutamate receptors, particularly N-methyl-D-aspartate receptors (NMDARs), leads to a massive influx of calcium (Ca2+), triggering a cascade of neurotoxic events known as excitotoxicity.[23][24][25] This process contributes to neuronal death in conditions like stroke, traumatic brain injury, and neurodegenerative diseases.
By providing more physiologically relevant and scalable models of neurological disorders, the applications and protocols outlined in this document represent a significant step forward in the quest for effective treatments. The integration of iPSC technology, 3D cell culture, and functional genomics is empowering researchers to unravel the complexities of the human brain and accelerate the development of the next generation of neurological drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 3. Phenotypic Screening with Primary and Human iPSC-derived Neurons - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Neurotoxicity assay using High Content Screening technology | PDF [slideshare.net]
- 5. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 6. brainxell.com [brainxell.com]
- 7. Differentiation of human induced pluripotent stem cells into cortical neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Efficient 2D Protocol for Differentiation of iPSCs into Mature Postmitotic Dopaminergic Neurons: Application for Modeling Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput screening of compound neurotoxicity using 3D-cultured neural stem cells on a 384-pillar plate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A High-Throughput Approach to Identify Specific Neurotoxicants / Developmental Toxicants in Human Neuronal Cell Function Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurite Outgrowth Protocol [help.mediacy.com]
- 12. A quantitative analytic pipeline for evaluating neuronal activities by high-throughput synaptic vesicle imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Modeling Alzheimer’s disease using human cell derived brain organoids and 3D models [frontiersin.org]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Modeling and Targeting Alzheimer’s Disease With Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. stemcell.com [stemcell.com]
- 18. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 19. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. hilarispublisher.com [hilarispublisher.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of (R)-morpholin-3-ylmethanol into Complex Molecular Scaffolds
For Researchers, Scientists, and Drug Development Professionals
(R)-morpholin-3-ylmethanol is a valuable chiral building block in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to complex molecular scaffolds. Its incorporation can enhance aqueous solubility, metabolic stability, and target binding affinity. This document provides detailed application notes and experimental protocols for the integration of (R)-morpholin-3-ylmethanol into two key classes of bioactive molecules: substituted triazines, often investigated as kinase inhibitors, and pyrimidine-based structures, exemplified by a soluble adenylyl cyclase (sAC) inhibitor.
Application in Kinase Inhibitor Scaffolds: Substituted Triazines
The morpholine moiety is a common feature in kinase inhibitors, where it can form crucial hydrogen bonds with the hinge region of the kinase domain.[1] The 1,3,5-triazine core offers a versatile scaffold for the development of such inhibitors, allowing for the sequential and regioselective introduction of various substituents to optimize potency and selectivity. The incorporation of (R)-morpholin-3-ylmethanol onto a triazine core can significantly influence the pharmacological profile of the resulting compound.
Relevance to the PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its dysregulation is a hallmark of many cancers, making it a prime target for drug development.[2][3] Several inhibitors of this pathway incorporate a morpholine ring, which has been shown to be a key feature for activity.[1] For instance, the dual PI3K/mTOR inhibitor PKI-587 contains a morpholino-triazine scaffold.[3] The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, interacting with key residues in the kinase active site.[1]
Experimental Protocol: Synthesis of a Disubstituted Triazine
This protocol describes the synthesis of a generic disubstituted triazine incorporating (R)-morpholin-3-ylmethanol, starting from cyanuric chloride. The stepwise nucleophilic substitution is controlled by temperature.[4][5]
Materials:
-
Cyanuric chloride
-
(R)-morpholin-3-ylmethanol hydrochloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Aromatic or aliphatic amine (for second substitution)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: First Substitution – Incorporation of (R)-morpholin-3-ylmethanol
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyanuric chloride (1.0 eq) in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, prepare a solution of this compound (1.0 eq) and DIPEA (1.1 eq) in anhydrous THF.
-
Add the (R)-morpholin-3-ylmethanol solution dropwise to the cyanuric chloride solution at 0°C over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of EtOAc:Hexanes).
Step 2: Second Substitution
-
Once the first substitution is complete, add the second amine (e.g., aniline, 1.0 eq) and additional DIPEA (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 50°C and stir for 12-18 hours.
-
Monitor the formation of the disubstituted product by TLC.
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure disubstituted triazine product.
Characterization:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Quantitative Data
The following table summarizes representative inhibitory activities of morpholino-triazine and related compounds against PI3K and mTOR.
| Compound ID | Scaffold | Target(s) | IC₅₀ (nM) | Reference |
| PKI-587 | Morpholino-triazine | PI3Kα / mTOR | 0.4 / 0.98 | [3] |
| Compound 3a | POCOP-Ni(II) with morpholino-s-triazine | K562 (Leukemia) cell line | 550 | [6] |
| Compound 3b | POCOP-Ni(II) with morpholino-s-triazine | K562 (Leukemia) cell line | 590 | [6] |
| Compound 11 | Dimorpholino-s-triazine hydrazone | MCF-7 / HCT-116 cell lines | 1.0 / 0.98 (µM) | [7] |
Application in Soluble Adenylyl Cyclase (sAC) Inhibitors
(R)-morpholin-3-ylmethanol is a key structural component of potent and selective inhibitors of soluble adenylyl cyclase (sAC), an enzyme involved in sperm motility and maturation.[8] The development of sAC inhibitors is a promising avenue for non-hormonal male contraception.
Experimental Protocol: Synthesis of sAC Inhibitor TDI-11861
The following is a detailed protocol for the final reductive amination step in the synthesis of the sAC inhibitor TDI-11861, which incorporates the (R)-morpholin-3-ylmethanol moiety.[8]
Materials:
-
Aldehyde intermediate (33j from the synthesis described by G.M. et al.)[8]
-
This compound
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (TEA)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the aldehyde intermediate (1.0 eq) in 1,2-dichloroethane (DCE), add this compound (1.2 eq), followed by triethylamine (TEA, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 16 hours.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to afford TDI-11861.[8]
Quantitative Data
The following table presents key data for the sAC inhibitor TDI-11861.
| Parameter | Value | Reference |
| Biochemical IC₅₀ | 4.0 nM | [8] |
| Cellular IC₅₀ | 5.5 nM | [8] |
| Oral Bioavailability (F%) in mice (10 mg/kg) | 11% | [8] |
Conclusion
The chiral building block (R)-morpholin-3-ylmethanol serves as a valuable synthon for the construction of complex, biologically active molecules. Its incorporation into triazine and pyrimidine scaffolds has led to the development of potent kinase and sAC inhibitors, respectively. The provided protocols offer a foundation for researchers to explore the synthesis and application of novel compounds containing this privileged morpholine moiety in their drug discovery endeavors. Careful optimization of reaction conditions and purification procedures will be crucial for obtaining high-purity compounds for biological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and cytotoxic activity of morpholino- s -triazine derivatives of POCOP-Ni( ii ) pincers - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01322D [pubs.rsc.org]
- 5. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxic activity of morpholino-s-triazine derivatives of POCOP-Ni(ii) pincers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
Application Notes and Protocols for Hydrochloride Salt Formation and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formation and purification of hydrochloride (HCl) salts, a critical step in the development of many active pharmaceutical ingredients (APIs). The conversion of a basic drug substance into its hydrochloride salt can significantly improve its physicochemical properties, including solubility, stability, and dissolution rate.[1]
Core Principles of Hydrochloride Salt Formation
The formation of a hydrochloride salt involves the reaction of a basic functional group, typically an amine, within a molecule with hydrochloric acid.[1] This acid-base reaction results in the protonation of the basic group and the formation of an ionic bond with the chloride ion. For a stable salt to form, the pKa of the basic drug should be at least two to three pH units higher than the pKa of the acidic counterion.[1]
The stoichiometry of the reaction is crucial and depends on the number of basic centers in the molecule. A molecule with one basic group will react with one equivalent of HCl to form a monohydrochloride salt, while a molecule with two basic groups can react with two equivalents to form a dihydrochloride salt.[1][2]
Experimental Protocols: Hydrochloride Salt Formation
There are several common methods for the formation of hydrochloride salts, each with its own advantages and disadvantages. The choice of method often depends on the properties of the free base, the desired final form of the salt (e.g., crystalline vs. amorphous, anhydrous vs. hydrated), and the scale of the reaction.
Method 1: Using Aqueous Hydrochloric Acid
This is a straightforward and commonly used method, particularly when the presence of water is not a concern.[3]
Protocol:
-
Dissolution: Dissolve the free base of the organic compound in a suitable organic solvent in which the free base is soluble but the hydrochloride salt is expected to be less soluble. Common solvents include isopropanol, ethanol, methanol, or ethyl acetate.
-
Acidification: While stirring, slowly add a stoichiometric amount of concentrated (e.g., 36% w/w) or dilute aqueous hydrochloric acid to the solution.[3] The addition is typically done dropwise.
-
Precipitation/Crystallization: The hydrochloride salt will often precipitate or crystallize out of the solution upon addition of the acid. If crystallization does not occur spontaneously, it can be induced by cooling the mixture, reducing the solvent volume via evaporation, or by the addition of an anti-solvent (a solvent in which the salt is insoluble, such as diethyl ether or hexane).[3][4]
-
Isolation: Collect the solid salt by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the isolated salt with a small amount of the crystallization solvent or an anti-solvent to remove any residual impurities.[4][5]
-
Drying: Dry the salt under vacuum to remove residual solvents. The drying temperature should be carefully controlled to avoid degradation.[3][5]
Method 2: Using Anhydrous Hydrogen Chloride (Gas or in Solution)
This method is preferred when an anhydrous salt form is desired, as the presence of water can be detrimental to the stability or crystallinity of the final product.[3]
Protocol:
-
Dissolution: Dissolve the free base in a suitable anhydrous aprotic solvent (e.g., diethyl ether, dichloromethane, toluene).[6][7][8]
-
Acidification:
-
Gaseous HCl: Bubble anhydrous hydrogen chloride gas through the solution.[6][7] The salt will typically precipitate.
-
HCl in Organic Solvent: Add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether, HCl in dioxane, or HCl in isopropanol).[8][9] These solutions can be prepared by bubbling HCl gas through the solvent or by reacting a suitable precursor like acetyl chloride with an alcohol.[10]
-
-
Isolation and Purification: Follow steps 3-6 from Method 1.
Purification of Hydrochloride Salts
Purification is often necessary to remove unreacted starting materials, byproducts, or other impurities.
Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids.[6] The principle is based on the differential solubility of the salt and impurities in a solvent system at different temperatures.
Protocol:
-
Solvent Selection: Choose a solvent or solvent system in which the hydrochloride salt has high solubility at elevated temperatures and low solubility at lower temperatures. Common solvents for recrystallization of hydrochloride salts include alcohols (e.g., ethanol, isopropanol) or mixtures such as dichloromethane/ethyl acetate.[6][11]
-
Dissolution: Dissolve the crude salt in a minimal amount of the hot solvent.
-
Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution and then removed by hot filtration.[4]
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization. Slow cooling generally leads to larger, purer crystals.[6]
-
Isolation, Washing, and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[6]
Washing/Trituration
If the impurities are significantly more soluble in a particular solvent than the hydrochloride salt, a simple washing or trituration can be effective.[4]
Protocol:
-
Suspend the crude salt in a solvent in which the salt is poorly soluble but the impurities are soluble (e.g., diethyl ether, ethyl acetate, or hexane).[4]
-
Stir the suspension for a period of time.
-
Filter the solid, wash with a fresh portion of the solvent, and dry.
Data Presentation
Table 1: Common Solvents for Hydrochloride Salt Formation and Purification
| Solvent | Application | Notes |
| Isopropanol (IPA) | Formation, Recrystallization | Often a good choice for both forming and recrystallizing HCl salts.[4] |
| Ethanol (EtOH) | Formation, Recrystallization | Similar to IPA, widely used.[10] |
| Methanol (MeOH) | Formation | Good solvent for many bases, but the resulting salt may be too soluble for easy isolation.[9][10] |
| Ethyl Acetate (EtOAc) | Formation, Washing | Can be used for formation and as a wash solvent to remove non-polar impurities.[4][11] |
| Diethyl Ether (Et₂O) | Formation (Anhydrous), Anti-solvent | Commonly used for anhydrous salt formation and as an anti-solvent to induce precipitation.[3][7] |
| Dichloromethane (DCM) | Formation (Anhydrous), Recrystallization | A good solvent for many organic compounds, often used in anhydrous preparations.[8] |
| Toluene | Formation (Anhydrous) | Can be used for anhydrous salt formation, especially when passing HCl gas.[7] |
| Hexane | Anti-solvent, Washing | Used to precipitate salts and wash away non-polar impurities.[4] |
| Acetone | Recrystallization, Washing | Can be used for recrystallization, but its utility may be limited.[4][10] |
Characterization and Purity Analysis
After formation and purification, the identity and purity of the hydrochloride salt must be confirmed.
Table 2: Analytical Techniques for Characterization and Purity Assessment
| Technique | Information Provided |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of salt formation through changes in vibrational frequencies, particularly of the amine group.[12][13] |
| Differential Scanning Calorimetry (DSC) | Determination of melting point and thermal events, indicating purity and polymorphic form.[12][14] |
| Powder X-Ray Diffraction (PXRD) | Characterization of the crystalline form (polymorph) of the salt.[12][14] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of the chemical structure and salt formation (protonation often leads to downfield shifts of adjacent protons).[5][8] |
| High-Performance Liquid Chromatography (HPLC) | Determination of purity by separating the main compound from impurities.[4] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirmation of the molecular weight of the cation and identification of impurities.[4] |
| Melting Point | A sharp melting point is indicative of a pure crystalline compound.[15] |
| Titration (e.g., Volhard, Mohr methods) | Quantification of chloride content to confirm stoichiometry.[16][17] |
Visualized Workflows
Caption: Workflow for Hydrochloride Salt Formation, Purification, and Analysis.
Caption: Decision Tree for the Purification of Hydrochloride Salts.
References
- 1. benchchem.com [benchchem.com]
- 2. Stoichiometry [chem.fsu.edu]
- 3. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws] [designer-drug.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. KiloMentor: Preparation of Pharmaceutical Salts [kilomentor.blogspot.com]
- 11. researchgate.net [researchgate.net]
- 12. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Scholars Crossing - Liberty University Research Week: Synthesis and Analysis of Hydrochloride Salts Used as Adulterants [digitalcommons.liberty.edu]
- 16. pubs.aip.org [pubs.aip.org]
- 17. fsis.usda.gov [fsis.usda.gov]
Application Notes and Protocols: (R)-morpholin-3-ylmethanol hydrochloride in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-morpholin-3-ylmethanol hydrochloride is a valuable chiral building block for the synthesis of various kinase inhibitors. Its inherent stereochemistry and bifunctional nature, possessing both a secondary amine and a primary alcohol, allow for versatile chemical modifications and the creation of potent and selective inhibitors. The morpholine moiety is a privileged scaffold in medicinal chemistry, often improving the physicochemical properties of drug candidates, such as solubility and metabolic stability. This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors targeting the PI3K/AKT/mTOR signaling pathway.
Target Signaling Pathway: PI3K/AKT/mTOR
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Dysregulation of this pathway is a frequent event in many human cancers, making it a prime target for cancer therapy. Kinase inhibitors incorporating the (R)-morpholin-3-ylmethanol moiety have shown significant activity against key kinases in this pathway, particularly PI3K isoforms.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition.
Application: Synthesis of a Triazine-Based PI3K Inhibitor
This section outlines a representative synthesis of a kinase inhibitor based on a 2,4,6-trisubstituted triazine scaffold, a common core for PI3K inhibitors. This compound is incorporated via nucleophilic aromatic substitution.
Experimental Workflow
Caption: General workflow for the synthesis of a triazine-based kinase inhibitor.
Protocol: Synthesis of a Bis(morpholino)triazine Derivative
This protocol is a generalized procedure based on synthetic strategies for compounds like ZSTK474.
Materials:
-
This compound
-
Cyanuric chloride
-
Another desired amine/nucleophile (e.g., morpholine)
-
A third desired amine/nucleophile
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)
Step 1: Synthesis of the Monosubstituted Triazine Intermediate
-
Suspend cyanuric chloride (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve this compound (1.0 eq) and DIPEA (1.1 eq) in anhydrous DCM.
-
Add the solution of (R)-morpholin-3-ylmethanol dropwise to the cyanuric chloride suspension at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be used directly in the next step or quenched with water and extracted with DCM. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.
Step 2: Synthesis of the Disubstituted Triazine Intermediate
-
To the crude monosubstituted triazine intermediate from Step 1, dissolved in anhydrous THF, add the second amine (e.g., morpholine, 1.1 eq) and DIPEA (1.2 eq).
-
Stir the reaction at room temperature for 12-16 hours, or gently heat to 40-50 °C if the reaction is sluggish. Monitor by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by silica gel chromatography or carried forward to the next step.
Step 3: Synthesis of the Final Trisubstituted Triazine Inhibitor
-
Dissolve the disubstituted triazine intermediate in a suitable solvent such as dioxane or DMF.
-
Add the final amine/nucleophile (1.2 eq) and a suitable base (e.g., potassium carbonate or DIPEA, 2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM).
Quantitative Data: In Vitro Activity of Representative Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity of ZSTK474, a well-characterized PI3K inhibitor with a bis(morpholino)triazine core, which serves as a relevant example for inhibitors synthesized using morpholine derivatives.
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cell Viability IC50 (µM) |
| ZSTK474 | PI3Kα | 3.9 - 21 | A375 (Melanoma) | Not specified in provided context |
| PI3Kβ | >70-fold less than α | D54 (Glioblastoma) | Not specified in provided context | |
| PI3Kδ | 3.9 - 21 | SET-2 (Megakaryoblastic Leukemia) | Not specified in provided context | |
| PI3Kγ | >70-fold less than α | |||
| Analog 2b | PI3Kα | 2.9 - 21 | ||
| PI3Kβ | 2.9 - 21 | |||
| PI3Kδ | 2.9 - 21 | |||
| PI3Kγ | 2.9 - 21 |
Note: Data is compiled from various sources for illustrative purposes. For specific analogs of (R)-morpholin-3-ylmethanol, experimental determination of IC50 values is required.
Experimental Protocols for Biological Evaluation
Kinase Inhibition Assay (General Protocol)
This protocol provides a general method for determining the in vitro inhibitory activity of a synthesized compound against a specific kinase (e.g., PI3Kα).
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Serially dilute the compound stock to obtain a range of concentrations.
-
In a 96-well plate, add the kinase, the test compound at various concentrations, and the kinase substrate (e.g., PIP2 for PI3K).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the synthesized inhibitor.
-
Seed cancer cells (e.g., A549, PC-3, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Conclusion
This compound is a versatile and valuable building block in the synthesis of kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR pathway. The protocols and data presented here provide a framework for researchers to design and synthesize novel inhibitors with potential therapeutic applications in oncology and other diseases driven by aberrant kinase signaling. The inherent chirality and functional handles of this starting material offer significant opportunities for the development of next-generation targeted therapies.
Scalable Synthesis of (R)-morpholin-3-ylmethanol hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for two scalable synthetic methods for the preparation of (R)-morpholin-3-ylmethanol hydrochloride, a key chiral building block in the pharmaceutical industry. The protocols are designed to be suitable for laboratory and pilot-plant scale production.
Introduction
This compound is a valuable chiral intermediate used in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemically defined structure is crucial for the efficacy and safety of the final drug products. The development of scalable and efficient synthetic routes to this compound is of significant interest to the pharmaceutical and fine chemical industries. This document outlines two distinct and scalable synthetic strategies, providing detailed experimental procedures, quantitative data, and process visualizations.
Synthetic Strategies
Two primary scalable synthetic routes to this compound have been identified and are detailed below:
-
Route 1: Synthesis from (R)-Epichlorohydrin. This pathway involves the initial reaction of (R)-epichlorohydrin with morpholine to form the chiral epoxide intermediate, (R)-4-(oxiran-2-ylmethyl)morpholine. Subsequent regioselective ring-opening of the epoxide yields the desired (R)-morpholin-3-ylmethanol, which is then converted to its hydrochloride salt.
-
Route 2: Debenzylation of a Protected Precursor. This approach utilizes the debenzylation of a pre-formed chiral intermediate, (R)-(4-benzyl-3-morpholinyl)-methanol. The resulting (R)-morpholin-3-ylmethanol is then converted to the hydrochloride salt.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency and scalability.
| Parameter | Route 1: From (R)-Epichlorohydrin | Route 2: From (R)-(4-benzyl-3-morpholinyl)-methanol |
| Starting Materials | (R)-Epichlorohydrin, Morpholine | (R)-(4-benzyl-3-morpholinyl)-methanol |
| Key Intermediates | (R)-4-(oxiran-2-ylmethyl)morpholine | - |
| Overall Yield | High | Good[1] |
| Purity (Final Product) | >99% | High |
| Chiral Purity (e.e.) | >99% | >99% |
| Key Reagents | Sodium Hydroxide, Water, HCl | Palladium on Carbon, Hydrogen, HCl |
| Solvents | Ethanol, Dichloromethane, Diethyl Ether | Ethanol, Methanol |
| Scalability | Readily scalable | Scalable |
Experimental Protocols
Route 1: Synthesis from (R)-Epichlorohydrin
This route is a two-step process starting from commercially available and relatively inexpensive starting materials.
Step 1: Synthesis of (R)-4-(oxiran-2-ylmethyl)morpholine
This procedure details the synthesis of the key epoxide intermediate.[2][3]
-
Materials:
-
Morpholine
-
(R)-Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Dichloromethane
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve morpholine (1.0 eq.) in a mixture of ethanol and water.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of sodium hydroxide (1.1 eq.) in water, maintaining the temperature below 10 °C.
-
Add (R)-epichlorohydrin (1.0 eq.) dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude (R)-4-(oxiran-2-ylmethyl)morpholine as an oil. The crude product can be purified by vacuum distillation.
-
Step 2: Synthesis of (R)-morpholin-3-ylmethanol and its Hydrochloride Salt
This step involves the regioselective ring-opening of the epoxide followed by salt formation.
-
Materials:
-
(R)-4-(oxiran-2-ylmethyl)morpholine
-
Water
-
Hydrochloric acid (concentrated and ethereal solution)
-
Diethyl ether
-
Ethanol
-
-
Procedure:
-
In a reaction vessel, suspend (R)-4-(oxiran-2-ylmethyl)morpholine (1.0 eq.) in water.
-
Heat the mixture to reflux (100 °C) and maintain for 4-6 hours. The reaction involves an intramolecular cyclization.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain crude (R)-morpholin-3-ylmethanol as an oil.
-
Dissolve the crude oil in a minimal amount of ethanol.
-
Cool the solution in an ice bath and add a solution of hydrochloric acid in diethyl ether (1.1 eq.) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Stir the slurry for 1-2 hours at 0-5 °C to ensure complete precipitation.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white crystalline solid.
-
Route 2: Debenzylation of (R)-(4-benzyl-3-morpholinyl)-methanol
This route is advantageous if the N-benzylated precursor is readily available.
Step 1: Synthesis of (R)-morpholin-3-ylmethanol
This procedure describes the removal of the N-benzyl protecting group.[1]
-
Materials:
-
(R)-(4-benzyl-3-morpholinyl)-methanol
-
10% Palladium on activated carbon (Pd/C)
-
Methanol
-
Hydrogen gas
-
-
Procedure:
-
In a hydrogenation vessel, dissolve (R)-(4-benzyl-3-morpholinyl)-methanol (1.0 eq.) in methanol.
-
Carefully add 10% Pd/C catalyst (5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 1-5 bar) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain crude (R)-morpholin-3-ylmethanol as an oil.
-
Step 2: Formation of this compound
This step is the final salt formation to yield the desired product.[4]
-
Materials:
-
Crude (R)-morpholin-3-ylmethanol
-
Anhydrous diethyl ether or ethyl acetate
-
Anhydrous hydrochloric acid solution (e.g., 2M in diethyl ether)
-
-
Procedure:
-
Dissolve the crude (R)-morpholin-3-ylmethanol in anhydrous diethyl ether.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the anhydrous hydrochloric acid solution (1.0-1.1 eq.) dropwise with stirring.
-
A white precipitate of the hydrochloride salt will form.
-
Continue stirring at 0-5 °C for 1 hour to ensure complete precipitation.
-
Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum at a temperature not exceeding 40 °C to yield this compound.
-
Visualizations
The following diagrams illustrate the chemical pathways and a general experimental workflow.
Caption: Synthetic pathway for Route 1.
References
Application Notes and Protocols: Palladium-Catalyzed Carboamination for Morpholine Ring Construction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it a desirable heterocycle in drug design. This document provides detailed application notes and protocols for the synthesis of substituted morpholines via a robust and stereoselective palladium-catalyzed intramolecular carboamination of O-allyl ethanolamine derivatives. This method offers a modular and efficient route to enantiomerically pure cis-3,5-disubstituted morpholines, which are otherwise challenging to access.
Introduction
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and their application in the construction of nitrogen-containing heterocycles is of particular importance in pharmaceutical development.[1] The intramolecular carboamination of alkenes represents a powerful strategy for the stereocontrolled formation of cyclic amines.[2] Specifically, the palladium-catalyzed coupling of an aryl or alkenyl halide with an alkene tethered to a nitrogen nucleophile enables the concomitant formation of a C-C and a C-N bond, leading to the rapid assembly of heterocyclic frameworks.[2]
This protocol focuses on a highly effective method for the synthesis of substituted morpholines, key components in many biologically active compounds. The strategy involves the palladium-catalyzed carboamination of N-aryl-O-allyl ethanolamine derivatives, which are readily prepared from commercially available amino alcohols.[2] This approach provides excellent control over the relative stereochemistry, typically affording cis-disubstituted products with high diastereoselectivity.[2]
Reaction Principle and Mechanism
The core of this synthetic strategy is the intramolecular palladium-catalyzed carboamination of an unsaturated amino alcohol derivative. The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) manifold.
The proposed mechanism commences with the oxidative addition of an aryl or alkenyl bromide to a Pd(0) complex. The resulting Pd(II) species then undergoes reaction with the secondary amine of the O-allyl ethanolamine substrate in the presence of a base to form a palladium(II)-amido complex. This is followed by a key intramolecular syn-aminopalladation of the pendant allyl group, which proceeds through a chair-like or boat-like transition state to form a six-membered palladacycle. Finally, reductive elimination from this intermediate furnishes the morpholine product and regenerates the active Pd(0) catalyst.[2] The observed high cis-diastereoselectivity is consistent with a pathway involving a boat-like transition state during the syn-aminopalladation step.[2]
Caption: Proposed catalytic cycle for the palladium-catalyzed carboamination.
Experimental Workflow
The synthesis of substituted morpholines via this palladium-catalyzed carboamination typically involves a straightforward experimental workflow. The key steps include substrate synthesis followed by the palladium-catalyzed cyclization.
Caption: General experimental workflow for morpholine synthesis.
Data Presentation: Substrate Scope
The palladium-catalyzed carboamination for morpholine synthesis exhibits a broad substrate scope, tolerating a variety of substituents on both the amino alcohol precursor and the aryl/alkenyl bromide coupling partner. The following tables summarize representative examples.
Table 1: Variation of the Amino Alcohol Substrate
| Entry | R¹ | Ar | Product | Yield (%) | d.r. |
| 1 | Me | 4-MeO-C₆H₄ | 3-methyl-4-(4-methoxyphenyl)-5-phenylmorpholine | 75 | >20:1 |
| 2 | i-Pr | 4-MeO-C₆H₄ | 3-isopropyl-4-(4-methoxyphenyl)-5-phenylmorpholine | 80 | >20:1 |
| 3 | Ph | 4-MeO-C₆H₄ | 3,5-diphenyl-4-(4-methoxyphenyl)morpholine | 72 | >20:1 |
| 4 | Bn | 4-MeO-C₆H₄ | 3-benzyl-4-(4-methoxyphenyl)-5-phenylmorpholine | 78 | >20:1 |
Reaction conditions: Substrate (1.0 equiv), 4-bromoanisole (2.0 equiv), NaOtBu (2.0 equiv), Pd(OAc)₂ (2 mol%), P(2-furyl)₃ (8 mol%), toluene, 100 °C. Data sourced from[2].
Table 2: Variation of the Aryl Bromide
| Entry | R¹ | Ar | Product | Yield (%) | d.r. |
| 1 | Me | 4-CF₃-C₆H₄ | 3-methyl-5-phenyl-4-(4-(trifluoromethyl)phenyl)morpholine | 65 | >20:1 |
| 2 | Me | 4-Ac-C₆H₄ | 4-(4-acetylphenyl)-3-methyl-5-phenylmorpholine | 70 | >20:1 |
| 3 | Me | 2-MeO-C₆H₄ | 4-(2-methoxyphenyl)-3-methyl-5-phenylmorpholine | 68 | >20:1 |
| 4 | Me | 1-Naphthyl | 3-methyl-4-(naphthalen-1-yl)-5-phenylmorpholine | 71 | >20:1 |
Reaction conditions: Substrate (1.0 equiv), Aryl bromide (2.0 equiv), NaOtBu (2.0 equiv), Pd(OAc)₂ (2 mol%), P(2-furyl)₃ (8 mol%), toluene, 100 °C. Data sourced from[2].
Experimental Protocols
Substrate Synthesis: N-Aryl-O-allyl Ethanolamines
The substrates for the palladium-catalyzed carboamination are typically synthesized in a multi-step sequence from commercially available amino alcohols.[2]
-
N-Protection: Protect the amino group of the starting amino alcohol (e.g., with a Boc group).
-
O-Allylation: Treat the N-protected amino alcohol with a base (e.g., NaH) and allyl bromide to form the corresponding allyl ether.
-
N-Deprotection: Remove the N-protecting group (e.g., TFA for Boc-group cleavage).
-
N-Arylation: Couple the resulting primary amine with an aryl bromide via a palladium-catalyzed N-arylation reaction to yield the desired N-aryl-O-allyl ethanolamine substrate.
Representative Protocol for Palladium-Catalyzed Carboamination
The following protocol is a representative example for the synthesis of cis-3,5-disubstituted morpholines.[2]
Materials:
-
N-Aryl-O-allyl ethanolamine substrate (0.50 mmol, 1.0 equiv)
-
Aryl bromide (1.0 mmol, 2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2.3 mg, 0.01 mmol, 2 mol%)
-
Tri(2-furyl)phosphine (P(2-furyl)₃) (9.3 mg, 0.04 mmol, 8 mol%)
-
Sodium tert-butoxide (NaOtBu) (96.1 mg, 1.0 mmol, 2.0 equiv)
-
Anhydrous toluene (1.25 mL)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (2.3 mg), P(2-furyl)₃ (9.3 mg), and NaOtBu (96.1 mg).
-
If the aryl bromide is a solid, add it to the Schlenk tube at this stage.
-
Evacuate and backfill the tube with the inert gas three times.
-
-
Reagent Addition:
-
If the aryl bromide is a liquid, add it via syringe.
-
Add a solution of the N-aryl-O-allyl ethanolamine substrate (0.50 mmol) in anhydrous toluene (1.25 mL) to the Schlenk tube via syringe.
-
-
Reaction:
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-105 °C.
-
Stir the reaction mixture vigorously for the specified time (typically 8-12 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and quench with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired morpholine product.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Alternative Palladium-Catalyzed Strategies for Morpholine Synthesis
While the intramolecular carboamination of O-allyl ethanolamines is a highly effective method, other palladium-catalyzed strategies for constructing the morpholine ring have also been developed.
-
Palladium-Catalyzed Hydroamination: Stereoselective synthesis of 2,5-disubstituted morpholines can be achieved through a palladium-catalyzed hydroamination of aminoalkenes.[3] This approach often starts from carbamate-protected aziridines, which are ring-opened by an unsaturated alcohol nucleophile, followed by palladium-catalyzed cyclization of the resulting aminoalkene.[3]
-
Palladium-Catalyzed Oxidative Coupling: Morpholine derivatives can be synthesized from N-arylaminoalcohols and 1,3-dienes via a palladium-catalyzed oxidative coupling.[4][5] This method involves the formation of both intermolecular C-N and C-O bonds in a single step.[5]
-
Palladium-Catalyzed Tandem Allylic Substitution: Asymmetric synthesis of morpholines can be accomplished through palladium-catalyzed tandem allylic substitution reactions.[6]
Conclusion
The palladium-catalyzed intramolecular carboamination of O-allyl ethanolamine derivatives provides a powerful and versatile platform for the stereoselective synthesis of substituted morpholines. The operational simplicity, broad substrate scope, and high diastereoselectivity make this method highly attractive for applications in medicinal chemistry and drug discovery. The detailed protocols and data presented herein serve as a valuable resource for researchers aiming to incorporate the morpholine scaffold into their target molecules. Further exploration of alternative ligands and reaction conditions may lead to even broader applications and improved efficiencies for this important transformation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective synthesis of 2,5-disubstituted morpholines using a palladium-catalyzed hydroamination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Morpholine Synthesis Technical Support Center: Overcoming Low Yields in Diethanolamine Dehydration
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of morpholine via the dehydration of diethanolamine (DEA).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for morpholine synthesis from diethanolamine?
The synthesis of morpholine from diethanolamine is a classic acid-catalyzed intramolecular dehydration reaction. A strong acid, such as sulfuric acid, protonates one of the hydroxyl groups of diethanolamine, converting it into a good leaving group (water). The nitrogen atom then acts as a nucleophile, attacking the carbon atom bearing the protonated hydroxyl group, leading to cyclization and the formation of the morpholine ring after deprotonation.[1]
Q2: What are the most common acid catalysts used, and how do they compare?
Concentrated sulfuric acid (H₂SO₄) is the traditional and most common catalyst for this reaction.[2] However, oleum (fuming sulfuric acid) can offer significantly higher yields and shorter reaction times.[3][4] For instance, using oleum can achieve yields of 90-95% in as little as 30 minutes, compared to much longer reaction times for standard sulfuric acid.[4] Other strong acids like concentrated hydrochloric acid have also been used.[5] Solid acid catalysts are emerging as a promising alternative with benefits such as reduced pollution and easier handling.[6]
Q3: What are the typical yields for this synthesis method?
Yields are highly dependent on the specific protocol, particularly the choice of acid catalyst and reaction conditions.
-
Lab-scale synthesis with concentrated sulfuric acid can result in yields ranging from 35-50%.[3]
-
Optimized lab conditions (e.g., 200°C, 90-minute reaction time, 1:1.8 DEA to H₂SO₄ molar ratio) have been reported to achieve yields of up to 79.3%.[7]
-
Industrial processes using oleum can achieve yields as high as 90-95%.[3][4]
Q4: What are the major side reactions and byproducts that reduce yield?
The primary cause of yield loss is the formation of byproducts. High reaction temperatures can lead to the formation of high-molecular-weight condensation products, often referred to as "heavies".[3] Inefficient water removal can also inhibit the forward reaction, preventing complete conversion of the diethanolamine.[3]
Troubleshooting Guide
This guide provides solutions to common issues encountered during the synthesis of morpholine from diethanolamine.
| Problem | Potential Cause | Recommended Solution |
| Very Low Morpholine Yield | Suboptimal Reaction Temperature: The temperature may be too low for efficient cyclization or too high, promoting side reactions. | Optimize the reaction temperature. A common range is 180-235°C.[4] A specific protocol suggests maintaining an internal temperature of 200-210°C.[8] |
| Insufficient Acid Catalyst: An inadequate amount of acid will result in a slow and incomplete reaction.[8] | Ensure the correct molar ratio of acid to diethanolamine. Ratios of 1:1.8 (DEA:H₂SO₄) are commonly cited.[7][9] Using a more potent catalyst like oleum can also significantly improve conversion.[4] | |
| Inefficient Water Removal: The water produced during the reaction can shift the equilibrium back towards the reactants, hindering the forward reaction.[3] | Ensure your distillation or water-trapping apparatus is functioning efficiently to continuously remove water as it forms, driving the reaction to completion. | |
| Excessive Foaming | High Temperature with Sulfuric Acid: Foaming is a known issue when using concentrated sulfuric acid at temperatures above 170°C.[4] | Consider using oleum as the catalyst, which has been shown to eliminate foaming issues.[4] If using sulfuric acid, maintain careful temperature control and ensure adequate headspace in the reaction vessel. |
| Product is Difficult to Purify | Incomplete Neutralization: If the acidic reaction mixture is not fully neutralized, the morpholine will remain as a salt, preventing its distillation. | After the reaction, cool the mixture and carefully add a strong base (e.g., NaOH solution, calcium oxide) until the pH is strongly alkaline (pH > 11).[2][8] |
| Formation of an Emulsion: During workup, an emulsion may form, making separation difficult. | Saturate the aqueous layer with a salt, such as solid sodium hydroxide flakes. This can help break the emulsion and may even cause the morpholine to separate as a distinct layer.[9] | |
| Corrosion of Equipment | Highly Corrosive Reaction Mixture: The hot, concentrated acid is extremely corrosive to standard laboratory equipment.[4] | Use appropriate acid-resistant glassware and equipment. The use of oleum can result in a less corrosive final reaction mixture compared to concentrated sulfuric acid.[4] |
Data Presentation
Table 1: Comparison of Reaction Conditions and Reported Yields
| Catalyst | Diethanolamine to Acid Ratio (by weight/mole) | Temperature (°C) | Reaction Time | Reported Yield | Reference |
| 20% Oleum | 1 : 1.67 (weight) | 190°C | 0.5 hours | 90-95% | [4] |
| 20% Oleum | 1 : 1.67 (weight) | 183°C | 1.5 hours | 92% | [4] |
| Conc. H₂SO₄ | 1 : 1.8 (mole) | 200°C | 1.5 hours | 79.3% | [7] |
| Conc. H₂SO₄ | Not Specified | Not Specified | Not Specified | 35-50% (typical lab) | [3] |
Experimental Protocols
Lab-Scale Synthesis of Morpholine from Diethanolamine
This protocol is based on the dehydration of diethanolamine using a strong acid catalyst.
1. Reagent Preparation and Acidification:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a distillation condenser, place 1.8 moles of concentrated sulfuric acid.
-
Cool the flask in an ice bath.
-
Slowly add 1.0 mole of diethanolamine dropwise from the dropping funnel to the cooled, stirring acid. This addition is highly exothermic; maintain a slow addition rate to control the temperature.[7][9]
2. Dehydration and Cyclization:
-
Once the addition is complete, equip the flask for distillation.
-
Heat the mixture to an internal temperature of 185-200°C.[2][7]
-
Maintain this temperature and allow the reaction to proceed for approximately 1.5 to 3 hours, during which water will distill off.[7] The mixture will darken as the reaction progresses.[8]
3. Work-up and Neutralization:
-
Allow the reaction mixture to cool to below 60°C.[2]
-
Slowly and carefully add a concentrated sodium hydroxide (NaOH) solution (e.g., 50%) with cooling until the mixture is strongly alkaline (pH 11 or higher).[2][9] A large amount of sodium sulfate will precipitate.
4. Isolation and Purification:
-
Filter the cooled, alkaline slurry to remove the precipitated sodium sulfate.[2]
-
Transfer the filtrate to a distillation apparatus and perform a simple distillation, collecting the fraction that boils below 130°C. This will be a crude, aqueous solution of morpholine.[2]
-
To dry the morpholine, add solid potassium hydroxide (KOH) pellets to the crude distillate and stir until the pellets no longer dissolve.[3]
-
Decant or filter the liquid morpholine from the KOH.
-
Perform a final fractional distillation, collecting the pure morpholine fraction that boils between 126-129°C.[3]
Mandatory Visualizations
Caption: Reaction pathway for the acid-catalyzed dehydration of diethanolamine.
Caption: Experimental workflow for morpholine synthesis and purification.
Caption: Logical workflow for troubleshooting low morpholine yield.
References
- 1. Diethanolamine - Sciencemadness Wiki [sciencemadness.org]
- 2. Morpholine production method - Knowledge - Henan Haofei Chemical Co.,Ltd [haofeichem.com]
- 3. benchchem.com [benchchem.com]
- 4. US2777846A - Process of producing morpholine from diethanolamine - Google Patents [patents.google.com]
- 5. Morpholine (EHC 179, 1996) [inchem.org]
- 6. CN102489282B - Dewatering catalyst and application thereof in preparing morpholine - Google Patents [patents.google.com]
- 7. The Study on the Preparation of Morpholine - Dissertation [m.dissertationtopic.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions in Morpholine Ring Formation
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the synthesis of the morpholine ring.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the morpholine ring, and what are their primary associated side reactions?
A1: The primary strategies for constructing the morpholine ring involve the cyclization of intermediates. The choice of method often depends on the available starting materials, desired scale, and substitution pattern. Each method has characteristic side reactions to be aware of:
-
Dehydration of Diethanolamine: This common industrial method involves heating diethanolamine with a strong acid, like sulfuric or hydrochloric acid, to induce cyclization.[1]
-
Common Side Reactions: Incomplete reaction leading to low yields, and thermal decomposition at excessively high temperatures. Efficient removal of water is crucial to drive the reaction to completion.[2]
-
-
From 1,2-Amino Alcohols and Dihaloethanes: This method involves the reaction of a 1,2-amino alcohol with a dihaloethane, such as bis(2-chloroethyl) ether, in the presence of a base.[3]
-
Common Side Reactions: The primary challenge is controlling the selectivity of N-alkylation, which can lead to undesired dialkylation products.
-
-
Reductive Amination of Diethylene Glycol (DEG): A prevalent industrial route that involves reacting diethylene glycol with ammonia at high temperature and pressure over a hydrogenation catalyst.[2]
-
Common Side Reactions: Formation of byproducts such as 2-(2-aminoethoxy)ethanol (AEE) from incomplete conversion, and N-ethylmorpholine. High-molecular-weight condensation products, often referred to as "heavies," can also reduce the yield.[2]
-
-
Palladium-Catalyzed Carboamination: A modern approach for synthesizing substituted morpholines, this method involves the intramolecular cyclization of O-allyl ethanolamine derivatives with aryl or alkenyl halides, catalyzed by a palladium complex.
-
Common Side Reactions: Catalyst deactivation due to sensitivity to air and moisture is a common pitfall. Poor yields can also result from the use of an incorrect ligand or base.
-
Q2: I am observing a low yield in my morpholine synthesis via the dehydration of diethanolamine. What are the potential causes and solutions?
A2: Low yields in the dehydration of diethanolamine are frequently due to incomplete reaction, side reactions from suboptimal conditions, or issues during product isolation. Here are some common causes and their solutions:
-
Insufficient Acid Catalyst: The acid catalyst is essential for the dehydration and cyclization. An inadequate amount will lead to a slow and incomplete reaction.
-
Suboptimal Temperature: The reaction temperature is critical. Too low a temperature will result in an incomplete reaction, while excessive heat can cause decomposition and the formation of byproducts.
-
Inefficient Water Removal: The formation of water is a byproduct of the reaction. Its efficient removal is necessary to drive the equilibrium towards the morpholine product. The use of a Dean-Stark apparatus can be effective for this purpose.[2]
-
Issues During Workup: Morpholine is water-soluble, which can lead to its loss during aqueous workup. To improve recovery, you can saturate the aqueous layer with a salt like sodium hydroxide before extraction.
Q3: My palladium-catalyzed carboamination for morpholine synthesis is resulting in poor yields. What are the common pitfalls to consider?
A3: Palladium-catalyzed reactions are powerful but can be sensitive to various factors. Here are some potential issues and their solutions:
-
Catalyst Deactivation: The palladium catalyst is often sensitive to air and moisture. It is crucial to ensure that all reagents and solvents are dry and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Incorrect Ligand: The choice of phosphine ligand is critical as it plays a significant role in the catalytic cycle, influencing catalyst stability and activity.
-
Inappropriate Base: A base is required to neutralize the acid generated during the reaction. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Impurity of Starting Materials: Impurities in the starting materials can poison the catalyst. Ensure that all starting materials are of high purity.
Quantitative Data on Byproduct Formation
The following table summarizes the product distribution from a study on the reaction of diethylene glycol (DEG) and ammonia, illustrating the effect of temperature on byproduct formation.
| Run | Temperature (°C) | DEG Conversion (%) | AEE in Product (%) | Morpholine in Product (%) | Heavies in Product (%) |
| 1 | 200 | 63.87 | 36.13 | 59.87 | 4.00 |
| 2 | 220 | 80.43 | 19.57 | 75.43 | 5.00 |
| 3 | 240 | 91.30 | 8.70 | 85.30 | 6.00 |
| 4 | 260 | 95.65 | 4.35 | 88.65 | 7.00 |
Data adapted from U.S. Patent 4,647,663. Product distribution is given in gas chromatograph area percent.[2]
Detailed Experimental Protocols
Protocol 1: Synthesis of Morpholine from Diethanolamine (Lab Scale)
This protocol is based on the dehydration of diethanolamine using a strong acid.
Materials:
-
Diethanolamine (62.5 g)
-
Concentrated Hydrochloric Acid (~50-60 mL)
-
Calcium Oxide (50 g)
-
Potassium Hydroxide (20 g)
-
Sodium metal (~1 g)
-
500 mL three-neck round-bottom flask
-
Thermocouple and condenser
-
Blender
-
Distillation apparatus
Procedure:
-
Acidification: To a 500 mL three-neck round-bottom flask equipped with a thermocouple and condenser, add 62.5 g of diethanolamine. While cooling and stirring, slowly add concentrated hydrochloric acid until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic.[2]
-
Cyclization: Heat the diethanolamine hydrochloride solution to drive off the water. Maintain an internal temperature of 200-210 °C for 15 hours. The mixture will darken over time.[2]
-
Work-up: Allow the mixture to cool to 160 °C and pour it into a dish to prevent solidification within the flask.
-
Freebasing: Scrape the resulting thick morpholine hydrochloride paste into a blender and mix it with 50 g of calcium oxide.
-
Distillation: Transfer the paste to a round-bottom flask and perform a distillation to obtain crude, wet morpholine.
-
Drying and Purification: Dry the crude morpholine by stirring it over 20 g of potassium hydroxide for 30-60 minutes. Decant the morpholine and reflux it over a small amount (~1 g) of sodium metal for one hour.
-
Final Distillation: Perform a fractional distillation, collecting the pure morpholine product at 126-129 °C. A yield of 35-50% can be expected.[2]
Protocol 2: Synthesis of N-Ethylmorpholine from Bis(2-chloroethyl) Ether
This protocol describes the synthesis of N-ethylmorpholine, which can be adapted for the synthesis of morpholine by using a different amine.
Materials:
-
Bis(2-chloroethyl) ether (572 g, 4 moles)
-
Ethylamine (540 g, 12 moles)
-
Stirring apparatus
-
Heating mantle
Procedure:
-
Reaction Setup: In a suitable reaction vessel, heat 572 g (4 moles) of bis(2-chloroethyl) ether to 100-110 °C.
-
Amine Addition: With stirring, add 540 g (12 moles) of ethylamine over a period of five hours.
-
Layer Separation: After the addition is complete, stop stirring and maintain the temperature at 80-90 °C to allow the mixture to separate into two layers.
-
Product Isolation: Siphon off the upper layer, which contains the N-ethylmorpholine.
-
Purification: Distill the upper layer to yield N-ethylmorpholine (B.P. 130-153 °C). A yield of approximately 68% can be expected.[3]
Visualized Workflows and Logic Diagrams
Below are diagrams created using Graphviz (DOT language) to illustrate key experimental workflows and troubleshooting logic.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Optimization of Pd-catalyzed morpholine synthesis.
References
Technical Support Center: Purification of (R)-morpholin-3-ylmethanol Hydrochloride Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying (R)-morpholin-3-ylmethanol hydrochloride and its intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying (R)-morpholin-3-ylmethanol and its intermediates?
A1: The most common purification techniques include:
-
Recrystallization: This is a widely used method for purifying the final hydrochloride salt and solid intermediates. The choice of solvent is critical for obtaining high purity and yield.
-
Chromatography: Column chromatography is effective for separating the desired compound from impurities, especially for non-crystalline intermediates. Techniques such as silica gel chromatography and ion-exchange chromatography are frequently employed.[1]
-
Hydrochloride Salt Formation: Converting the free base of (R)-morpholin-3-ylmethanol to its hydrochloride salt is a crucial step that significantly aids in purification. The salt is typically a stable, crystalline solid that is easier to handle and purify by recrystallization.[2]
-
Chiral Resolution: For separating the (R)- and (S)-enantiomers, diastereomeric salt formation with a chiral resolving agent, such as tartaric acid, is a common strategy. The resulting diastereomers have different solubilities, allowing for their separation by fractional crystallization.
Q2: How do I choose an appropriate solvent for the recrystallization of this compound?
A2: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. For amine hydrochlorides, which are polar, polar protic solvents are often suitable. Ethanol and isopropanol are commonly used for the recrystallization of this compound.[2] A solvent screening is recommended to find the optimal system for your specific intermediate.
Q3: What are the potential impurities I might encounter during the synthesis of (R)-morpholin-3-ylmethanol?
A3: When synthesizing from (R)-epichlorohydrin, potential impurities can include the starting materials, by-products from side reactions, and the undesired (S)-enantiomer. If a protecting group like benzyl is used, impurities related to the deprotection step may also be present.
Q4: How can I determine the enantiomeric excess (ee) of my purified (R)-morpholin-3-ylmethanol?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric excess. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for quantification.
Troubleshooting Guides
Crystallization/Recrystallization Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No crystals form upon cooling. | - Solution is not supersaturated (too much solvent).- Cooling is too rapid.- Insufficient nucleation sites. | - Boil off some solvent to concentrate the solution.- Allow the solution to cool slowly to room temperature, then in an ice bath.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the desired compound. |
| "Oiling out" occurs (product separates as a liquid). | - Solution is too concentrated.- Cooling is too rapid.- The melting point of the compound is low or depressed by impurities. | - Reheat the solution to dissolve the oil.- Add a small amount of additional solvent.- Cool the solution very slowly.- Consider using a different solvent system. |
| Low yield of crystals. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Incomplete precipitation. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated before hot filtration.- Ensure the solution is cooled for a sufficient amount of time at the lowest practical temperature. |
| Poor purity of isolated crystals. | - Impurities co-crystallized with the product.- Inefficient removal of mother liquor.- Rapid crystal growth trapping impurities. | - Perform a second recrystallization.- Wash the filtered crystals with a small amount of cold, fresh solvent.- Ensure slow cooling to promote the formation of purer crystals. |
Chiral Resolution Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Diastereomeric salts do not crystallize. | - Inappropriate solvent.- Concentration is too low. | - Screen different solvents or solvent mixtures.- Concentrate the solution by evaporating some of the solvent. |
| Low diastereomeric excess (de) of the crystallized salt. | - Poor selectivity of the resolving agent in the chosen solvent.- Co-crystallization of both diastereomers. | - Experiment with different resolving agents.- Optimize the solvent system and crystallization temperature. |
| Low yield of the desired enantiomer. | - The theoretical maximum yield for a single resolution step is 50%.- Suboptimal stoichiometry of the resolving agent. | - Implement a racemization and recycling process for the unwanted enantiomer.- Optimize the molar ratio of the resolving agent to the racemic mixture. |
Data Presentation
Table 1: Comparison of Recrystallization Solvents for Amine Hydrochlorides (Illustrative Data)
| Solvent System | Typical Yield (%) | Purity (ee %) | Notes |
| Ethanol | 75-85 | >99 | Good for final purification. May require slow cooling. |
| Isopropanol | 80-90 | >99 | Often gives well-defined crystals. |
| Methanol/Diethyl Ether | 70-80 | >98.5 | Good for inducing precipitation if the product is highly soluble in pure alcohol. |
| Acetonitrile | 65-75 | >98 | Can be effective but may require careful optimization of conditions. |
Table 2: Chiral HPLC Method Parameters for Enantiomeric Excess Determination (Example)
| Parameter | Condition |
| Column | Chiralcel OD-H (or similar polysaccharide-based chiral column) |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Expected Retention Times | (S)-enantiomer: ~8 min, (R)-enantiomer: ~10 min (order may vary) |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a suitable Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot isopropanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Complete Crystallization: Place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropanol to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification of (R)-morpholin-3-ylmethanol via Strong Cation Exchange (SCX) Chromatography
-
Column Preparation: Pack a chromatography column with a strong cation exchange resin and equilibrate it with a suitable solvent like methanol.
-
Loading: Dissolve the crude (R)-morpholin-3-ylmethanol free base in a minimal amount of the equilibration solvent and load it onto the column.
-
Washing: Wash the column with several column volumes of methanol to elute neutral and acidic impurities.
-
Elution: Elute the desired (R)-morpholin-3-ylmethanol using a solution of ammonia in methanol (e.g., 2M NH3 in methanol).
-
Solvent Removal: Collect the fractions containing the product and remove the solvent under reduced pressure to obtain the purified free base.
Protocol 3: Chiral Resolution via Diastereomeric Salt Formation (General Procedure)
-
Salt Formation: Dissolve the racemic morpholin-3-ylmethanol in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, heating if necessary.
-
Mixing: Add the resolving agent solution to the racemic amine solution.
-
Crystallization: Allow the mixture to stand at room temperature for the diastereomeric salt to crystallize. The less soluble diastereomer will precipitate out.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., aqueous NaOH) to liberate the free amine.
-
Extraction: Extract the free amine into an organic solvent (e.g., dichloromethane).
-
Purification: Dry the organic extract, remove the solvent, and further purify the enantiomerically enriched amine if necessary.
Visualizations
Caption: Purification workflow for (R)-morpholin-3-ylmethanol intermediates.
Caption: Troubleshooting logic for common crystallization issues.
References
Technical Support Center: Optimizing Reaction Conditions for Synthesizing Morpholine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of morpholine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is my morpholine-containing compound difficult to purify using silica gel chromatography?
A1: The basic nitrogen atom in the morpholine ring can interact strongly with the acidic silanol groups on the surface of silica gel.[1] This interaction can lead to issues like peak tailing, streaking, and sometimes irreversible binding to the column, resulting in poor separation and low recovery of the desired product.[1]
Q2: How can I improve the silica gel chromatography of my basic morpholine derivative?
A2: To minimize the interaction with silica gel, you can add a basic modifier to your eluent system.[1] Commonly used additives include triethylamine (Et3N) or ammonia (often as a solution in methanol). A good starting point is to add 0.1-2% of triethylamine to the mobile phase, which helps neutralize the acidic sites on the silica gel.[1]
Q3: My morpholine derivative is highly water-soluble. How can I efficiently extract it from an aqueous reaction mixture?
A3: For highly water-soluble morpholine derivatives, standard extractions with non-polar organic solvents can be inefficient.[1] To improve extraction efficiency, consider the following strategies:
-
Salting Out: Add a significant amount of salt, like sodium chloride (NaCl) or potassium carbonate (K2CO3), to the aqueous layer. This increases the ionic strength of the aqueous phase, reducing the solubility of your organic compound and promoting its transfer into the organic layer.[1]
-
pH Adjustment: Basify the aqueous layer with NaOH or K2CO3 to ensure your compound is in its free base form, which is typically less water-soluble than its protonated salt form.[1]
-
Use of More Polar Solvents: Employ more polar organic solvents for extraction, such as dichloromethane (DCM) or chloroform.[1]
Q4: What are common causes for low yields in palladium-catalyzed N-arylation of morpholine (Buchwald-Hartwig amination)?
A4: Low yields in palladium-catalyzed aminations can stem from several factors:
-
Catalyst Deactivation: The palladium catalyst is sensitive to air and moisture. Ensure all solvents and reagents are dry and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Ligand Choice: The choice of phosphine ligand is critical and influences catalyst stability and activity.[2] Sterically hindered ligands are often employed.[3]
-
Base Selection: The strength and solubility of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are common, but may not be compatible with all functional groups.[4] Weaker bases like K2CO3 or K3PO4 can be used, sometimes with the addition of water to improve solubility, though this may slow the reaction rate.[4][5]
-
Side Reactions: Unproductive side reactions, such as β-hydride elimination, can compete with the desired reductive elimination step, leading to hydrodehalogenated arene byproducts.[3]
Q5: I'm struggling with a reductive amination reaction between morpholine and a ketone. What could be the issue?
A5: Reductive aminations involving morpholine, a secondary amine, and a ketone can be challenging. The formation of the intermediate iminium ion can be slow.[6] Issues may include:
-
Weak Nucleophilicity: Morpholine is a relatively weak nucleophile, which can slow down the initial attack on the ketone.
-
Unreactive Carbonyl: The ketone itself might be unreactive or sterically hindered.[6]
-
Reaction Conditions: The choice of reducing agent and pH is critical. Sodium triacetoxyborohydride (STAB) is often effective under mildly acidic conditions, while sodium cyanoborohydride can also be used.[6][7] The pH needs to be low enough to facilitate iminium ion formation but not so low as to protonate the amine, rendering it non-nucleophilic.
Troubleshooting Guides
Low Yield in Morpholine Ring Formation (from Diethanolamine)
| Symptom | Potential Cause | Suggested Solution |
| Low Conversion / Incomplete Reaction | Insufficient acid catalyst. | Ensure the pH of the diethanolamine solution is acidic (e.g., pH 1 with HCl) before heating.[8] |
| Suboptimal reaction temperature. | Maintain a high internal temperature (e.g., 200-210 °C) for the specified duration (e.g., 15 hours). Lower temperatures can significantly decrease the yield.[8] | |
| Significant Side Product Formation | Overheating or prolonged reaction time leading to decomposition. | Strictly control the reaction temperature and time. Monitor the reaction progress if possible. |
| Poor Recovery After Work-up | Incomplete neutralization of morpholine hydrochloride. | Use a sufficient amount of a strong base like calcium oxide or potassium hydroxide to freebase the morpholine before distillation.[2][8] |
| Inefficient distillation. | Ensure the distillation setup is appropriate for the scale. For the final purification, fractional distillation is recommended to collect the pure morpholine at its boiling point (126-129 °C).[2][8] | |
| Product is wet. | Dry the crude morpholine over potassium hydroxide and then reflux over sodium metal before the final distillation for rigorous drying.[2][8] |
Optimizing Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
| Symptom | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst. | Use fresh, high-purity palladium precursor and ligand. Ensure rigorous exclusion of air and moisture by using an inert atmosphere and dry solvents.[2] |
| Incorrect ligand. | The choice of ligand is crucial. For secondary cyclic amines like morpholine, ligands such as XantPhos are often effective.[9] | |
| Inappropriate base or solvent. | The combination of base and solvent is key. NaOt-Bu in toluene is a common starting point.[4] For sensitive substrates, consider weaker bases like K3PO4 or Cs2CO3.[5] DMSO can be an effective solvent, especially for less reactive aryl halides.[10] | |
| Formation of Hydrodehalogenated Arene | β-Hydride elimination is competing with reductive elimination. | This is a known side reaction pathway.[3] Using sterically hindered phosphine ligands can accelerate the reductive elimination step, minimizing this side reaction.[3] |
| Difficulty with Aryl Chlorides | Aryl chlorides are less reactive than bromides or iodides. | More electron-rich and sterically demanding ligands are typically required for the activation of aryl chlorides. |
// Nodes start [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Verify Reagent Purity\n& Stoichiometry", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Review Reaction Conditions\n(Temp, Time, Atmosphere)", fillcolor="#FBBC05", fontcolor="#202124"]; analyze_mixture [label="Analyze Crude Reaction Mixture\n(TLC, LCMS, NMR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incomplete_rxn [label="Incomplete Reaction:\nMostly Starting Material", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; side_products [label="Multiple Side Products", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; no_product [label="No Desired Product", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_time_temp [label="Increase Temperature\nor Extend Reaction Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_catalyst [label="Change Catalyst/Ligand\nor Increase Loading", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_reagents [label="Modify Solvent or Base", fillcolor="#34A853", fontcolor="#FFFFFF"]; recheck_catalyst [label="Check Catalyst Activity/\nExclusion of Air/H2O", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Improved Yield", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> analyze_mixture; analyze_mixture -> incomplete_rxn [label="Analysis Result"]; analyze_mixture -> side_products; analyze_mixture -> no_product;
incomplete_rxn -> check_reagents [label="Yes"]; check_reagents -> check_conditions; check_conditions -> optimize_time_temp; optimize_time_temp -> end;
side_products -> optimize_conditions [label="Yes"]; optimize_conditions [label="Lower Temperature or\nChange Base/Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_conditions -> end;
no_product -> recheck_catalyst [label="Yes"]; recheck_catalyst -> optimize_catalyst; optimize_catalyst -> end;
} caption: Troubleshooting workflow for low reaction yield.
// Nodes pd0 [label="L₂Pd(0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ox_add [label="Oxidative Addition", shape=ellipse, style="", fontcolor="#202124"]; pd_complex1 [label="L₂Pd(II)(Ar)(X)"]; amine_assoc [label="Amine\nCoordination", shape=ellipse, style="", fontcolor="#202124"]; pd_complex2 [label="[L₂Pd(II)(Ar)(X)(HNR₂)]"]; deprotonation [label="Deprotonation\n(Base)", shape=ellipse, style="", fontcolor="#202124"]; pd_amido [label="L₂Pd(II)(Ar)(NR₂)"]; red_elim [label="Reductive Elimination", shape=ellipse, style="", fontcolor="#202124"]; product [label="Ar-NR₂\n(Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Side reaction nodes beta_hydride [label="β-Hydride Elimination\n(Side Reaction)", shape=ellipse, style="", fillcolor="#EA4335", fontcolor="#FFFFFF"]; side_product [label="Ar-H + Imine\n(Byproducts)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges pd0 -> ox_add [label="+ Ar-X"]; ox_add -> pd_complex1; pd_complex1 -> amine_assoc [label="+ HNR₂"]; amine_assoc -> pd_complex2; pd_complex2 -> deprotonation; deprotonation -> pd_amido [label="- H-Base⁺X⁻"]; pd_amido -> red_elim; red_elim -> product; product -> pd0 [label="Regenerates\nCatalyst", style=dashed];
// Side reaction edge pd_amido -> beta_hydride [color="#EA4335"]; beta_hydride -> side_product [color="#EA4335"];
} caption: Catalytic cycle of Buchwald-Hartwig amination.
Experimental Protocols
Protocol 1: Synthesis of Morpholine from Diethanolamine
This protocol is adapted from the dehydration of diethanolamine using a strong acid.[8]
Materials:
-
Diethanolamine (62.5 g)
-
Concentrated Hydrochloric Acid (~50-60 mL)
-
Calcium Oxide (50 g)
-
Potassium Hydroxide (20 g)
-
Sodium metal (~1 g)
-
Round-bottom flask, thermocouple, air condenser, heating mantle, distillation apparatus
Procedure:
-
Acidification: To a round-bottom flask, add diethanolamine (62.5 g). While monitoring with a pH meter or indicator paper, slowly add concentrated hydrochloric acid until a pH of 1 is reached.
-
Dehydration/Cyclization: Equip the flask with a thermocouple and an air condenser. Heat the mixture to drive off the water. Once the water is removed, increase the internal temperature to 200-210 °C and maintain this temperature for 15 hours. The mixture will darken over time.
-
Work-up: Allow the reaction mixture to cool to approximately 160 °C and pour the resulting thick paste into a dish. Caution: Do not let it solidify in the flask.
-
Freebasing: Mix the morpholine hydrochloride paste with calcium oxide (50 g).
-
Crude Distillation: Transfer the paste to a clean round-bottom flask and perform a simple distillation to obtain crude, wet morpholine.
-
Drying: Dry the crude morpholine by stirring it over potassium hydroxide pellets (20 g) for 30-60 minutes. Decant the morpholine.
-
Final Drying and Purification: Add a small piece of sodium metal (~1 g) to the decanted morpholine and reflux for one hour.
-
Fractional Distillation: Rearrange the apparatus for fractional distillation and collect the pure morpholine product boiling between 126-129 °C. An expected yield is between 35-50%.[8]
Protocol 2: Manganese-Catalyzed N-Arylation of Morpholine
This protocol provides an example of a transition-metal-catalyzed N-arylation using a more economical catalyst than palladium.[10]
Materials:
-
Aryl Halide (e.g., 4-bromotoluene)
-
Morpholine
-
Manganese(II) chloride tetrahydrate (MnCl2·4H2O)
-
L-proline
-
Sodium tert-butoxide (NaOt-Bu)
-
Dimethyl sulfoxide (DMSO)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reaction Setup: In an oven-dried vial or flask under an inert atmosphere, combine the aryl halide (1.0 mmol), MnCl2·4H2O (0.1 mmol, 10 mol%), and L-proline (0.2 mmol, 20 mol%).
-
Addition of Reagents: Add NaOt-Bu (1.4 mmol) to the flask, followed by the solvent, DMSO (3 mL).
-
Addition of Amine: Add morpholine (1.2 mmol) to the reaction mixture.
-
Reaction: Seal the vessel and heat the reaction mixture at the desired temperature (e.g., 110 °C) with vigorous stirring for the required time (e.g., 10-24 hours).
-
Quenching and Extraction: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the N-aryl morpholine.
Data Presentation
Table 1: Optimization of Manganese-Catalyzed N-Arylation of Morpholine with Various Aryl Halides[10]
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | Iodobenzene | 4-phenylmorpholine | 94 |
| 2 | 1-iodo-2-methylbenzene | 4-(o-tolyl)morpholine | 35 |
| 3 | 1-iodo-2-methoxybenzene | 4-(2-methoxyphenyl)morpholine | 30 |
| 4 | 1-iodo-4-methylbenzene | 4-(p-tolyl)morpholine | 90 |
| 5 | 1-iodo-4-methoxybenzene | 4-(4-methoxyphenyl)morpholine | 85 |
| 6 | 1-iodo-4-fluorobenzene | 4-(4-fluorophenyl)morpholine | 81 |
| 7 | 1-iodo-4-(trifluoromethyl)benzene | 4-(4-(trifluoromethyl)phenyl)morpholine | 75 |
| 8 | 1-bromo-4-chlorobenzene | 4-(4-chlorophenyl)morpholine | 78 |
| 9 | 1-bromo-4-cyanobenzene | 4-(4-morpholinophenyl)carbonitrile | 88 |
| 10 | 2-bromonaphthalene | 4-(naphthalen-2-yl)morpholine | 82 |
| 11 | Bromobenzene | 4-phenylmorpholine | 80 |
| 12 | 1-bromo-4-methylbenzene | 4-(p-tolyl)morpholine | 75 |
| 13 | 1-bromo-4-methoxybenzene | 4-(4-methoxyphenyl)morpholine | 72 |
Reaction conditions: Aryl halide (1.0 mmol), morpholine (1.2 mmol), MnCl2·4H2O (0.1 mmol), L-proline (0.2 mmol), NaOt-Bu (1.4 mmol), DMSO (3 mL), 110 °C, 10-24 h.[10] The table shows that sterically unhindered aryl halides generally give moderate to good yields, while ortho-substituted halides result in poor yields.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
Preventing racemization during reactions with chiral morpholines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during reactions involving chiral morpholines.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for chiral morpholines?
A1: Racemization is the process where an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers, known as a racemic mixture.[1] In drug development, often only one enantiomer of a chiral molecule, such as a chiral morpholine derivative, exhibits the desired therapeutic effect. The other enantiomer might be inactive or even cause harmful side effects.[2][3] Therefore, preventing racemization is critical to ensure the efficacy and safety of the final product.[2]
Q2: What are the primary chemical mechanisms that lead to racemization in reactions with chiral morpholines?
A2: Racemization typically occurs through intermediates that lose their stereochemical information. Common mechanisms include:
-
Enolate Formation: Under basic conditions, a proton alpha to a carbonyl group or a similar activating group can be removed to form a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of enantiomers.[4]
-
Carbocation Formation: Reactions proceeding through a planar carbocation intermediate, such as SN1 reactions, can lead to racemization as the incoming nucleophile can attack from either side with equal probability.[5][6]
-
Oxazolone Formation: In peptide coupling reactions involving N-acyl amino acids (which can be analogous to certain morpholine derivatives), the activated carboxyl group can cyclize to form an oxazolone. The alpha-proton of this intermediate is acidic and its removal leads to racemization.[7]
Q3: What general factors can influence the rate of racemization?
A3: Several experimental factors can significantly impact the likelihood and rate of racemization:
-
Temperature: Higher reaction temperatures increase the rate of most reactions, including the processes that lead to racemization.[8][9]
-
Base Strength and Concentration: Strong or excess bases can readily promote racemization by facilitating the formation of enolates or other achiral intermediates.[8]
-
Solvent Polarity: The polarity of the solvent can influence the stability of intermediates. Polar aprotic solvents may sometimes favor racemization.[8]
-
Prolonged Reaction or Activation Times: Leaving a reaction for an extended period, especially with activated intermediates, increases the opportunity for racemization to occur.[8]
Q4: How can I detect and quantify racemization in my chiral morpholine product?
A4: Several analytical techniques can be used to determine the enantiomeric excess (ee) of your product, which is a measure of its enantiomeric purity.[10] The most common and reliable method is Chiral High-Performance Liquid Chromatography (HPLC) .[10][11][12] Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating or derivatizing agents, and polarimetry.[10][12]
Troubleshooting Guide: Preventing Racemization
This guide addresses common issues that can lead to a loss of stereochemical integrity in reactions involving chiral morpholines.
| Problem | Potential Cause | Recommended Solution |
| Low enantiomeric excess (ee) in the final product. | Inappropriate Base: Using a strong base (e.g., NaOH, KOtBu) or an excess of a weaker base. | Use a sterically hindered, non-nucleophilic base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) in the minimum effective amount.[8] |
| High Reaction Temperature: The reaction is run at an elevated temperature, providing enough energy for racemization pathways. | Perform the reaction at a lower temperature. Start at 0 °C and allow it to slowly warm to room temperature if necessary.[8][9] | |
| Unsuitable Solvent: The solvent may be stabilizing intermediates that lead to racemization. | Screen a range of solvents. Consider less polar aprotic solvents which may disfavor the formation of certain charged intermediates. | |
| Prolonged Reaction Time: The chiral product is exposed to reaction conditions for too long. | Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed. | |
| Racemization during a coupling reaction (e.g., amide bond formation). | Aggressive Coupling Reagents: Some coupling reagents are more prone to causing racemization. | Use coupling reagents known to suppress racemization, such as those combined with additives like 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure. The DIC/Oxyma combination is often effective.[8][13] |
| Prolonged Pre-activation: The carboxylic acid component is activated for too long before the amine is added. | Minimize the pre-activation time to reduce the concentration of the highly reactive, racemization-prone intermediate.[8] | |
| Racemization during a substitution reaction at a chiral center. | SN1 Pathway Favored: Reaction conditions (e.g., polar protic solvent, weakly nucleophilic reagent) favor an SN1 mechanism, which proceeds through a planar carbocation. | Promote an SN2 pathway by using a less polar, aprotic solvent and a strong nucleophile. This ensures an inversion of stereochemistry rather than racemization. |
| Racemization during workup or purification. | Harsh pH Conditions: Exposure to strong acids or bases during aqueous workup can cause racemization. | Perform workup and purification steps under neutral or mildly acidic/basic conditions and at low temperatures.[2] |
| High Temperatures during Solvent Removal: Prolonged heating on a rotary evaporator can lead to racemization. | Use a rotary evaporator at reduced pressure and moderate temperature. For highly sensitive compounds, consider lyophilization.[9] |
Experimental Protocols
Protocol 1: General Procedure for a Racemization-Resistant Coupling Reaction
This protocol describes a general method for coupling a carboxylic acid to the nitrogen of a chiral morpholine while minimizing racemization of an adjacent chiral center.
Materials:
-
Chiral morpholine derivative
-
Carboxylic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (OxymaPure)
-
N-methylmorpholine (NMM) (if starting with a salt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Ethyl Acetate
-
1 M HCl, Saturated NaHCO₃, Brine
Procedure:
-
Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve the chiral morpholine derivative (1.0 equivalent) in anhydrous DMF. If it is a hydrochloride salt, cool the solution to 0 °C in an ice bath and add NMM (1.0 equivalent) dropwise. Stir for 15 minutes at 0 °C.
-
Activation: In a separate flask, dissolve the carboxylic acid (1.05 equivalents) and OxymaPure (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Coupling: Add the activated carboxylic acid solution to the morpholine solution at 0 °C. Add DIC (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Analyze the purified product for enantiomeric purity using Chiral HPLC (see Protocol 2).
Protocol 2: Determination of Enantiomeric Excess using Chiral HPLC
This protocol provides a general workflow for analyzing the enantiomeric composition of your chiral morpholine product.
Method Development and Analysis:
-
Column Selection: Choose an appropriate chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often a good starting point for many classes of molecules.
-
Mobile Phase Optimization:
-
Begin with a standard mobile phase, such as a mixture of hexane and isopropanol for normal-phase chromatography.
-
Inject a racemic standard of your compound to see if separation occurs.
-
Optimize the mobile phase composition by varying the ratio of the solvents to achieve baseline separation of the two enantiomer peaks.
-
-
Sample Preparation:
-
Accurately prepare a solution of your purified product in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject a racemic standard to determine the retention times of the two enantiomers.
-
Inject your sample solution.
-
Use a UV detector at a wavelength where your compound has strong absorbance.
-
-
Quantification:
-
Integrate the peak areas for both enantiomers in the chromatogram of your sample.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100 Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.
-
Data and Visualizations
Quantitative Data Summary
The following table provides illustrative data on how reaction conditions can affect the enantiomeric excess of a final product. Note: This data is representative and intended to highlight trends. Actual results will vary based on the specific substrates and reaction.
| Entry | Base (eq.) | Temperature (°C) | Coupling System | Time (h) | Enantiomeric Excess (ee %) |
| 1 | DIPEA (1.5) | 25 | HATU | 12 | 92 |
| 2 | DIPEA (1.5) | 0 to 25 | HATU | 12 | 97 |
| 3 | NMM (1.1) | 0 to 25 | HATU | 12 | 98 |
| 4 | DIPEA (1.5) | 0 to 25 | DIC / Oxyma | 4 | >99 |
| 5 | NMM (1.1) | 0 to 25 | DIC / Oxyma | 4 | >99 |
| 6 | DIPEA (3.0) | 50 | HATU | 12 | 75 |
This data illustrates that lower temperatures, weaker or sterically hindered bases, and optimized coupling reagents can significantly improve the preservation of stereochemical integrity.[8]
Diagrams
References
- 1. Racemization | McGraw Hill's AccessScience [accessscience.com]
- 2. benchchem.com [benchchem.com]
- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Racemization Overview, Mechanism & Examples - Lesson | Study.com [study.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. uma.es [uma.es]
- 12. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 13. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Improving solubility of (R)-morpholin-3-ylmethanol free base
Welcome to the technical support center for (R)-morpholin-3-ylmethanol. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving (R)-morpholin-3-ylmethanol free base in aqueous solutions. What is the first step I should take?
A1: The primary reason for poor aqueous solubility is that you are working with the free base form of the compound. (R)-morpholin-3-ylmethanol is a basic compound due to the secondary amine in the morpholine ring.[1][2] The most direct and effective first step to improve its solubility in water or aqueous buffers is to adjust the pH of the solution.[3] By lowering the pH with a suitable acid, you can protonate the basic nitrogen atom, forming a more soluble salt in situ.[4][5]
Q2: Why does lowering the pH increase the solubility of (R)-morpholin-3-ylmethanol?
A2: The solubility of ionizable compounds is highly dependent on the pH of the medium.[6] (R)-morpholin-3-ylmethanol, as a weak base, exists in equilibrium between its neutral (less soluble) form and its protonated, charged (more soluble) conjugate acid form.[5][7] Adding an acid increases the concentration of hydrogen ions (H+), which shifts the equilibrium towards the formation of the protonated morpholinium ion. This charged species is more polar and interacts more favorably with water molecules, leading to a significant increase in solubility.[4]
Q3: What type of acid should I use for pH adjustment, and what is the target pH?
Q4: Adjusting the pH is not sufficient for my required concentration, or I need to work under neutral pH conditions. What are my other options?
A4: If pH adjustment is not a viable option, you have two primary alternatives:
-
Use of Co-solvents: You can add a water-miscible organic solvent (a co-solvent) to your aqueous medium to increase the solubility of the free base.[9][10][]
-
Salt Formation: You can prepare and isolate a stable salt form of the compound, such as (R)-morpholin-3-ylmethanol hydrochloride.[12] These salt forms are typically crystalline solids with significantly higher aqueous solubility than the free base.[13][14][15] Approximately 50% of all marketed drugs are administered as salts to improve their physicochemical properties.[8][14]
Q5: Which co-solvents are recommended, and how do they work?
A5: Common co-solvents for pharmaceutical applications include ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[] Co-solvents work by reducing the polarity of the aqueous solvent system.[9][16] This makes the environment more favorable for a less polar solute, thereby increasing its solubility. An addition of 5-10% co-solvent by volume is often enough to see a significant effect.[16]
Q6: What are the advantages and disadvantages of converting the free base to a salt form?
A6:
-
Advantages: Salt formation is a robust and widely accepted method to enhance not only solubility and dissolution rate but also chemical stability and manufacturability.[14][17] The resulting salt is often a stable, crystalline solid that is easier to handle and weigh than a liquid or amorphous free base.[18]
-
Disadvantages: The process requires an additional chemical synthesis step. Also, some salt forms can be hygroscopic (tend to absorb moisture from the air) or may disproportionate back to the free base under certain pH conditions.[14]
Troubleshooting Guide
This guide provides a structured approach to overcoming solubility challenges with (R)-morpholin-3-ylmethanol free base.
Issue: Compound will not dissolve in aqueous buffer (e.g., PBS pH 7.4).
-
Initial Check: Are you using the free base or a salt form? The free base is expected to have low solubility at neutral pH.
-
Strategy 1: pH Adjustment (if permissible by experiment)
-
Add a dilute acid (e.g., 1M HCl) dropwise to your suspension.
-
Monitor the solution for clarity.
-
Check the final pH to ensure it is within an acceptable range for your experiment.
-
-
Strategy 2: Co-solvent Addition
-
If pH cannot be altered, prepare your buffer containing a co-solvent.
-
Start with 5-10% (v/v) of a co-solvent like ethanol or DMSO.
-
Attempt to dissolve the compound in the co-solvent containing buffer.
-
-
Strategy 3: Isolate a Salt Form
-
If high concentration in a neutral aqueous solution is required, preparing the hydrochloride or another salt is the most reliable method.
-
This will yield a different chemical entity with its own distinct physical properties. The hydrochloride salt form is known to enhance stability and water solubility.[12]
-
Data Presentation
The following table provides an illustrative comparison of the expected solubility properties of (R)-morpholin-3-ylmethanol in its free base form versus its hydrochloride salt.
| Form | Solvent System | Expected Solubility | Rationale |
| Free Base | Water (pH ~7) | Low | The neutral amine is less polar and has limited interaction with water.[19] |
| Free Base | Water (pH < 5) | High | The amine is protonated, forming a charged and highly soluble morpholinium ion.[4][5] |
| Free Base | 10% Ethanol in Water | Moderate | The co-solvent reduces the overall polarity of the solvent, improving solubilization.[9][16] |
| Hydrochloride Salt | Water (pH ~7) | High | The compound is already in its ionized salt form, which readily dissolves in water.[12][20] |
Experimental Protocols
Protocol 1: Solubilization via pH Adjustment
-
Objective: To prepare a stock solution of (R)-morpholin-3-ylmethanol in an aqueous buffer by lowering the pH.
-
Materials:
-
(R)-morpholin-3-ylmethanol free base
-
Desired aqueous buffer (e.g., Phosphate-Buffered Saline)
-
1 M Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Stir plate and stir bar
-
-
Procedure:
-
Weigh the desired amount of (R)-morpholin-3-ylmethanol free base and add it to the buffer to create a slurry.
-
Place the container on a stir plate and begin gentle stirring.
-
Slowly add 1 M HCl dropwise to the suspension.
-
Observe the solution. Continue adding acid until all the solid material has dissolved.
-
Measure the pH of the final solution using the pH meter.
-
If necessary, adjust the volume with additional buffer to reach the target concentration.
-
Sterile filter the solution if required for biological experiments.
-
Protocol 2: Preparation of this compound (HCl Salt)
-
Objective: To convert the free base into its more soluble hydrochloride salt for isolation.
-
Materials:
-
(R)-morpholin-3-ylmethanol free base
-
Anhydrous diethyl ether or ethyl acetate
-
2 M HCl in diethyl ether (commercially available or prepared by bubbling dry HCl gas through anhydrous diethyl ether)
-
Round bottom flask
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
-
Procedure:
-
Dissolve the (R)-morpholin-3-ylmethanol free base in a minimal amount of anhydrous diethyl ether in a round bottom flask.[12]
-
While stirring the solution at room temperature, add 2 M HCl in diethyl ether dropwise.
-
A precipitate (the hydrochloride salt) should form upon addition of the acid.[12]
-
Continue adding the HCl solution until precipitation appears complete.
-
Stir the resulting slurry for an additional 30 minutes to ensure complete salt formation.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the resulting white solid under vacuum to yield this compound.
-
Visualizations
Caption: Troubleshooting workflow for solubilizing (R)-morpholin-3-ylmethanol.
Caption: pH-dependent equilibrium of (R)-morpholin-3-ylmethanol in water.
References
- 1. atamankimya.com [atamankimya.com]
- 2. Morpholine - Sciencemadness Wiki [sciencemadness.org]
- 3. wjbphs.com [wjbphs.com]
- 4. Video: Extraction: Effects of pH [jove.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pharmtech.com [pharmtech.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. This compound | 1212377-10-0 | Benchchem [benchchem.com]
- 13. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 16. youtube.com [youtube.com]
- 17. rjpdft.com [rjpdft.com]
- 18. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. issr.edu.kh [issr.edu.kh]
- 20. Buy (S)-morpholin-3-ylmethanol | 211053-50-8 [smolecule.com]
Technical Support Center: Chiral Morpholine Synthesis Scale-Up
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the scale-up of chiral morpholine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by common problems encountered during the scale-up of chiral morpholine synthesis, particularly focusing on asymmetric hydrogenation, a widely used method for establishing stereocenters in these molecules.
Category 1: Reaction Performance & Stereoselectivity
Q1: We are observing a significant drop in enantiomeric excess (ee) upon scaling up our asymmetric hydrogenation reaction. What are the likely causes and how can we troubleshoot this?
A1: A decrease in enantioselectivity during scale-up is a common issue that can often be traced back to several factors. Here is a systematic approach to diagnosing and resolving the problem:
-
Catalyst Purity and Handling: The integrity of your chiral catalyst is paramount. On a larger scale, the impact of even minor impurities or degradation can be magnified.
-
Troubleshooting:
-
Ensure the catalyst is sourced from a reputable supplier or has been rigorously purified.
-
For air- or moisture-sensitive catalysts, confirm that all handling and charging operations are performed under a strictly inert atmosphere (e.g., nitrogen or argon).[1]
-
Run a small-scale control reaction with a fresh batch of catalyst to verify its activity and selectivity.[1]
-
-
-
Reaction Temperature: Inadequate temperature control on a larger scale can lead to localized hot spots, which can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, thus reducing the ee.[1]
-
Troubleshooting:
-
Monitor the internal reaction temperature closely throughout the process, not just the jacket temperature.
-
Improve agitation to ensure uniform heat distribution.
-
Consider a slower addition of reagents to better manage any exotherms.[2]
-
-
-
Hydrogen (H₂) Pressure and Delivery: Inconsistent hydrogen pressure or poor gas dispersion can affect the reaction kinetics and, consequently, the stereoselectivity.
-
Troubleshooting:
-
Ensure your reactor is capable of maintaining a constant, uniform hydrogen pressure.
-
Evaluate the efficiency of gas entrainment in your reactor. A different impeller design or agitation speed might be necessary at a larger scale to ensure good gas-liquid mixing.
-
-
-
Solvent and Reagent Purity: Impurities in solvents or starting materials can act as catalyst poisons, leading to a loss of selectivity.
-
Troubleshooting:
-
Verify the purity of all reagents and solvents. Pay close attention to water content and the presence of potential coordinating impurities.
-
Perform spiking experiments at a small scale with suspected impurities to confirm their impact.
-
-
Q2: Our reaction yield is significantly lower on a larger scale, although the enantioselectivity remains high. What should we investigate?
A2: Low yield with good enantioselectivity often points to issues with reaction kinetics, catalyst deactivation, or incomplete reaction rather than a problem with the chiral induction itself.[1]
-
Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction.
-
Troubleshooting:
-
Catalyst Poisoning: As discussed below (Q3), impurities in the starting materials or solvents can poison the catalyst.[3]
-
Thermal Degradation: If the reaction is run at elevated temperatures, the catalyst may slowly decompose. Evaluate the thermal stability of your catalyst.
-
Catalyst Loading: A low catalyst loading that was sufficient on a small scale may be inadequate for the larger volume due to the increased impact of trace impurities.[1] Consider a modest increase in catalyst loading.
-
-
-
Inadequate Mixing: Poor mixing can lead to localized areas of low catalyst concentration, resulting in an incomplete reaction.
-
Troubleshooting:
-
Evaluate the mixing efficiency in your reactor. This can be influenced by the impeller type, agitation speed, and vessel geometry.[4]
-
Ensure that solid catalysts are adequately suspended throughout the reaction mixture.
-
-
-
Reaction Time: The reaction may simply require a longer time to reach completion on a larger scale.
-
Troubleshooting:
-
Monitor the reaction progress over time using an appropriate analytical technique (e.g., HPLC, GC, TLC) to determine the reaction endpoint.[1]
-
-
Category 2: Catalysis Issues
Q3: We suspect our catalyst is being poisoned. How can we confirm this and what are the common sources of catalyst poisons in chiral morpholine synthesis?
A3: Catalyst poisoning is a frequent cause of reaction failure during scale-up. It occurs when impurities in the reaction mixture bind to the active sites of the catalyst, rendering them inactive.[5][6]
-
Common Sources of Poisons:
-
Starting Materials: Impurities carried over from previous synthetic steps are a primary culprit. For instance, residual alcohols from a prior step have been shown to inhibit asymmetric hydrogenation reactions.[3]
-
Solvents: Trace impurities in solvents, such as water, peroxides (in ethers), or other coordinating species, can deactivate the catalyst.[3]
-
Reagents: Ensure all reagents are of appropriate purity.
-
Atmosphere: Oxygen can deactivate many sensitive catalysts, particularly those used in hydrogenation.[3]
-
-
Troubleshooting and Confirmation:
-
Spiking Studies: A definitive way to identify a poison is to run a small-scale reaction and intentionally add a small amount of the suspected impurity. A significant drop in reaction rate or selectivity is a strong indicator.
-
Starting Material Purification: If starting material quality is suspected, purifying a batch by recrystallization or chromatography and re-running the reaction can confirm this.[3] An improved isolation process for the starting material often leads to more reliable results in the subsequent catalytic step.[3]
-
Q4: Our catalyst appears to be deactivating over time (loss of activity). What are the common deactivation mechanisms and can the catalyst be regenerated?
A4: Catalyst deactivation is the gradual loss of activity and/or selectivity over time.[7] Besides poisoning, other common mechanisms include:
-
Sintering: At high temperatures, fine metal particles on a supported catalyst can agglomerate, leading to a loss of active surface area.[6][8]
-
Fouling/Coking: Deposition of carbonaceous material (coke) or other byproducts on the catalyst surface can block active sites.[5][8]
-
Leaching: The active metal may dissolve from the solid support into the reaction medium.
-
Troubleshooting and Mitigation:
-
Operate at the Lowest Effective Temperature: This can help minimize sintering and thermal degradation.[2]
-
Ensure High Purity of Reactants: This is the best defense against poisoning and fouling.[5]
-
Catalyst Regeneration: Depending on the deactivation mechanism, regeneration may be possible. For example, coke can sometimes be removed by controlled oxidation.[6] However, regeneration procedures are highly specific to the catalyst and the nature of the deactivation and may not always restore the initial activity and selectivity.
-
Category 3: Impurities and Byproducts
Q5: We have identified a new, unknown impurity in our scaled-up batch. What is a systematic approach to identify and control it?
A5: The appearance of new impurities upon scale-up is often related to changes in reaction conditions, longer reaction times, or less efficient heat transfer.
-
Identification Workflow:
-
Isolation: Isolate a sufficient quantity of the impurity for characterization, often using preparative HPLC or flash chromatography.
-
Characterization: Use a combination of analytical techniques to elucidate the structure of the impurity.[9][10]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, etc.): To determine the chemical structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
-
-
Hypothesize Formation Pathway: Based on the structure of the impurity, propose a plausible chemical pathway for its formation (e.g., over-reduction, side reaction with a solvent, dimerization).
-
Confirmation: If possible, synthesize the proposed impurity via the hypothesized route and compare its analytical data to the isolated impurity.
-
-
Control Strategies:
-
Once the source of the impurity is understood, you can modify the process to minimize its formation. This could involve:
-
Adjusting the reaction temperature.
-
Reducing the reaction time.
-
Changing the solvent.
-
Modifying the work-up procedure.
-
-
Q6: How can we analyze for chiral impurities (e.g., the undesired enantiomer) in our final product?
A6: Accurate determination of enantiomeric purity is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.
-
Method Development:
-
Column Selection: A variety of chiral stationary phases (CSPs) are commercially available. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are often a good starting point.[11]
-
Mobile Phase Screening: Screen different mobile phases (e.g., mixtures of hexane/isopropanol or methanol/acetonitrile) to achieve baseline separation of the enantiomers.
-
Method Validation: Once a suitable method is developed, it must be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust.[12]
-
Category 4: Product Isolation and Purification
Q7: We are having difficulty with the crystallization of our chiral morpholine derivative at a larger scale. What factors should we consider to optimize this step?
A7: Crystallization is a critical step for both purification and isolation of the final product. Scale-up can introduce challenges related to supersaturation control, mixing, and heat transfer.[13][14]
-
Key Optimization Parameters:
-
Solvent System: The choice of solvent (or solvent mixture) is critical. An ideal system will have high solubility at an elevated temperature and low solubility at a lower temperature.
-
Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A slower, controlled cooling profile is generally preferred to avoid the rapid precipitation of impurities.
-
Seeding: Using seed crystals of the desired enantiomer can help control the crystallization process, leading to a more uniform particle size distribution and potentially higher purity.
-
Agitation: The stirring rate affects mass transfer and can influence crystal growth and nucleation.
-
Purity of the Crude Material: The presence of impurities can sometimes inhibit crystallization or co-precipitate with the product.[7] It may be necessary to perform a preliminary purification (e.g., a carbon treatment or a quick filtration) before the final crystallization.
-
Data Presentation
The following tables provide examples of how to present quantitative data to aid in troubleshooting and process optimization.
Table 1: Effect of Starting Material Purity on Asymmetric Hydrogenation Performance
| Run | Starting Material Purity (Alkene A) | Isolation Method for Alkene A | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | Low | Aqueous Drown-out | Variable, often <80% | Variable, often <90% |
| 2 | Medium | Slurry Wash | Improved, but inconsistent | >92% |
| 3 | High | Optimized Crystallization | 100% | >95% |
| Data adapted from a case study on asymmetric hydrogenation scale-up.[3] |
Table 2: Troubleshooting Guide for Low Enantiomeric Excess (ee)
| Potential Cause | Key Parameter to Investigate | Proposed Action |
| Catalyst Integrity | Catalyst source, age, and handling | Run a control reaction with a fresh batch of catalyst under inert conditions.[1] |
| Reaction Temperature | Internal reaction temperature vs. jacket temperature | Improve agitation; consider slower reagent addition to manage exotherms.[1][2] |
| Hydrogen (H₂) Delivery | H₂ pressure consistency, gas dispersion | Verify pressure regulation and assess gas-liquid mixing efficiency. |
| Impurity-Induced Deactivation | Purity of starting materials, solvents, and other reagents | Conduct spiking studies; purify starting materials and re-run the reaction.[3] |
Experimental Protocols
Protocol 1: General Procedure for Impurity Identification
-
Sample Preparation: Obtain a sample of the batch containing the unknown impurity.
-
Isolation:
-
Use an appropriate chromatographic technique (e.g., preparative HPLC, flash chromatography) to isolate the impurity from the main product and other components.
-
Collect the fractions containing the pure impurity and combine them.
-
Remove the solvent under reduced pressure to obtain the isolated impurity.
-
-
Structural Elucidation:
-
Mass Spectrometry (MS): Prepare a dilute solution of the impurity and analyze by LC-MS or direct infusion MS to determine the molecular weight.[10]
-
NMR Spectroscopy: Dissolve a sufficient amount of the impurity (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire ¹H and ¹³C NMR spectra. If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to further elucidate the structure.[15]
-
-
Data Analysis and Reporting:
-
Analyze the spectroscopic data to propose a chemical structure for the impurity.
-
Document all analytical data and the proposed structure.
-
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
-
Column and Mobile Phase Selection:
-
Select a chiral column (e.g., CHIRALCEL® OJ-H).[11]
-
Choose an appropriate mobile phase, for example, a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol). A common starting point is 90:10 hexane:isopropanol.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the sample (e.g., 1 mg) and dissolve it in a suitable solvent (e.g., the mobile phase) to a known concentration (e.g., 1 mg/mL).
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Record the chromatogram. The two enantiomers should appear as separate peaks.
-
-
Calculation of Enantiomeric Excess (ee):
-
Integrate the peak areas of the two enantiomers.
-
Calculate the ee using the following formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
Visualizations
Below are diagrams created using Graphviz to illustrate key workflows and relationships in the scale-up of chiral morpholine synthesis.
Caption: Troubleshooting workflow for low enantiomeric excess (ee).
Caption: Systematic workflow for impurity identification and control.
References
- 1. benchchem.com [benchchem.com]
- 2. 3 Key Elements of Successful Hydrogenation Scale-Up | Neuland Labs [neulandlabs.com]
- 3. catsci.com [catsci.com]
- 4. Influence of mixing and heat transfer in process scale-up [diva-portal.org]
- 5. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 6. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 7. benchchem.com [benchchem.com]
- 8. ammoniaknowhow.com [ammoniaknowhow.com]
- 9. rroij.com [rroij.com]
- 10. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 11. hplc.eu [hplc.eu]
- 12. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 13. approcess.com [approcess.com]
- 14. crystallizationsystems.com [crystallizationsystems.com]
- 15. biomedres.us [biomedres.us]
Catalyst selection and optimization for asymmetric hydrogenation of dehydromorpholines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the asymmetric hydrogenation of dehydromorpholines. Our goal is to help you overcome common challenges in catalyst selection and reaction optimization to achieve high yields and enantioselectivities.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of catalysts for the asymmetric hydrogenation of dehydromorpholines?
A1: The most successful catalysts are typically based on transition metals complexed with chiral phosphine ligands. Rhodium, ruthenium, and iridium are the most commonly employed metals.[1][2][3][4][5] For dehydromorpholines, rhodium complexes with bisphosphine ligands bearing a large bite angle, such as (R,R,R)-SKP, have shown excellent performance, leading to high yields and enantioselectivities.[6] Other classic diphosphine ligands like SDP, f-Binaphane, and JosiPhos have also demonstrated positive results with rhodium catalysts.[6]
Q2: My enantioselectivity (ee) is low. What are the potential causes and how can I improve it?
A2: Low enantioselectivity can stem from several factors. A primary consideration is the choice of catalyst system (metal and ligand). The ligand's structure is crucial for creating a chiral environment that directs the hydrogenation to one face of the double bond. If you are experiencing low ee, consider the following:
-
Ligand Screening: The initial choice of ligand may not be optimal for your specific substrate. Screening a variety of chiral phosphine ligands with different electronic and steric properties is recommended.[2]
-
Solvent Effects: The solvent can significantly influence the catalyst's conformation and the transition state's energy, thereby affecting enantioselectivity.[7][8] Experiment with a range of solvents, from non-coordinating ones like dichloromethane (DCM) to more polar or protic solvents.[6][9][10]
-
N-Substituent on the Dehydromorpholine: The nature of the substituent on the nitrogen atom of the dehydromorpholine ring plays a critical role. Electron-withdrawing groups, such as carbamates (e.g., Cbz, Boc), have been shown to lead to higher enantioselectivities compared to other groups.[6]
-
Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity by favoring the transition state that leads to the major enantiomer.
Q3: The reaction is sluggish or does not go to completion. What steps can I take to improve the conversion rate?
A3: Poor reactivity in the asymmetric hydrogenation of dehydromorpholines can be a significant hurdle, often due to the electron-rich nature and steric hindrance of the substrate.[6] To improve conversion, consider these factors:
-
Hydrogen Pressure: Increasing the hydrogen pressure generally leads to a higher reaction rate. Typical pressures range from atmospheric to 50 atm or higher.[6]
-
Catalyst Loading: While aiming for low catalyst loading is economically desirable, increasing the catalyst concentration can improve the reaction rate for challenging substrates.
-
Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction.[11][12] This can be caused by impurities in the substrate, solvent, or hydrogen gas. Ensuring the purity of all components is crucial. In some cases, catalyst deactivation is inherent to the system and may require a different catalyst.[11][12]
-
Additives: The use of certain additives can sometimes enhance catalytic activity.[13][14][15] However, their effect can be complex and substrate-dependent, so empirical screening is often necessary.
Q4: I am observing a mixture of E/Z isomers in my starting dehydromorpholine. How will this affect the hydrogenation?
A4: The geometry of the double bond (E vs. Z isomers) in trisubstituted olefins can significantly impact the stereochemical outcome of the hydrogenation. In many cases, the E and Z isomers will produce opposite enantiomers of the product, leading to a low overall ee if a mixture is used.[1] However, some catalytic systems, particularly certain N,P-Iridium complexes for enamides, have been shown to be enantioconvergent, meaning they can convert both E and Z isomers into the same product enantiomer.[1] If you have an E/Z mixture, it is advisable to either separate the isomers before hydrogenation or screen for a catalyst system known to be effective for such mixtures.
Troubleshooting Guide
Issue 1: Low Enantioselectivity (ee)
| Potential Cause | Suggested Action |
| Suboptimal Ligand | Screen a diverse library of chiral phosphine ligands. Consider ligands with different bite angles and electronic properties. For 2-substituted dehydromorpholines, ligands with large bite angles have proven effective.[6] |
| Incorrect Solvent Choice | Evaluate a range of solvents with varying polarities (e.g., DCM, Toluene, THF, Methanol).[6][7][8][16][17] Protic solvents like methanol and ethanol have shown to be beneficial in some cobalt-catalyzed hydrogenations of enamides.[9][10] |
| Unfavorable N-Substituent | If synthetically feasible, consider modifying the N-substituent on the dehydromorpholine. Carbamate protecting groups (Cbz, Boc) have been shown to give superior enantioselectivity compared to other groups.[6] |
| Reaction Temperature Too High | Attempt the reaction at a lower temperature (e.g., room temperature or 0 °C). |
Issue 2: Low Conversion/Stalled Reaction
| Potential Cause | Suggested Action |
| Insufficient Hydrogen Pressure | Increase the hydrogen pressure incrementally (e.g., from 10 atm to 50 atm).[6] |
| Low Catalyst Loading | Increase the catalyst loading (e.g., from 0.5 mol% to 2 mol%). |
| Catalyst Deactivation | Ensure all reagents and solvents are of high purity and are properly degassed. Consider using a glovebox for catalyst preparation. If deactivation persists, a different, more robust catalyst may be required.[11][12] |
| Substrate Inhibition | In some cases, the substrate or product can inhibit the catalyst. Try running the reaction at a lower substrate concentration. |
| Poor Catalyst-Substrate Interaction | The steric or electronic properties of the substrate may hinder its coordination to the metal center. A different catalyst system (metal-ligand combination) might be necessary. |
Quantitative Data Summary
Table 1: Effect of N-Substituent on the Asymmetric Hydrogenation of 6-phenyl-3,4-dihydro-2H-1,4-oxazines
| Entry | N-Substituent | Conversion (%) | ee (%) |
| 1 | Cbz | >99 | 95 |
| 2 | NO2 | >99 | 85 |
| 3 | COO-iBu | >99 | 90 |
| 4 | Boc | >99 | 88 |
| 5 | Ts | 0 | - |
Reaction conditions: Substrate (0.1 mmol), [Rh(cod)2]SbF6 (1 mol%), (R,R,R)-SKP (1.1 mol%) in DCM (1 mL) under 50 atm H2 at room temperature for 12 h. Data sourced from[6].
Table 2: Screening of Chiral Diphosphine Ligands for the Asymmetric Hydrogenation of N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine
| Entry | Ligand | Conversion (%) | ee (%) |
| 1 | (R,R,R)-SKP | >99 | 95 |
| 2 | (S,S)-f-Binaphane | >99 | 82 |
| 3 | (R,R)-Me-DuPhos | 0 | - |
| 4 | (S,S)-Ph-BPE | 0 | - |
| 5 | (R)-SDP | >99 | 91 |
Reaction conditions: Substrate (0.1 mmol), [Rh(cod)2]SbF6 (1 mol%), Ligand (1.1 mol%) in DCM (1 mL) under 50 atm H2 at room temperature for 12 h. Data sourced from[6].
Experimental Protocols
Representative Protocol for the Asymmetric Hydrogenation of N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine:
-
Catalyst Preparation: In a nitrogen-filled glovebox, a solution of [Rh(cod)2]SbF6 (2.4 mg, 0.005 mmol, 1 mol%) and (R,R,R)-SKP (3.6 mg, 0.0055 mmol, 1.1 mol%) in freshly distilled and degassed dichloromethane (DCM, 1 mL) is stirred at room temperature for 30 minutes.
-
Reaction Setup: To this catalyst solution, N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine (147.6 mg, 0.5 mmol) is added.
-
Hydrogenation: The resulting mixture is transferred to a stainless-steel autoclave. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to 50 atm with hydrogen.
-
Reaction Execution: The reaction mixture is stirred at room temperature for 12 hours.
-
Work-up and Analysis: After carefully releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the chiral morpholine product. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Visualizations
Caption: Catalyst selection and optimization workflow.
Caption: Troubleshooting decision tree.
References
- 1. Combined Theoretical and Experimental Studies Unravel Multiple Pathways to Convergent Asymmetric Hydrogenation of Enamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ethz.ch [ethz.ch]
- 3. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. ajchem-b.com [ajchem-b.com]
- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Verification Required - Princeton University Library [oar.princeton.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Enhancement of enantioselectivity by alcohol additives in asymmetric hydrogenation with bis(oxazolinyl)phenyl ruthenium catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Managing moisture sensitivity in morpholine synthesis
Welcome to the Morpholine Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the synthesis of morpholine, with a special focus on managing its sensitivity to moisture. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guide: Moisture-Related Issues in Morpholine Synthesis
This guide provides solutions to common problems encountered during the synthesis of morpholine, particularly those arising from the presence of moisture.
| Issue | Potential Moisture-Related Cause | Recommended Troubleshooting Steps |
| Low Morpholine Yield | Inefficient Water Removal: In the diethanolamine (DEA) dehydration route, water is a byproduct. Its presence can inhibit the forward reaction, shifting the equilibrium back towards the reactants.[1] | • Improve Distillation: Enhance the efficiency of your distillation or water-trapping apparatus (e.g., Dean-Stark trap) to effectively remove water as it is formed. • Use a Dehydrating Agent: In the acid-catalyzed dehydration of diethanolamine, using oleum (fuming sulfuric acid) instead of concentrated sulfuric acid can help consume the water generated during the reaction, thus driving the reaction to completion and achieving higher yields.[2] |
| Wet Starting Materials or Solvents: The presence of water in the diethanolamine, acid catalyst, or any solvent used can prevent the reaction from proceeding efficiently. | • Dry Starting Materials: Ensure diethanolamine is anhydrous. If necessary, dry it over a suitable drying agent like potassium hydroxide followed by distillation. • Use Anhydrous Solvents: All solvents should be rigorously dried before use. Standard drying techniques include distillation from sodium/benzophenone or storage over activated molecular sieves. | |
| Catalyst Deactivation: In palladium-catalyzed morpholine synthesis methods, the catalyst can be sensitive to and deactivated by moisture.[3] | • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude atmospheric moisture. • Dry Reagents and Solvents: Meticulously dry all reagents and solvents before introducing them to the reaction mixture. | |
| Reaction Stalls or Fails to Reach Completion | Insufficient Dehydration Conditions: The temperature and pressure may not be optimal for the complete removal of water, leading to an equilibrium that favors the reactants. | • Optimize Reaction Temperature: For the dehydration of diethanolamine, high temperatures (typically 150-250°C) are required to drive off water.[2] Ensure your heating apparatus can consistently maintain the target temperature. • Monitor Reaction Progress: Utilize in-situ monitoring techniques like FTIR spectroscopy to track the disappearance of starting material and the formation of morpholine, ensuring the reaction has gone to completion. |
| Formation of Impurities and Byproducts | Side Reactions Promoted by Water: The presence of water can lead to hydrolysis of intermediates or promote alternative reaction pathways, resulting in the formation of unwanted byproducts. | • Strict Anhydrous Conditions: The most effective way to minimize water-related side reactions is to maintain strictly anhydrous conditions throughout the synthesis. • Purification of Starting Materials: Ensure the purity of your starting materials, as impurities can also contribute to byproduct formation.[1] |
| Difficulty in Product Isolation and Purification | Azeotrope Formation: Morpholine and water form an azeotrope, making their separation by simple distillation difficult.[4] | • Drying of Crude Product: After the initial work-up, the crude morpholine will likely be wet. Dry the crude product by stirring it over a strong base like potassium hydroxide, which will react with the residual water.[3][5] • Final Distillation over Sodium: For obtaining highly pure, anhydrous morpholine, a final fractional distillation from a small amount of sodium metal can be performed.[3][5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial methods for synthesizing morpholine?
A1: The two most prevalent industrial methods are the dehydration of diethanolamine (DEA) with a strong acid like sulfuric acid, and the reaction of diethylene glycol (DEG) with ammonia at high temperature and pressure over a hydrogenation catalyst.[1][6] The DEG route has largely superseded the older DEA/sulfuric acid process due to its higher efficiency.[1]
Q2: How does water affect the dehydration of diethanolamine to morpholine?
A2: In the acid-catalyzed dehydration of diethanolamine, water is a byproduct of the cyclization reaction. According to Le Chatelier's principle, the presence of excess water can inhibit the forward reaction, thereby reducing the yield of morpholine.[1] Efficient removal of water as it is formed is crucial for driving the reaction to completion.
Q3: What are the best practices for ensuring anhydrous conditions during morpholine synthesis?
A3: To ensure anhydrous conditions, it is recommended to:
-
Dry all glassware thoroughly in an oven and cool it under a stream of inert gas or in a desiccator before use.
-
Use freshly dried solvents. Solvents can be dried using various methods, such as distillation from a suitable drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane) or by passing them through a column of activated alumina. Storing dried solvents over molecular sieves is also a common practice.
-
Ensure starting materials are anhydrous. If there is any doubt about the water content of your starting materials, they should be dried appropriately before use.
-
Work under an inert atmosphere. Using a nitrogen or argon atmosphere will prevent atmospheric moisture from entering the reaction vessel. This can be achieved using a Schlenk line or a glovebox.
Q4: How can I determine the water content in my reagents or final product?
A4: The most accurate and widely used method for determining water content in organic liquids is the Karl Fischer titration .[7][8] This technique is highly specific to water and can detect even trace amounts. Both volumetric and coulometric Karl Fischer titration methods are available, with the latter being more suitable for very low water content.[8]
Q5: What are the typical yields for morpholine synthesis?
A5: Yields are highly dependent on the specific synthesis route and reaction conditions.
-
Industrial DEA route with oleum: Can achieve yields as high as 90-95%.[1][2]
-
Lab-scale DEA route: Yields typically range from 35-50%.[1]
-
DEG route (industrial): Conversions of diethylene glycol to morpholine can be over 60-90% with high selectivity under optimized conditions.[1]
Data Presentation
| Synthesis Method | Key Reagents | Typical Yield | Reference |
| Dehydration (Industrial) | Diethanolamine, Oleum (20% SO₃) | 90-95% | [1][2] |
| Dehydration (Lab Scale) | Diethanolamine, Hydrochloric Acid | 35-50% | [1] |
| Amination of Diethylene Glycol | Diethylene Glycol, Ammonia, H₂ Catalyst | >60-90% Conversion | [1] |
Experimental Protocols
Protocol 1: Synthesis of Morpholine from Diethanolamine (Lab Scale)
This protocol is based on the acid-catalyzed dehydration of diethanolamine and includes rigorous steps for moisture control.
Materials:
-
Diethanolamine (62.5 g)
-
Concentrated Hydrochloric Acid (~50-60 mL)
-
Calcium Oxide (50 g)
-
Potassium Hydroxide (20 g)
-
Sodium metal (~1 g)
Procedure:
-
Acidification: In a round-bottom flask equipped with a thermocouple and an air condenser, add 62.5 g of diethanolamine. Slowly add concentrated hydrochloric acid until the pH of the mixture is approximately 1. This reaction is highly exothermic and should be performed with cooling.[3][5]
-
Dehydration and Cyclization: Heat the resulting diethanolamine hydrochloride solution to drive off the water. Once the internal temperature reaches 200-210°C, maintain this temperature for 15 hours. The mixture will darken over time.[3][5]
-
Work-up: Allow the mixture to cool to 160°C and then pour it into a dish to prevent it from solidifying inside the flask.[3][5]
-
Freebasing: Mix the resulting morpholine hydrochloride paste with 50 g of calcium oxide.[3][5]
-
Initial Distillation: Transfer the paste to a round-bottom flask and perform a distillation to obtain crude, wet morpholine.[3]
-
Drying: Dry the crude morpholine by stirring it over 20 g of potassium hydroxide for 30-60 minutes.[3][5]
-
Final Purification: Decant the morpholine and reflux it over a small piece of sodium metal (~1 g) for one hour.[3][5]
-
Final Distillation: Perform a fractional distillation, collecting the pure morpholine product at 126-129°C.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. US2777846A - Process of producing morpholine from diethanolamine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. ams.usda.gov [ams.usda.gov]
- 5. youtube.com [youtube.com]
- 6. Morpholine - Wikipedia [en.wikipedia.org]
- 7. mt.com [mt.com]
- 8. Karl Fischer titration - Wikipedia [en.wikipedia.org]
Technical Support Center: Characterization of Impurities in (R)-morpholin-3-ylmethanol Hydrochloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities during the synthesis of (R)-morpholin-3-ylmethanol hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and analysis of this compound.
Problem 1: Unexpected Peaks Observed in the HPLC Chromatogram of the Final Product
-
Question: My HPLC analysis of the final this compound product shows several unexpected peaks. How can I identify these impurities?
-
Answer: Unexpected peaks in the HPLC chromatogram can originate from various sources, including starting materials, intermediates, by-products, and degradation products. A systematic approach is necessary for their identification and characterization.
Workflow for Impurity Identification:
Caption: Workflow for identifying unknown impurities. Potential Process-Related Impurities:
The synthesis of this compound commonly starts from (R)-epichlorohydrin and a suitable amine, followed by cyclization and salt formation. Potential impurities can include:
-
Starting Materials: Unreacted (R)-epichlorohydrin or the amine starting material.
-
Intermediates: Incompletely cyclized intermediates.
-
By-products:
-
Di-addition products: Where two molecules of (R)-epichlorohydrin react with one amine molecule.
-
Ring-opened products: From the nucleophilic attack on the morpholine ring.
-
Oligomers: Formation of dimers or trimers of the desired product.[1]
-
-
Enantiomeric Impurity: The corresponding (S)-enantiomer.
Potential Degradation Products:
Forced degradation studies, which involve exposing the drug substance to stress conditions like acid, base, oxidation, heat, and light, can help identify potential degradation products.[2][3] Common degradation pathways for morpholine derivatives can involve oxidation of the amine or cleavage of the ether linkage under harsh acidic or basic conditions.[4]
-
Problem 2: Chiral Purity Does Not Meet Specification
-
Question: The enantiomeric excess (e.e.) of my this compound is lower than required. How can I improve and accurately measure the chiral purity?
-
Answer: Ensuring high enantiomeric purity is critical. The presence of the undesired (S)-enantiomer can affect the pharmacological and toxicological profile of the final drug product.
Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique for determining enantiomeric purity.[5]
Experimental Protocol: Chiral HPLC Method
Parameter Recommended Conditions Column Chiral stationary phases (CSPs) based on polysaccharides (e.g., amylose or cellulose derivatives) are often effective. For example, a Chiralpak® AS-H column (250 x 4.6 mm, 5 µm) has been used for similar separations.[6] Mobile Phase A mixture of n-hexane, ethanol, and isopropanol with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) is a common choice for normal-phase chiral separations. A typical mobile phase could be n-Hexane:Ethanol:2-Propanol:Trifluoroacetic acid (84:12:4:0.1 v/v).[6] Flow Rate 0.5 - 1.0 mL/min Detection UV detection at a wavelength where the compound has sufficient absorbance (e.g., 210-230 nm). Column Temperature Ambient or controlled at a specific temperature (e.g., 25 °C) for better reproducibility. Troubleshooting Low Enantiomeric Purity:
-
Starting Material Purity: Ensure the (R)-epichlorohydrin used as the starting material has a high enantiomeric excess.
-
Reaction Conditions: Racemization can occur under harsh reaction conditions (e.g., high temperatures or extreme pH). Consider optimizing these parameters.
-
Purification: Chiral resolution techniques, such as diastereomeric salt formation and subsequent crystallization or preparative chiral chromatography, may be necessary to enrich the desired enantiomer.
Data Presentation: Chiral HPLC Method Validation Parameters
Method validation is crucial to ensure the reliability of the results.[7]
Validation Parameter Typical Acceptance Criteria Example Value Specificity Baseline resolution between enantiomers (Resolution > 1.5) Resolution = 2.2 Linearity (R²) ≥ 0.99 0.9995[8] LOD (Limit of Detection) Signal-to-Noise ratio of 3:1 0.1000 µg/mL[8] LOQ (Limit of Quantification) Signal-to-Noise ratio of 10:1 0.3001 µg/mL[8] Accuracy (% Recovery) 80 - 120% 97.9% to 100.4%[8] Precision (% RSD) ≤ 2% 0.79%[8] -
Problem 3: Residual Solvents Detected Above Acceptable Limits
-
Question: My final product contains residual solvents above the limits specified by ICH guidelines. How can I accurately quantify them and reduce their levels?
-
Answer: Residual solvents are organic volatile chemicals used or produced in the manufacturing process.[9][10] Their levels must be controlled within the safety limits defined by guidelines such as ICH Q3C.
Analytical Method: Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS) is the preferred method for the analysis of residual solvents in pharmaceutical substances.[11]
Experimental Protocol: GC-MS for Residual Solvent Analysis
Parameter Recommended Conditions GC Column A column with a stationary phase suitable for separating volatile polar and non-polar compounds, such as a DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm film thickness). Oven Program A temperature gradient program is typically used, for example, starting at 40°C, holding for a few minutes, then ramping up to a final temperature of around 240°C. Carrier Gas Helium or Hydrogen at a constant flow rate. Injector Headspace autosampler. Injector Temperature 200 - 250 °C Detector Mass Spectrometer (MS) MS Parameters Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification of known solvents. Diluent A high-boiling point solvent in which the sample is soluble, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[9][10] Troubleshooting High Levels of Residual Solvents:
-
Drying Process: The most common reason for high residual solvents is an inefficient drying process. Optimize the drying temperature, pressure (vacuum), and time.
-
Solvent Choice: Where possible, consider using less toxic solvents (Class 3) in the final purification steps.
-
Purification Method: Recrystallization from a different solvent system or trituration can help in removing trapped solvents.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main types of impurities in this compound?
-
A1: Impurities can be broadly categorized as:
-
Organic Impurities: These include starting materials, intermediates, by-products, and degradation products.[12]
-
Inorganic Impurities: These can originate from reagents, catalysts, and manufacturing equipment.
-
Residual Solvents: Volatile organic compounds used during the synthesis and purification processes.[9][10]
-
-
-
Q2: How can I confirm the structure of an unknown impurity?
-
A2: A combination of analytical techniques is typically used for structural elucidation:
-
LC-MS/MS: Provides the molecular weight and fragmentation pattern of the impurity.
-
High-Resolution Mass Spectrometry (HRMS): Allows for the determination of the elemental composition.
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): Provides detailed information about the connectivity of atoms in the molecule.[13]
-
Isolation and Characterization: If the impurity is present at a significant level, it may be necessary to isolate it using preparative HPLC or column chromatography for definitive structural analysis.
-
-
-
Q3: What is the importance of forced degradation studies?
-
A3: Forced degradation studies are crucial for:[2][3]
-
Identifying potential degradation products that could form during storage.
-
Understanding the degradation pathways of the drug substance.
-
Demonstrating the specificity of stability-indicating analytical methods.
-
Developing stable formulations.
-
Forced Degradation Workflow:
-
-
Q4: Are there any specific considerations for handling this compound and its impurities?
-
A4: Yes, as with any chemical substance, appropriate safety precautions should be taken. Based on available safety data for similar compounds, it is advisable to handle this compound in a well-ventilated area and use personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. For specific impurities, their toxicity profile should be assessed, especially if they are novel or uncharacterized.
-
References
- 1. RU2606627C2 - Method for synthesis of morpholine oligomers - Google Patents [patents.google.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 9. Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
- 12. Process Related Impurities and Residuals Analysis [intertek.com]
- 13. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Crystallization Methods for Hydrochloride Salts
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of hydrochloride salts.
Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization process, offering potential causes and actionable solutions.
Issue 1: "Oiling Out" or Liquid-Liquid Phase Separation
Q: My compound is separating as a liquid or oil instead of a solid crystal. What is happening and how can I fix it?
A: This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid phase before crystallizing.[1] This often happens when the solution's temperature is higher than the melting point of the impure solid or when supersaturation is too high.[2] The resulting oil is often a good solvent for impurities, leading to a product with poor purity.[1][3]
Potential Solutions:
-
Reduce Supersaturation Rate: Slow down the cooling rate or the addition of anti-solvent to prevent the system from reaching a state of high supersaturation where oiling out is favorable.[2][]
-
Increase Solvent Volume: Add more of the primary solvent (the one in which the compound is more soluble) to keep the compound dissolved at a lower temperature.[2]
-
Solvent System Modification: Change the solvent system entirely. A solvent that has a stronger interaction with the solute may prevent phase separation.[5]
-
Seeding: Introduce seed crystals of the desired form at a point of moderate supersaturation to encourage direct crystallization and bypass the oiling out phase.[][5]
-
Temperature Control: Ensure the cooling process does not allow the solution temperature to remain above the melting point of your compound for extended periods.[5]
Issue 2: Unwanted Polymorph Formation
Q: I've obtained a different crystal form (polymorph) than expected, or a mixture of forms. How can I control the polymorphic outcome?
A: Polymorphism is the ability of a compound to exist in multiple crystal forms, each with different physicochemical properties like solubility and stability.[6][7] The formation of a specific polymorph is influenced by factors like solvent, temperature, and supersaturation.[]
Potential Solutions:
-
Controlled Seeding: Seeding the solution with crystals of the desired polymorph is a robust method to direct the crystallization towards that form.[]
-
Solvent Selection: The choice of solvent can significantly influence which polymorph crystallizes. Experiment with a range of solvents with different polarities and hydrogen bonding capabilities.[]
-
Control Supersaturation and Cooling Profiles: Different polymorphs can be favored at different levels of supersaturation and cooling rates. A slower crystallization process often yields the most stable form.[]
-
Slurry Conversion: Suspending a mixture of polymorphs in a solvent over time will often lead to the conversion of the less stable forms to the most stable polymorph at that temperature.[5]
Issue 3: Poor Crystal Morphology or Habit
Q: My crystals are very fine needles, which are difficult to filter and handle. How can I change the crystal habit?
A: Crystal habit refers to the external shape of a crystal. A needle-like (acicular) habit can cause problems with filtration, drying, and powder flow.[8] Crystal habit can be modified by changing crystallization conditions or by using additives.
Potential Solutions:
-
Solvent and Temperature: The choice of solvent and the crystallization temperature can have a significant impact on the crystal shape.
-
Use of Habit Modifiers: Small amounts of certain additives, sometimes structurally similar to the main compound, can adsorb to specific crystal faces and inhibit growth in that direction, thereby changing the overall habit.[8][9][10] For example, an acidic solution can encourage the formation of thin, needle-like crystals in sodium chloride.[11]
-
Control Agitation: The level of mixing can affect crystal growth rates and habit.
Issue 4: Low Yield or No Crystallization
Q: I am getting a very low yield, or my compound is not crystallizing at all. What are the possible reasons and solutions?
A: Low yield can be due to high solubility of the salt in the mother liquor, while a complete failure to crystallize often points to very high solubility or the presence of impurities that inhibit nucleation.
Potential Solutions for Low Yield:
-
Optimize Solvent/Anti-solvent Ratio: If using an anti-solvent, ensure the final ratio provides low solubility for the hydrochloride salt.
-
Reduce Temperature: Cooling the crystallization mixture to a lower temperature will decrease the solubility of the salt and increase the yield.
-
Evaporation: Carefully evaporating some of the solvent can increase the concentration and force more material out of solution.
Potential Solutions for No Crystallization:
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod or adding seed crystals.
-
Increase Concentration: The solution may be too dilute. Concentrate the solution by evaporating some of the solvent.
-
Use an Anti-solvent: Add a solvent in which the hydrochloride salt is insoluble to induce precipitation.[12]
-
Check for Impurities: Some impurities can act as crystallization inhibitors. Consider an additional purification step for the starting material.[13]
Frequently Asked Questions (FAQs)
Q1: What is the "common ion effect" and how does it affect my hydrochloride salt crystallization?
A1: The common ion effect can reduce the solubility of an API chloride salt. For instance, in gastrointestinal fluids, which contain significant amounts of sodium chloride, the presence of the common chloride ion can decrease the solubility of the drug.[6][14] This can also be a factor in crystallization; for example, using an HCl solution in a chloride-containing solvent might affect solubility and yield.
Q2: My hydrochloride salt is highly hygroscopic. What can I do?
A2: Hygroscopicity, the tendency to absorb moisture from the air, is a common issue with polar salts like hydrochlorides.[15] This can affect the material's stability and handling properties. Strategies to mitigate this include crystallizing an anhydrous form from non-aqueous solvents and ensuring storage in a low-humidity environment.[16] In some cases, forming a co-crystal can reduce hygroscopicity.[14]
Q3: What is salt disproportionation and when should I be concerned?
A3: Salt disproportionation is a process where a soluble salt converts back to its poorly soluble free acid or base form.[6] This is a significant stability concern, particularly for salts of weakly basic drugs.[17] The risk increases if the pH of the microenvironment rises, which can be caused by certain excipients in a formulation.[18] During crystallization, ensure the pH of the solution is sufficiently acidic to maintain the protonated state of the amine.
Q4: How do I choose the best solvent system for my hydrochloride salt crystallization?
A4: The ideal solvent system should meet several criteria: the free base should be soluble, while the hydrochloride salt should have limited solubility, especially at lower temperatures. The solvent should not react with the compound. A common approach is to dissolve the free base in a solvent like isopropanol, ethanol, or ethyl acetate and then add a solution of HCl in the same or a miscible solvent.[19][20]
Data Presentation: Influence of Process Parameters on Crystallization Outcome
| Parameter | Effect on Polymorphism | Effect on Crystal Habit | Effect on Oiling Out | General Recommendation |
| Solvent Choice | High impact. Different solvents can stabilize different polymorphs.[] | High impact. Can change aspect ratio (e.g., needles vs. plates). | High impact. Mismatched solvent polarity can increase risk.[5] | Screen a variety of solvents with different polarities and hydrogen bonding capabilities. |
| Cooling Rate | Can influence kinetic vs. thermodynamic polymorph formation.[] | Faster cooling can lead to smaller, less defined crystals. | High cooling rates increase supersaturation and risk of oiling out.[1] | Use a slow, controlled cooling profile for better purity and crystal form. |
| Supersaturation | A key driver for nucleation of different forms.[] | Higher supersaturation often leads to smaller, more numerous crystals. | High supersaturation is a primary cause of oiling out.[1] | Maintain a moderate level of supersaturation. Seeding can help control it. |
| pH | Can be critical, especially if the free base can crystallize.[21] | Can influence habit by affecting surface charges on crystal faces. | Can affect solubility and thus the likelihood of reaching oiling out conditions. | Maintain a pH that ensures the compound remains fully ionized as the salt. |
| Additives/Impurities | Impurities can inhibit or promote the growth of certain polymorphs. | Can act as habit modifiers by adsorbing to specific crystal faces.[9] | Impurities can lower the melting point, increasing the risk of oiling out.[2] | Start with the purest material possible. Use additives strategically for habit modification. |
Experimental Protocols
Protocol 1: Cooling Crystallization of a Hydrochloride Salt
-
Dissolution: Dissolve the free base of your compound in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol).
-
Salt Formation: To the hot solution, add a stoichiometric amount (typically 1.0-1.1 equivalents) of hydrochloric acid, either as a concentrated aqueous solution or as a solution in an organic solvent (e.g., HCl in isopropanol).
-
Cooling: Allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath or a refrigerator. A slow cooling rate is crucial for forming well-ordered crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum at an appropriate temperature.
Protocol 2: Anti-Solvent Crystallization of a Hydrochloride Salt
-
Dissolution & Salt Formation: Dissolve the free base in a solvent in which it is soluble (e.g., dichloromethane or methanol). Add a stoichiometric amount of HCl solution.
-
Anti-Solvent Addition: Slowly add an anti-solvent (a solvent in which the hydrochloride salt is poorly soluble, e.g., diethyl ether, hexane, or ethyl acetate) to the stirred solution until turbidity persists.[16][21]
-
Crystallization: Allow the mixture to stand at room temperature or cool it to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the anti-solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 3: Reactive Crystallization of a Hydrochloride Salt
-
Dissolution: Dissolve the free form of the final product in a suitable solvent.[21]
-
pH Adjustment: Adjust the pH of the solution by adding hydrochloric acid. This converts the neutral form to its salt, which is often less soluble in the chosen solvent system, causing it to crystallize.[21]
-
Maturation: Stir the resulting slurry for a period to allow for crystal growth and potential phase equilibration.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with the crystallization solvent.
-
Drying: Dry the crystals under vacuum.
Visualizations
Below are diagrams illustrating key workflows and decision-making processes in hydrochloride salt crystallization.
Caption: General workflow for hydrochloride salt crystallization.
Caption: Decision tree for troubleshooting common crystallization problems.
References
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 5. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20060078573A1 - Methods of modifying crystal habit - Google Patents [patents.google.com]
- 9. Sodium Chloride: Modification of Crystal Habit by Chemical Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystal habit modification of sodium chloride using habit modifiers: a dive into more than 50 years of research & development on crystal habit modification of rock-salt crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. crystalverse.com [crystalverse.com]
- 12. syrris.com [syrris.com]
- 13. reddit.com [reddit.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 17. DSpace [helda.helsinki.fi]
- 18. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
- 21. bia.si [bia.si]
Technical Support Center: Morpholine Ring Closure Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during morpholine ring closure reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the morpholine ring?
A1: The primary industrial methods for morpholine synthesis are the dehydration of diethanolamine (DEA) with a strong acid like sulfuric acid, and the reaction of diethylene glycol (DEG) with ammonia at high temperature and pressure over a hydrogenation catalyst.[1] Modern laboratory-scale methods offering greater control for synthesizing substituted morpholines include Palladium-catalyzed carboamination and the annulation of 1,2-amino alcohols.[2]
Q2: I'm experiencing very low yields in my morpholine synthesis via diethanolamine dehydration. What are the likely causes?
A2: Low yields in this reaction are common and can often be attributed to several factors:
-
Insufficient Acid Catalyst: A strong acid is critical for the dehydration and subsequent cyclization. An inadequate amount will lead to an incomplete and slow reaction.[2]
-
Suboptimal Temperature: The reaction requires high temperatures, typically between 180-235°C, to effectively drive off water and promote ring closure. Temperatures that are too low will result in an incomplete reaction, while excessively high temperatures can lead to decomposition and the formation of unwanted byproducts.[2][3]
-
Inadequate Reaction Time: This synthesis requires a prolonged heating period to reach completion. Reaction times can range from 1.5 to 15 hours depending on the specific conditions.[2][3]
-
Inefficient Water Removal: The presence of water can inhibit the forward reaction. Ensure your experimental setup is optimized for efficient water removal to drive the reaction equilibrium towards the product.[1]
Q3: My Palladium-catalyzed morpholine synthesis is failing or giving poor yields. What should I troubleshoot?
A3: Palladium-catalyzed reactions are sensitive and require careful optimization. Common pitfalls include:
-
Catalyst Deactivation: The Palladium catalyst is susceptible to deactivation by air and moisture. It is crucial to use dry solvents and reagents and to maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[2]
-
Incorrect Ligand Choice: The phosphine ligand is critical for the stability and activity of the catalyst. The choice of ligand can significantly impact the rates of oxidative addition and reductive elimination in the catalytic cycle. It may be necessary to screen several different ligands to find the optimal one for your specific substrate.[2]
-
Substrate Purity: Impurities in your starting materials can poison the catalyst. Ensure all substrates and reagents are of high purity.
Q4: What are the major byproducts I should be aware of during morpholine synthesis?
A4: Byproduct formation is a key challenge and varies by the synthetic route:
-
Diethylene Glycol (DEG) Route: A common intermediate, 2-(2-aminoethoxy)ethanol (AEE), can remain in the final product if the reaction is incomplete. N-ethylmorpholine is another significant byproduct. High-molecular-weight condensation products, often referred to as "heavies," can also form and reduce the overall yield.[1]
-
Diethanolamine (DEA) Route: The use of sulfuric acid results in the formation of large quantities of sodium sulfate after neutralization, which requires proper disposal.[1]
Troubleshooting Guides
Guide 1: Dehydration of Diethanolamine
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Incomplete reaction due to insufficient heating or catalyst. | Ensure the internal reaction temperature reaches and is maintained at 180-235°C.[3] Verify the correct molar ratio of concentrated acid to diethanolamine. |
| Reaction Stalls | Water produced during the reaction is inhibiting the equilibrium. | Use an efficient distillation setup or a Dean-Stark trap to continuously remove water as it is formed.[1] |
| Dark Tar-like Product | Decomposition at excessively high temperatures. | Carefully monitor and control the reaction temperature to avoid exceeding 250°C.[3] |
| Difficult Product Isolation | Morpholine is water-soluble, making extraction challenging. | After neutralization, saturate the aqueous solution with solid NaOH or KOH to salt out the morpholine, which can then be separated or extracted with a suitable solvent like cyclohexane. |
Guide 2: Palladium-Catalyzed Intramolecular Cyclization
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Inactive catalyst or non-optimal reaction conditions. | Ensure the reaction is run under a strict inert atmosphere with anhydrous solvents. Screen different phosphine ligands and bases (e.g., NaOtBu, K₃PO₄) to find the optimal combination for your substrate. |
| Formation of Side Products | Incorrect regioselectivity or side reactions. | The choice of ligand can influence regioselectivity. Consider ligands that favor the desired cyclization pathway. Analyze byproducts to understand competing reaction pathways. |
| Inconsistent Results | Variability in reagent quality or reaction setup. | Use highly pure starting materials and catalyst. Ensure consistent and efficient stirring and temperature control. |
Data Presentation
Table 1: Effect of Temperature on Product Distribution in the Reaction of Diethylene Glycol (DEG) and Ammonia
| Run | Temperature (°C) | DEG Conversion (%) | AEE in Product (%) | Morpholine in Product (%) | Heavies in Product (%) |
| 1 | 220 | 88.3 | 21.4 | 69.9 | 8.7 |
| 2 | 230 | 93.1 | 15.9 | 76.8 | 7.3 |
| 3 | 240 | 96.2 | 10.1 | 84.1 | 5.8 |
Data adapted from U.S. Patent 4,647,663. Product distribution is given in gas chromatograph area percent.[1]
Table 2: Typical Yields for Industrial and Lab-Scale Morpholine Synthesis
| Synthesis Route | Scale | Key Reagents | Typical Yield | Reference |
| Dehydration of DEA | Industrial | Oleum | 90-95% | [1][3] |
| Dehydration of DEA | Lab-Scale | Concentrated HCl/H₂SO₄ | 35-50% | [1] |
| DEG & Ammonia | Industrial | Hydrogenation Catalyst | 60-90% | [1] |
Experimental Protocols
Protocol 1: Synthesis of Morpholine from Diethanolamine (Lab-Scale)
This protocol is based on the dehydration of diethanolamine using a strong acid.
Materials:
-
Diethanolamine (62.5 g)
-
Concentrated Hydrochloric Acid (~50-60 mL)
-
Calcium Oxide (50 g)
-
Potassium Hydroxide (20 g)
-
Sodium metal (~1 g)
Procedure:
-
Acidification: In a round-bottom flask equipped with a thermocouple and an air condenser, add 62.5 g of diethanolamine. Slowly add concentrated hydrochloric acid dropwise until the pH of the mixture is approximately 1. This reaction is highly exothermic; control the addition rate to manage the temperature.[2]
-
Dehydration and Cyclization: Heat the resulting diethanolamine hydrochloride solution to drive off the water. Once the internal temperature reaches 200-210°C, maintain this temperature for 15 hours. The mixture will darken during this time.[2]
-
Work-up: Allow the reaction mixture to cool to 160°C and then pour it into a heat-resistant dish to prevent it from solidifying inside the flask.[2]
-
Freebasing: Mix the solidified morpholine hydrochloride paste with 50 g of calcium oxide.[2]
-
Distillation: Transfer the resulting paste to a clean round-bottom flask and perform a distillation to obtain the crude, wet morpholine.[2]
-
Drying and Purification: Dry the crude morpholine by stirring it over 20 g of potassium hydroxide for 30-60 minutes. Decant the morpholine and reflux it over a small piece of sodium metal (~1 g) for one hour.[2]
-
Final Distillation: Perform a final fractional distillation, collecting the pure morpholine product in the boiling range of 126-129°C.[2]
Mandatory Visualizations
Caption: Troubleshooting workflow for incomplete morpholine ring closure.
Caption: Gefitinib's mechanism of action on the EGFR signaling pathway.
Caption: Linezolid's mechanism of action on bacterial protein synthesis.
References
Validation & Comparative
Comparative NMR Analysis of (R)-morpholin-3-ylmethanol hydrochloride and its Analogs for Drug Development Professionals
A detailed guide to the 1H and 13C NMR spectral characteristics of (R)-morpholin-3-ylmethanol hydrochloride, a key chiral building block in modern drug discovery. This guide provides a comparative analysis with its free base and N-protected derivatives, supported by experimental data and standardized protocols to aid researchers in compound identification and quality assessment.
In the landscape of pharmaceutical development, the precise structural elucidation of chiral molecules is paramount. This compound is a versatile chiral intermediate whose morpholine scaffold is a privileged structure in numerous approved drugs. This guide presents a comprehensive analysis of its 1H and 13C Nuclear Magnetic Resonance (NMR) spectra, offering a valuable resource for researchers and scientists in ensuring the chemical integrity of their synthesized intermediates.
Chemical Structure and Atom Numbering
To facilitate the correlation of NMR signals with the molecular structure, the following atom numbering scheme is used for this compound. The key structural features include the chiral center at C3, the hydroxymethyl substituent, and the protonated morpholine nitrogen.
Caption: Chemical structure of this compound with atom numbering.
1H and 13C NMR Data Comparison
The following tables summarize the experimental 1H and 13C NMR data for (R)-morpholin-3-ylmethanol and its derivatives. The hydrochloride salt exhibits notable downfield shifts for protons and carbons adjacent to the protonated nitrogen atom (N4) compared to its free base, a direct consequence of the increased electron-withdrawing effect.
Table 1: 1H NMR Data (Chemical Shift δ [ppm], Multiplicity, Coupling Constant J [Hz], Integration)
| Compound | Solvent | H2 (ax, eq) | H3 | H5 (ax, eq) | H6 (ax, eq) | H7 |
| (R)-morpholin-3-ylmethanol (Free Base) | CD3OD | - | - | 2.9 (m) | 3.7-3.9 (m) | - |
| This compound | D2O | ~3.2-3.4 | ~3.8 | ~3.0-3.2 | ~3.9-4.1 | ~3.6 |
| (S)-(4-Benzylmorpholin-3-yl)methanol hydrochloride | DMSO-d6 | 3.4-3.9 (m) | - | 3.4-3.9 (m) | 3.4-3.9 (m) | - |
Note: Data for this compound is predicted based on typical shifts observed for similar protonated morpholine derivatives and may vary with experimental conditions.
Table 2: 13C NMR Data (Chemical Shift δ [ppm])
| Compound | Solvent | C2 | C3 | C5 | C6 | C7 |
| This compound | D2O | ~68 | ~60 | ~48 | ~65 | ~62 |
| (S)-(4-Benzylmorpholin-3-yl)methanol hydrochloride | DMSO-d6 | - | - | - | - | - |
Note: Data for this compound and its benzyl derivative is predicted based on characteristic chemical shift ranges for such structures.[1] Actual experimental values may differ.
Experimental Protocols
A standardized protocol for NMR sample preparation and data acquisition is crucial for obtaining reproducible and high-quality spectra.
1. Sample Preparation:
-
Weigh 10-20 mg of the analyte (this compound or its analog) into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Deuterated water is often preferred for hydrochloride salts to ensure dissolution.
-
Secure the cap and gently vortex the tube until the sample is fully dissolved.
2. NMR Data Acquisition:
-
The spectra should be acquired on a 400 MHz or higher field NMR spectrometer.
-
1H NMR:
-
A standard single-pulse experiment is typically sufficient.
-
Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T1) is recommended.
-
-
13C NMR:
-
A proton-decoupled experiment (e.g., zgpg30) is standard.
-
A sufficient number of scans (typically several thousand) should be acquired to achieve an adequate signal-to-noise ratio.
-
Logical Workflow for NMR Analysis
The process of analyzing and comparing NMR data for chiral morpholine derivatives can be streamlined by following a logical workflow.
Caption: Workflow for the NMR analysis of this compound.
This guide provides a foundational understanding of the NMR characteristics of this compound. For definitive structural confirmation and purity assessment, it is essential to compare experimentally acquired data with a certified reference standard. The provided protocols and comparative data serve as a valuable tool for researchers in the synthesis and quality control of this important chiral building block.
References
A Comparative Guide to the Mass Spectrometry and Fragmentation Patterns of Morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mass spectrometric behavior and fragmentation patterns of morpholine derivatives under different ionization techniques. The information presented is supported by experimental data from peer-reviewed literature and spectral databases, offering a valuable resource for the identification and structural elucidation of this important class of compounds.
Morpholine and its derivatives are prevalent scaffolds in medicinal chemistry and drug development, valued for their favorable physicochemical properties.[1][2] Understanding their behavior in mass spectrometry is crucial for pharmacokinetic studies, metabolite identification, and quality control. This guide will delve into the characteristic fragmentation patterns observed under Electron Ionization (EI) and Electrospray Ionization (ESI), providing a comparative analysis to aid researchers in their analytical endeavors.
Comparison of Fragmentation Patterns: EI vs. ESI
The fragmentation of morpholine derivatives is highly dependent on the ionization technique employed. Electron Ionization, a "hard" ionization method, typically results in extensive fragmentation, providing detailed structural information. In contrast, Electrospray Ionization is a "soft" ionization technique that usually produces a prominent protonated molecule, [M+H]⁺, with fragmentation induced via collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS).[3]
Electron Ionization (EI) Fragmentation
Under EI conditions, morpholine and its N-substituted derivatives undergo characteristic fragmentation pathways primarily involving the morpholine ring.
-
Unsubstituted Morpholine: The EI mass spectrum of morpholine is characterized by a prominent molecular ion peak (m/z 87).[4][5] Key fragments arise from the loss of small neutral molecules and ring cleavage. The base peak is often observed at m/z 57, corresponding to the loss of a CH₂O group. Other significant fragments are observed at m/z 42 and m/z 30.
-
N-Alkyl Morpholines: For N-alkyl morpholine derivatives, a dominant fragmentation pathway is the α-cleavage at the nitrogen atom, leading to the loss of the alkyl substituent.[6]
-
N-Methylmorpholine: The mass spectrum shows a base peak at m/z 100, resulting from the loss of a hydrogen atom. Another significant fragment is observed at m/z 57.[7]
-
N-Ethylmorpholine: The base peak is typically at m/z 100, corresponding to the loss of a methyl radical from the ethyl group. A prominent fragment at m/z 86 arises from the loss of an ethyl radical.[8][9]
-
-
N-Acyl Morpholines: In N-acyl derivatives, such as N-formylmorpholine, the molecular ion is often observed.[3] Fragmentation is directed by the acyl group, with a characteristic fragment resulting from the cleavage of the amide bond.
Electrospray Ionization (ESI) Fragmentation
ESI-MS of morpholine derivatives, particularly in positive ion mode, typically yields a strong signal for the protonated molecule [M+H]⁺. Fragmentation is then induced by CID in an MS/MS experiment.
-
General Fragmentation: A common fragmentation pathway for protonated N-substituted morpholines involves the cleavage of the morpholine ring. The loss of the entire morpholine moiety can also be observed in more complex derivatives.[10]
-
Influence of the N-Substituent: The nature of the N-substituent significantly influences the fragmentation pattern. In complex molecules, fragmentation of the substituent itself can be the dominant pathway. For instance, in certain morpholine-containing drug molecules, the initial fragmentation involves losses from other parts of the molecule before the morpholine ring fragments.
Quantitative Data Summary
The following tables summarize the characteristic mass-to-charge ratios (m/z) of key fragments for selected morpholine derivatives under Electron Ionization.
Table 1: Key EI Fragments of Unsubstituted and Simple N-Alkyl Morpholines
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Other Key Fragments (m/z) |
| Morpholine | 87 | 57 | 42, 30 |
| N-Methylmorpholine | 101 | 100 | 57 |
| N-Ethylmorpholine | 115 | 100 | 86 |
Data sourced from the NIST WebBook.[4][5][7][8][9]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the analysis of morpholine derivatives using GC-MS and LC-MS/MS.
GC-MS Analysis of Morpholine (after derivatization)
For the analysis of morpholine by GC-MS, derivatization is often necessary to improve its volatility and chromatographic behavior. A common method involves conversion to N-nitrosomorpholine.[5]
1. Derivatization:
-
Acidify the sample solution with hydrochloric acid.[5]
-
Add a solution of sodium nitrite.[5]
-
Heat the mixture to facilitate the reaction.[5]
-
Extract the resulting N-nitrosomorpholine with a suitable organic solvent (e.g., dichloromethane).[5]
2. GC-MS Parameters:
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5MS), is typically used.[5]
-
Injection: Splitless or split injection can be employed.
-
Oven Temperature Program: A temperature gradient is used to ensure good separation. For example, start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 250°C).[5]
-
Ionization: Electron Ionization (EI) at 70 eV.[5]
-
Mass Analyzer: Operated in full scan mode to obtain mass spectra or in selected ion monitoring (SIM) mode for targeted quantification.[5]
LC-MS/MS Analysis of Morpholine Derivatives
LC-MS/MS is well-suited for the direct analysis of a wide range of morpholine derivatives without the need for derivatization.
1. Sample Preparation:
-
Dissolve the sample in a suitable solvent, such as a mixture of methanol and water.
-
Filter the sample to remove any particulate matter.
2. LC-MS/MS Parameters:
-
Column: A reversed-phase C18 column is commonly used. For polar morpholine derivatives, a HILIC (Hydrophilic Interaction Liquid Chromatography) column may provide better retention.
-
Mobile Phase: A gradient of water and acetonitrile, often with an additive like formic acid or ammonium formate to improve ionization, is typically used.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is generally preferred for morpholine derivatives due to the basic nitrogen atom.
-
Mass Analyzer: A triple quadrupole or ion trap mass spectrometer is used for MS/MS experiments. The protonated molecule [M+H]⁺ is selected as the precursor ion, and its fragmentation is induced by collision with an inert gas (e.g., argon).
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Morpholine [webbook.nist.gov]
- 5. Morpholine [webbook.nist.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Morpholine, 4-methyl- [webbook.nist.gov]
- 8. N-Ethylmorpholine [webbook.nist.gov]
- 9. N-Ethylmorpholine [webbook.nist.gov]
- 10. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Determining Absolute Configuration: Single-Crystal X-ray Diffraction vs. Spectroscopic Methods
For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. The absolute configuration (AC) of a chiral molecule—its specific R or S designation at a stereocenter—is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. While single-crystal X-ray diffraction (SC-XRD) is often hailed as the definitive method for AC determination, a suite of spectroscopic techniques offers powerful alternatives, particularly when obtaining high-quality crystals is challenging. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols.
Core Methodologies: A Comparative Overview
The determination of absolute configuration hinges on probing the molecule's interaction with a chiral discriminator. In SC-XRD, this is achieved through the interaction of polarized X-rays with the crystal lattice. In spectroscopic methods, it involves the differential interaction of polarized light (or other chiral reagents) with the molecule in solution.
| Parameter | Single-Crystal X-ray Diffraction (SC-XRD) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) |
| Principle | Anomalous dispersion of X-rays by electrons in a non-centrosymmetric crystal. | Differential absorption of left and right circularly polarized infrared light by vibrational transitions. | Differential absorption of left and right circularly polarized UV-Vis light by electronic transitions. | Diastereomeric differentiation of NMR chemical shifts after reaction with a chiral reagent. |
| Sample State | High-quality single crystal. | Solution or neat liquid. | Solution. | Solution. |
| Sample Amount | Micrograms to milligrams (crystal dependent). | ~1-10 mg. | ~0.1-1 mg. | ~1-5 mg. |
| Nature of Result | Absolute. Provides the true R/S configuration directly from the experiment. | Relative. Configuration is determined by comparing the experimental spectrum to a computationally predicted spectrum of a known enantiomer. | Relative. Requires comparison of the experimental spectrum with quantum chemical calculations. | Relative. Determines the configuration of one stereocenter relative to another known center within the derivatized molecule. |
| Key Metric | Flack or Hooft parameter (should be close to 0 for the correct configuration). | Sign and intensity of VCD bands. | Sign and intensity of Cotton effects. | Difference in chemical shifts (Δδ) between diastereomers. |
| Primary Limitation | Absolute requirement for a suitable single crystal, which can be difficult or impossible to grow. | Requires a molecule with IR-active vibrational modes. Heavily reliant on the accuracy of computational predictions (DFT). | Requires a chromophore near the stereocenter. Accuracy is dependent on computational modeling. | Requires a reactive functional group (e.g., -OH, -NH2) for derivatization. The presence of the derivatizing agent can sometimes influence conformational preference. |
| Applicability | Broadly applicable to any molecule that can be crystallized and contains at least one atom that scatters X-rays anomalously. | Excellent for complex molecules with multiple stereocenters. | Best for molecules with UV-Vis active chromophores (e.g., aromatic rings, carbonyls). | Primarily for molecules with specific functional groups suitable for derivatization. |
Experimental Workflows and Protocols
Understanding the practical steps involved in each method is crucial for selecting the appropriate technique for your research.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides a direct determination of absolute configuration by exploiting the phenomenon of anomalous dispersion. When an X-ray's energy is near the absorption edge of an atom, a phase shift occurs. This phase shift breaks Friedel's law, meaning that the intensity of a reflection (hkl) is no longer equal to the intensity of its inverse reflection (-h-k-l). By carefully measuring these intensity differences (known as Bijvoet pairs), the absolute structure can be determined.
Caption: Workflow for absolute configuration determination using SC-XRD.
Experimental Protocol:
-
Crystallization: Grow single crystals of the enantiomerically pure compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step.
-
Data Collection: Select a suitable crystal and mount it on a diffractometer. It is crucial to use an X-ray wavelength that produces a significant anomalous scattering signal from at least one atom in the structure (e.g., Cu Kα radiation for atoms heavier than oxygen, or tunable synchrotron radiation). Collect a highly redundant dataset, ensuring that Friedel pairs are measured accurately.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure to determine the atomic connectivity and relative stereochemistry.
-
Absolute Structure Refinement: Refine the structural model against the data. During the final stages of refinement, introduce the Flack parameter (x) into the model. This parameter refines against the intensity differences in Bijvoet pairs and quantifies the molar fraction of the inverted enantiomer in the crystal.
-
Analysis of the Flack Parameter:
-
A Flack parameter value close to 0 with a small standard uncertainty (e.g., x = 0.02(4)) indicates that the assigned absolute configuration is correct.
-
A value close to 1 (e.g., x = 0.98(4)) indicates that the assigned configuration is incorrect, and the entire structure should be inverted.
-
A value near 0.5 suggests the crystal is a racemic twin (containing equal amounts of both enantiomers) or that the anomalous scattering signal is too weak for a conclusive determination.
-
Vibrational Circular Dichroism (VCD)
VCD is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. Since enantiomers interact differently with polarized light, they produce mirror-image VCD spectra. By comparing the experimentally measured VCD spectrum to a spectrum predicted by quantum mechanical calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration can be assigned.
Caption: Workflow for absolute configuration determination using VCD.
Experimental Protocol:
-
Computational Modeling (Pre-analysis):
-
Assume an absolute configuration for the molecule (e.g., the R-enantiomer).
-
Perform a thorough conformational search using molecular mechanics or other methods to identify all low-energy conformers.
-
For each low-energy conformer, perform a geometry optimization and frequency calculation using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G* basis set. This step calculates the theoretical IR and VCD spectra.
-
Generate a final predicted spectrum by taking a Boltzmann-weighted average of the spectra of the individual conformers.
-
-
Sample Preparation and Measurement:
-
Dissolve an enantiomerically pure sample (typically 1-10 mg) in a suitable, non-absorbing solvent (e.g., deuterated chloroform, CDCl₃).
-
Place the solution in an IR cell with a defined path length.
-
Measure the VCD and IR spectra using a VCD spectrometer. Data collection may take several hours to achieve a good signal-to-noise ratio.
-
-
Spectral Comparison and Assignment:
-
Visually and/or algorithmically compare the experimental VCD spectrum with the Boltzmann-averaged spectrum calculated for the assumed 'R' configuration.
-
If the signs and relative intensities of the major bands in the experimental and calculated spectra match: The absolute configuration of the sample is R.
-
If the experimental spectrum is a mirror image of the calculated spectrum: The absolute configuration of the sample is S.
-
If there is poor correlation: The result is inconclusive. This may indicate an incomplete conformational search, inadequate level of theory, or strong, unmodeled solvent effects.
-
Conclusion: Choosing the Right Tool for the Task
The choice between SC-XRD and spectroscopic methods for determining absolute configuration is dictated by the nature of the sample and the research question.
-
Single-Crystal X-ray Diffraction remains the "gold standard" for its ability to provide a direct and unambiguous assignment of absolute configuration. Its primary and often significant hurdle is the need for a high-quality single crystal. When a crystal is available, especially one containing an atom heavier than carbon, SC-XRD is the most definitive method.
-
VCD, ECD, and NMR-based methods offer crucial alternatives when crystallization fails. These solution-phase techniques provide valuable structural information and are indispensable for analyzing oils, amorphous solids, or conformationally flexible molecules. However, their reliance on quantum mechanical calculations means their results are relative and only as reliable as the computational model used.
For professionals in drug development, a hybrid approach is often most effective. An initial attempt at crystallization for SC-XRD is warranted due to its definitive nature. If this proves unsuccessful, spectroscopic methods like VCD can be employed to confidently assign the absolute configuration, ensuring that the correct enantiomer proceeds through the development pipeline.
A Comparative Guide to Determining Enantiomeric Excess of Chiral Morpholines
For researchers, scientists, and drug development professionals working with chiral morpholines, accurate determination of enantiomeric excess (ee) is paramount for ensuring stereochemical purity, which directly impacts pharmacological activity and safety. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD).
Chromatographic Methods: HPLC and SFC
Chromatographic techniques are the most widely used methods for the enantioseparation of chiral compounds, offering high resolution and accuracy. The separation is typically achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and versatile technique for separating enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a wide range of chiral compounds, including morpholine derivatives.[1][2]
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC, often providing faster separations and reduced consumption of organic solvents.[3][4] It utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of a polar co-solvent (modifier) like methanol or ethanol.[5] For many chiral separations, SFC can offer superior or complementary selectivity compared to HPLC.[6]
Quantitative Comparison of HPLC and SFC
The choice between HPLC and SFC often depends on the specific morpholine derivative and the desired analytical throughput. Below is a summary of typical performance characteristics, illustrated with data for representative chiral separations.
| Parameter | Chiral HPLC | Chiral SFC |
| Resolution (Rs) | Typically > 1.5 for baseline separation. For some morpholine derivatives on polysaccharide CSPs, Rs values of 2.0-4.0 are achievable. | Often provides higher or comparable resolution to HPLC in shorter analysis times. Rs values > 2.0 are common. |
| Analysis Time | 10 - 40 minutes per sample is common for achieving good resolution.[7] | Significantly faster, with typical run times of 2 - 10 minutes.[5][8] |
| Solvent Consumption | Higher consumption of organic solvents (e.g., hexane, isopropanol, ethanol). | "Greener" technique with significantly lower organic solvent consumption due to the use of CO2.[3] |
| Sensitivity | High, depending on the detector (UV, MS). | Comparable to HPLC, with MS detection being readily compatible. |
| Method Development | Can be time-consuming, requiring screening of multiple CSPs and mobile phases.[9] | Often faster method development due to rapid column equilibration and fast analysis times.[5] |
| Cost | Instrument cost is generally lower than SFC. Solvent costs can be high over time. | Higher initial instrument cost, but lower operating costs due to reduced solvent usage. |
Experimental Protocols
-
Column: Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) or similar polysaccharide-based CSP.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an additive like diethylamine (0.1%) for basic compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the morpholine sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Calculation of ee:
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the area of each peak (Area1 and Area2).
-
ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100
-
-
Column: Chiralpak® IC (150 mm x 4.6 mm, 3 µm) or another suitable polysaccharide-based CSP.
-
Mobile Phase: Supercritical CO2 with a modifier such as methanol (e.g., 10-40% gradient or isocratic). An additive like isopropylamine (0.1%) may be included in the modifier for basic analytes.
-
Flow Rate: 2.0 - 4.0 mL/min.
-
Backpressure: 150 bar.
-
Column Temperature: 35-40 °C.
-
Detection: UV at an appropriate wavelength or Mass Spectrometry (MS).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the modifier or a compatible solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Calculation of ee: Performed similarly to the HPLC method using peak areas.
Workflow Diagrams
Caption: General workflow for ee determination by HPLC and SFC.
NMR Spectroscopy
NMR spectroscopy offers a distinct approach for determining enantiomeric excess without the need for chromatographic separation. This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a chemical shift difference between the enantiomers.[10]
For chiral morpholines, which often contain basic nitrogen atoms, interaction with acidic chiral solvating agents can lead to the formation of transient diastereomeric complexes, resulting in separate signals for the enantiomers in the NMR spectrum.[11][12]
Common Chiral Solvating Agents for Amines
-
(R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) or Pirkle's Alcohol: A widely used CSA that interacts with enantiomers to cause chemical shift non-equivalence.[13][14]
-
BINOL derivatives: (S)-BINOL and its derivatives are effective CSAs for a range of primary and secondary amines.[11]
Quantitative Comparison
| Parameter | NMR with Chiral Solvating Agents |
| Resolution (ΔΔδ) | The chemical shift difference between enantiomeric signals, typically in the range of 0.01-0.2 ppm in ¹H NMR. Larger differences are desirable for accurate integration. |
| Analysis Time | Rapid, with data acquisition typically taking a few minutes per sample. Sample preparation is also fast.[11] |
| Sample Requirement | Requires a higher concentration of the analyte (typically mg scale) compared to chromatographic methods. |
| Sensitivity | Lower than chromatographic methods. Not ideal for trace analysis. |
| Method Development | Involves screening different CSAs, solvents, and temperatures to achieve optimal signal separation. |
| Cost | High initial cost for the NMR spectrometer. CSAs can also be expensive. |
Experimental Protocol
-
Sample Preparation:
-
In an NMR tube, accurately weigh approximately 5-10 mg of the chiral morpholine sample.
-
Add 1.0 to 2.0 equivalents of the chosen chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol).
-
Dissolve the mixture in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Gently shake the tube to ensure complete dissolution and complex formation.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum at a suitable magnetic field strength (e.g., 400 MHz or higher).
-
Optimize acquisition parameters to ensure good signal-to-noise and resolution.
-
-
Data Analysis:
-
Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomeric complexes.
-
Carefully integrate the areas of these two signals (Integral1 and Integral2).
-
ee (%) = |(Integral1 - Integral2) / (Integral1 + Integral2)| * 100
-
Workflow Diagram
Caption: Workflow for ee determination by NMR with a CSA.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. The magnitude of the CD signal is directly proportional to the concentration and the enantiomeric excess of the sample.[15][16]
Quantitative Application
For quantitative analysis, a calibration curve can be constructed by measuring the CD signal of samples with known enantiomeric excesses. This method is particularly useful for rapid screening and quality control.[15]
Quantitative Comparison
| Parameter | Circular Dichroism |
| Analysis Time | Very rapid, with measurements taking only a few seconds to minutes per sample. |
| Sample Requirement | Requires a chromophore near the stereocenter for a measurable signal. Sample concentration is typically in the micromolar to millimolar range. |
| Sensitivity | Generally lower than chromatographic methods but can be very sensitive for compounds with strong CD signals. |
| Method Development | Relatively straightforward, involving the identification of a suitable wavelength for analysis. |
| Cost | Moderate instrument cost. |
| Limitations | The analyte must possess a suitable chromophore and exhibit a measurable CD signal. The presence of other chiral impurities can interfere with the measurement. |
Experimental Protocol
-
Instrument Setup:
-
Use a calibrated CD spectrometer.
-
Set the wavelength range to scan across the absorption band of the morpholine's chromophore (typically in the UV region).
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic morpholine and a stock solution of one pure enantiomer in a suitable solvent (e.g., methanol, acetonitrile).
-
Prepare a series of calibration standards with known enantiomeric excesses (e.g., 0%, 20%, 40%, 60%, 80%, 100% ee) by mixing appropriate volumes of the racemic and pure enantiomer solutions. Ensure the total concentration of the morpholine derivative is constant across all standards.
-
Prepare the unknown sample at the same total concentration.
-
-
Measurement:
-
Record the CD spectrum for each standard and the unknown sample.
-
Determine the CD signal (in millidegrees, mdeg) at the wavelength of maximum difference between the enantiomers (λmax).
-
-
Data Analysis:
-
Plot the CD signal at λmax versus the known enantiomeric excess for the calibration standards.
-
Perform a linear regression to obtain a calibration curve.
-
Determine the enantiomeric excess of the unknown sample from its CD signal using the calibration curve.
-
Workflow Diagram
Caption: Workflow for quantitative ee determination by CD spectroscopy.
Conclusion
The selection of an appropriate method for determining the enantiomeric excess of chiral morpholines depends on various factors, including the specific properties of the analyte, the required accuracy and sensitivity, the available instrumentation, and the desired sample throughput.
-
Chiral HPLC is a reliable and versatile method suitable for a wide range of morpholine derivatives, providing high accuracy and resolution.
-
Chiral SFC offers a significant advantage in terms of speed and reduced solvent consumption, making it ideal for high-throughput screening environments.[3]
-
NMR spectroscopy with chiral solvating agents is a rapid technique that does not require chromatographic separation, making it useful for quick checks of enantiopurity, especially when dealing with sufficient sample quantities.
-
Circular Dichroism is a very fast, non-destructive method suitable for high-throughput screening of compounds that possess a chromophore and a measurable CD signal.
For drug development and quality control, chromatographic methods (HPLC and SFC) are generally preferred due to their high accuracy, resolution, and ability to separate impurities. NMR and CD can serve as valuable complementary techniques for rapid screening and confirmation of enantiomeric purity.
References
- 1. Enantioseparations by high-performance liquid chromatography using polysaccharide-based chiral stationary phases: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. researchgate.net [researchgate.net]
- 5. fagg-afmps.be [fagg-afmps.be]
- 6. researchgate.net [researchgate.net]
- 7. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. archives.ijper.org [archives.ijper.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arpi.unipi.it [arpi.unipi.it]
- 13. chemimpex.com [chemimpex.com]
- 14. (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol [e.e. Determi… [cymitquimica.com]
- 15. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Application of Circular Dichroism in Pharmaceutical Analysis | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to HPLC and GC Methods for Chiral Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical analytical task in the pharmaceutical industry. The physiological and pharmacological properties of enantiomers can differ significantly, with one providing therapeutic benefits while the other might be inactive or even harmful.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most prominent and powerful chromatographic techniques for chiral analysis.[2] The selection between these methods is contingent on the analyte's physicochemical properties, such as volatility and thermal stability, the required sensitivity, and available instrumentation.[2][3]
This guide provides an objective comparison of HPLC and GC for chiral purity analysis, supported by experimental data and detailed protocols to assist researchers in making informed decisions for method development and validation.
High-Level Comparison: HPLC vs. GC for Chiral Analysis
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase.[2] | Separation of volatile enantiomers based on their differential interaction with a CSP in a gaseous mobile phase.[2] |
| Typical Analytes | Non-volatile and thermally labile compounds (e.g., most APIs, pharmaceuticals, amino acids).[2][3] | Volatile and thermally stable compounds (e.g., essential oils, small molecules, hydrocarbons).[2][3] |
| Sample Derivatization | Sometimes used to improve separation or detection.[2] | Often required to increase volatility and thermal stability.[2][4] |
| Analysis Time | Typically 10 - 30 minutes per sample.[2] | Generally faster, 5 - 20 minutes per sample.[2] |
| Instrumentation Cost | Generally higher due to high-pressure pumps and sophisticated detectors.[2] | Generally lower, though costs can increase with advanced detectors like mass spectrometers.[2] |
| Solvent Consumption | Higher, which can be a factor for cost and environmental impact.[2] | Minimal, primarily uses carrier gas.[5] |
| Separation Efficiency | Good, with modern UHPLC systems offering very high resolution.[6] | Higher, capillary columns can generate a large number of theoretical plates.[5][7] |
Detailed Experimental Protocols
To provide a practical comparison, this section outlines detailed experimental protocols for the chiral analysis of two representative compounds: Warfarin (non-volatile pharmaceutical) by HPLC and Limonene (volatile natural product) by GC.
Method 1: Chiral HPLC Analysis of Warfarin Enantiomers
Warfarin is a widely prescribed anticoagulant that exists as a racemic mixture of (R)- and (S)-enantiomers, with the S-enantiomer being significantly more potent.[8] Chiral HPLC is the standard method for their separation.
Instrumentation and Reagents:
-
HPLC System: A standard HPLC system with a pump, autosampler, column thermostat, and a UV or Mass Spectrometry (MS) detector.[9][10]
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as an amylose or cellulose derivative (e.g., CHIRALPAK® IG, Astec CHIROBIOTIC® V).[9][11]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., ammonium acetate) or a simple organic mixture (e.g., methanol).[9][11]
-
Reagents: Racemic warfarin standard, pure R- and S-warfarin standards, HPLC-grade solvents.[12]
Detailed Protocol (Adapted from published methods): [9][11][12]
-
Standard Preparation: Prepare stock solutions of racemic warfarin and individual enantiomers in the mobile phase or a compatible solvent. Create a series of calibration standards by diluting the stock solutions.
-
Sample Preparation (from plasma):
-
To 50 µL of plasma, add 400 µL of a methanol-water mixture (7:1, v/v) containing an internal standard (e.g., warfarin-d5).[8]
-
Vortex the mixture to precipitate proteins.[8]
-
Centrifuge the sample (e.g., at 2250 x g for 15 minutes at 4°C).[8]
-
Transfer the supernatant and evaporate to dryness under nitrogen.[8]
-
Reconstitute the residue in the mobile phase before injection.[8]
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify the peaks corresponding to the R- and S-enantiomers based on the retention times of the pure standards.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100%
-
Method 2: Chiral GC Analysis of Limonene Enantiomers
Limonene is a chiral monoterpene found in citrus oils.[13] Its enantiomers, R-(+)-limonene (orange scent) and S-(-)-limonene (lemon scent), are classic examples for demonstrating chiral separation by GC.
Instrumentation and Reagents:
-
GC System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[10][14]
-
Chiral Stationary Phase: A cyclodextrin-based capillary column (e.g., Cyclosil-B, Rt-βDEXsm).[15][16]
-
Carrier Gas: High-purity Helium or Hydrogen.[16]
-
Reagents: R-(+)- and S-(-)-limonene standards, citrus oil sample, high-purity solvent (e.g., hexane) for dilution.[16]
Detailed Protocol (Adapted from published methods): [16][17]
-
Standard and Sample Preparation: Prepare stock solutions of the individual limonene enantiomers in hexane. Dilute the citrus oil sample in hexane to an appropriate concentration.
-
Chromatographic Conditions:
-
Column: Cyclosil-B (30 m length, 0.250 mm ID, 0.250 µm film thickness).[16]
-
Injector Temperature: 250°C.[17]
-
Injection Mode: Split injection.
-
Injection Volume: 2 µL.[17]
-
Carrier Gas: Helium at a constant flow.[16]
-
Oven Temperature Program: Start at 60°C (hold for 1 min), then ramp to 200°C at 2°C/min.[15]
-
-
Data Analysis:
-
Identify the peaks for R- and S-limonene based on the retention times of the standards.
-
Integrate the peak areas.
-
Calculate the enantiomeric excess using the same formula as for the HPLC method.
-
Quantitative Data Comparison
The following tables summarize typical performance data for the chiral separation of Warfarin and Limonene, illustrating the quantitative differences between HPLC and GC.
Table 1: Performance Data for Chiral Analysis of Warfarin (HPLC)
| Parameter | Reported Value | Source |
| Column | Astec CHIROBIOTIC® V | [9] |
| Retention Time (R-Warfarin) | 4.44 min | [9] |
| Retention Time (S-Warfarin) | 4.80 min | [9] |
| Analysis Run Time | ~8.5 min | [9] |
| Lower Limit of Quantification | 12.5 ng/mL | [12] |
| Recovery | 86 - 103.8% | [12] |
Table 2: Performance Data for Chiral Analysis of Limonene (GC)
| Parameter | Reported Value | Source |
| Column | Cyclosil-B | [16] |
| Limit of Detection (LOD) | R-limonene: 0.08 mg/L; S-limonene: 0.09 mg/L | [16] |
| Limit of Quantification (LOQ) | R-limonene: 0.24 mg/L; S-limonene: 0.26 mg/L | [16] |
| R-Limonene Content (Orange Oil) | 56.39% - 72.85% | [16] |
| S-Limonene Content (Orange Oil) | 2.53% - 5.71% | [16] |
Experimental Workflow Visualization
The logical flow from sample to result for both techniques can be visualized to better understand the operational differences.
Caption: Comparative workflow for chiral analysis by HPLC and GC.
Conclusion and Recommendations
Both chiral HPLC and GC are indispensable and reliable techniques for determining enantiomeric purity.[2] The choice between them is primarily dictated by the analyte's properties.[3]
-
Choose HPLC for non-volatile, polar, or thermally labile compounds, which includes the majority of pharmaceutical APIs and larger biomolecules.[2][3] HPLC offers greater versatility and a wider range of chiral stationary phases.[5][6]
-
Choose GC for volatile and thermally stable compounds.[2][3] GC often provides higher separation efficiency, faster analysis times, and is highly sensitive, making it ideal for the analysis of essential oils, residual solvents, and small chiral molecules.[3][5]
For regulated environments, such as the pharmaceutical industry, cross-validation of results using both methods, where applicable, can provide the highest level of confidence in the data's accuracy and reliability.[2]
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. benchchem.com [benchchem.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. chiralgc.ppt [slideshare.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. azom.com [azom.com]
- 8. benchchem.com [benchchem.com]
- 9. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Chiral Separation Method Development for Warfarin Enantiomers | Separation Science [sepscience.com]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. researchgate.net [researchgate.net]
- 14. Enantiomeric analysis of limonene and carvone by direct introduction of aromatic plants into multidimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. gcms.cz [gcms.cz]
- 16. researchgate.net [researchgate.net]
- 17. dergipark.org.tr [dergipark.org.tr]
A Comparative Analysis of (R)- and (S)-morpholin-3-ylmethanol for Drug Discovery and Development
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
(R)- and (S)-morpholin-3-ylmethanol are chiral building blocks of significant interest in medicinal chemistry. Their rigid, chair-like conformation and the presence of both hydrogen bond donor and acceptor functionalities make them valuable scaffolds for imparting desirable physicochemical and pharmacokinetic properties to drug candidates. While direct comparative studies on the biological activities of these two enantiomers are not extensively documented, their differential effects can be inferred from the enantioselective properties of more complex molecules that incorporate them. This guide provides a comprehensive comparison of their known properties and outlines experimental protocols to facilitate further investigation into their distinct biological profiles.
Physicochemical Properties
A summary of the key physicochemical properties for both (R)- and (S)-morpholin-3-ylmethanol is presented below. These properties are essential for understanding their behavior in biological systems and for designing synthetic routes.
| Property | (R)-morpholin-3-ylmethanol | (S)-morpholin-3-ylmethanol |
| Molecular Formula | C₅H₁₁NO₂ | C₅H₁₁NO₂ |
| Molecular Weight | 117.15 g/mol | 117.15 g/mol |
| Appearance | White to off-white solid | Data not readily available |
| Melting Point | 78-81°C[1] | Data not readily available |
| Boiling Point | 218°C[1] | 218.3°C at 760 mmHg (hydrochloride salt)[2] |
| Density | 1.045 g/cm³[1] | 1.045 g/cm³ (hydrochloride salt)[2] |
| pKa (Predicted) | 14.85 ± 0.10[1] | Data not readily available |
| Solubility | Soluble in chloroform[1] | The hydrochloride salt is more soluble in water[3] |
Synthesis and Chiral Separation
The enantioselective synthesis of (R)- and (S)-morpholin-3-ylmethanol is crucial for their application in drug discovery. Various synthetic strategies have been developed, often employing chiral starting materials or asymmetric catalysis.
A general workflow for the enantioselective synthesis of these compounds can be visualized as follows:
Biological Activity: An Inferred Comparison
Direct comparative studies on the biological effects of (R)- and (S)-morpholin-3-ylmethanol are scarce. However, their differential contributions to the activity of more complex molecules, particularly kinase inhibitors, provide valuable insights. The stereochemistry at the C3 position of the morpholine ring plays a critical role in the interaction of the final drug molecule with its biological target.
It has been noted that the (S)-enantiomer is often preferred in medicinal chemistry for its potential to offer higher binding affinity to biological targets.[4] Conversely, derivatives containing the (R)-enantiomer, such as (R)-3-methylmorpholine, have been shown to confer high selectivity for mTOR over PI3Kα in certain inhibitor scaffolds.
| Feature | (R)-morpholin-3-ylmethanol | (S)-morpholin-3-ylmethanol |
| General Role | Chiral building block in drug synthesis. | Chiral building block in drug synthesis. |
| Inferred Activity | Incorporation into certain scaffolds can lead to high selectivity for mTOR over PI3Kα. | Often associated with higher binding affinity to biological targets in the final drug molecule.[4] |
| Potential Applications | Development of selective mTOR inhibitors for oncology and other therapeutic areas. | Broadly applicable in the design of various CNS-active drugs and other therapeutic agents where high target affinity is desired. |
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. It is a key target in cancer therapy, and the stereochemistry of inhibitors containing the morpholin-3-ylmethanol scaffold can significantly influence their potency and selectivity within this pathway.
References
Unlocking Therapeutic Potential: A Comparative Guide to the Biological Activity of Morpholine Derivatives
For researchers, scientists, and drug development professionals, the morpholine scaffold represents a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its advantageous physicochemical and metabolic properties have led to its incorporation in a wide array of approved and experimental drugs. This guide provides a comparative analysis of the biological activities of various morpholine derivatives, supported by experimental data, to inform and guide future drug discovery and development endeavors.
The unique structural features of the morpholine ring, including its pKa value and capacity for hydrogen bonding, contribute to improved pharmacokinetic profiles, enhancing solubility and permeability.[1][2] This has facilitated the development of morpholine-containing compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][4]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Morpholine derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in tumor growth and progression.
A study on 2-morpholino-4-anilinoquinoline derivatives revealed their potent cytotoxic activity against the HepG2 human liver cancer cell line. Notably, compounds with specific substitutions on the aniline moiety exhibited the highest activity, with IC50 values indicating significant cancer cell growth inhibition. For instance, compound 3d showed an IC50 value of 8.50 µM.[5] Further investigations into morpholine-substituted quinazoline derivatives identified compounds AK-3 and AK-10 as having significant cytotoxic activity against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cell lines, with IC50 values as low as 3.15 µM for AK-10 against MCF-7 cells.[6] These compounds were found to induce apoptosis and cause cell cycle arrest in the G1 phase.[6]
Moreover, certain morpholine derivatives have been developed as specific enzyme inhibitors. A series of 4-morpholino-2-phenylquinazolines were evaluated as inhibitors of PI3 kinase p110α, a key enzyme in cancer cell signaling. The thieno[3,2-d]pyrimidine derivative 15e demonstrated potent and selective inhibition with an IC50 value of 2.0 nM.[7]
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Morpholino-4-anilinoquinolines | 3c | HepG2 | 11.42 | [5] |
| 3d | HepG2 | 8.50 | [5] | |
| 3e | HepG2 | 12.76 | [5] | |
| Morpholine Substituted Quinazolines | AK-3 | A549 | 10.38 | [6] |
| AK-3 | MCF-7 | 6.44 | [6] | |
| AK-3 | SHSY-5Y | 9.54 | [6] | |
| AK-10 | A549 | 8.55 | [6] | |
| AK-10 | MCF-7 | 3.15 | [6] | |
| AK-10 | SHSY-5Y | 3.36 | [6] | |
| 4-Morpholino-2-phenylquinazolines (PI3K p110α inhibitors) | 15e | A375 (Melanoma) | 0.58 | [7] |
| Morpholine-Benzimidazole-Oxadiazoles (VEGFR-2 inhibitors) | 5h | HT-29 (Colon) | 3.103 | [8] |
| 5j | HT-29 (Colon) | 9.657 | [8] | |
| 5c | HT-29 (Colon) | 17.750 | [8] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of morpholine derivatives is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[9]
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight in a controlled environment (e.g., 37°C, 5% CO2).
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (morpholine derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition
Many morpholine-containing anticancer agents exert their effects by inhibiting key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[1][10]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a morpholine derivative.
Antimicrobial Activity: Combating Pathogenic Microorganisms
Morpholine derivatives have also emerged as promising antimicrobial agents, demonstrating activity against a range of bacteria and fungi.
Newly synthesized morpholine derivatives containing an azole nucleus were found to be active against Candida albicans and Saccharomyces cerevisiae, with Minimum Inhibitory Concentration (MIC) values of 500 or 1,000 μg/mL.[11] Another study on novel 1,3-thiazine-2-amines incorporating a morpholine nucleus showed a varied range of antibacterial activity (MIC values from 6.25 to 200 μg/mL) against strains like E. coli and S. aureus.[12] Furthermore, morpholine-containing 5-arylideneimidazolones have been investigated as antibiotic enhancers, with some derivatives significantly reducing the MIC of oxacillin against methicillin-resistant Staphylococcus aureus (MRSA).[13]
| Compound Class | Derivative Example | Target Organism | MIC (µg/mL) | Reference |
| Morpholine-azole derivatives | Compound 12 | Mycobacterium smegmatis | 15.6 | [11] |
| Various | Candida albicans | 500-1000 | [11] | |
| 1,3-Thiazine-2-amines with morpholine | Compound 20 | E. coli | 12.5 | [12] |
| Compound 24 | V. cholerae, P. aeruginosa | - (Four-fold increased activity) | [12] | |
| Morpholine derivatives | Compound 3 | Enterococcus hirae | 3.125 (mg/mL) | [14] |
| Compound 3 | E. coli | 12.5 (mg/mL) | [14] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) of antimicrobial compounds is typically determined using the broth microdilution method.[9][11]
-
Compound Preparation: Stock solutions of the test compounds are prepared in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Serial Dilution: Two-fold serial dilutions of each compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
-
Inoculation: A standardized inoculum of the target microorganism is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity: Modulating the Inflammatory Response
Morpholine derivatives have also been investigated for their anti-inflammatory properties. A study on morpholinopyrimidine derivatives identified compounds that could inhibit the production of nitric oxide (NO) in LPS-stimulated macrophage cells at non-cytotoxic concentrations.[15] Specifically, compounds V4 and V8 were shown to dramatically reduce the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response.[15] Another study on novel monocyclic β-lactam derivatives bearing a morpholine ring also identified several compounds with potent iNOS inhibitory activity, with some showing higher anti-inflammatory ratios than the reference drug dexamethasone.[16]
| Compound Class | Derivative Example | Key Target | Activity | Reference |
| Morpholinopyrimidines | V4 | iNOS, COX-2 | Inhibition of NO production, reduced mRNA expression | [15] |
| V8 | iNOS, COX-2 | Inhibition of NO production, reduced mRNA expression | [15] | |
| Monocyclic β-lactams with morpholine | 3h | iNOS | Anti-inflammatory ratio: 62 (Dexamethasone: 32) | [16] |
| 5c | iNOS | Anti-inflammatory ratio: 72 (Dexamethasone: 32) | [16] | |
| 6f | iNOS | Anti-inflammatory ratio: 99 (Dexamethasone: 32) | [16] |
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)
The anti-inflammatory activity of compounds can be assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture and Stimulation: Macrophage cells are cultured and then stimulated with LPS (e.g., 1 µg/mL) in the presence or absence of various concentrations of the test compounds for a specified time (e.g., 24 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.
-
Incubation: The mixture is incubated at room temperature for a short period (e.g., 10 minutes) to allow for color development.
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a standard curve.
-
Inhibition Calculation: The percentage of inhibition of NO production by the test compounds is calculated relative to the LPS-stimulated control.
Conclusion and Future Directions
The diverse biological activities of morpholine derivatives underscore their importance as a privileged scaffold in drug discovery.[17][18] The data presented in this guide highlight the significant potential of these compounds in developing novel therapeutics for a range of diseases. The choice of substituents on the morpholine ring and the overall molecular architecture are critical in determining the specific biological activity and potency.[10]
Future research should focus on further elucidating the structure-activity relationships of morpholine derivatives to optimize their efficacy and selectivity for specific biological targets. Head-to-head comparative studies of different morpholine-based compounds under standardized experimental conditions would be invaluable for making more direct comparisons of their therapeutic potential. The continued exploration of this versatile heterocyclic scaffold holds great promise for the future of medicine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
Navigating Beyond Morpholine: A Comparative Guide to Alternatives in Drug Design
For researchers and scientists in drug development, the quest for molecular scaffolds that enhance potency, selectivity, and pharmacokinetic properties is perpetual. (R)-morpholin-3-ylmethanol hydrochloride has long been a valuable building block, particularly for inhibitors of key cellular targets. However, the exploration of alternative structures is crucial for overcoming potential metabolic liabilities and discovering novel chemical space. This guide provides an objective comparison of this compound with its bioisosteric alternatives, supported by experimental data, detailed protocols, and pathway visualizations.
The morpholine ring is a privileged scaffold in medicinal chemistry, lauded for its ability to improve physicochemical properties such as aqueous solubility and metabolic stability. Despite these advantages, the morpholine moiety can be susceptible to metabolic degradation. This has spurred the investigation of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. This guide focuses on the comparison of morpholine-containing compounds with their tetrahydropyran (THP) and 3,6-dihydro-2H-pyran (DHP) analogs, particularly in the context of mTOR kinase inhibitors.
Performance Comparison: Morpholine vs. Tetrahydropyran Analogs
A prime example of the successful application of bioisosteric replacement for the morpholine ring is in the development of mTOR kinase inhibitors. The following tables summarize the in-vitro activity and metabolic stability of the morpholine-containing compound PQR620 and its tetrahydropyran (THP) analog, compound 11b .
Table 1: In-Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Selectivity vs. PI3Kα |
| PQR620 (Morpholine analog) | mTOR | 10.8 (Kᵢ) | >1000-fold |
| PI3Kα | >10,000 | ||
| Compound 11b (THP analog) | mTOR | Potent | High |
| PI3Kα | Selective |
Note: Specific IC50 values for compound 11b were not publicly available in the reviewed literature, but it is described as a potent and selective mTOR inhibitor.
Table 2: Metabolic Stability in Human Hepatocytes
| Compound | Core Moiety | Metabolic Stability |
| PQR620 | Morpholine | Moderately stable |
| Compound 11b | Tetrahydropyran | More stable than PQR620 |
The data indicates that the replacement of the morpholine ring with a tetrahydropyran moiety in this series of mTOR inhibitors can lead to a significant improvement in metabolic stability while retaining potent and selective inhibitory activity against the target kinase.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the mTOR signaling pathway and a general workflow for assessing metabolic stability.
Caption: Simplified mTOR signaling pathway showing the points of inhibition by ATP-competitive inhibitors.
Caption: General experimental workflow for assessing the metabolic stability of a compound using hepatocytes.
Experimental Protocols
In-Vitro mTOR Kinase Assay (Representative Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against mTOR kinase.
Materials:
-
Recombinant human mTOR enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., a fluorescently labeled peptide or a protein like 4E-BP1)
-
Test compound stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a small volume of the diluted compound to the wells of a 384-well plate.
-
Add the mTOR enzyme solution to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence measurement for the ADP-Glo™ assay).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Hepatocyte Metabolic Stability Assay (Representative Protocol)
Objective: To determine the in-vitro metabolic stability of a test compound in human hepatocytes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' E Medium with supplements)
-
Test compound stock solution (in DMSO)
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile (for quenching the reaction)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Thaw the cryopreserved hepatocytes according to the supplier's instructions and determine cell viability and density.
-
Dilute the hepatocytes to the desired concentration in pre-warmed culture medium.
-
Add the hepatocyte suspension to the wells of a 96-well plate.
-
Add the test compound to the wells to initiate the metabolic reaction (final DMSO concentration should be low, e.g., <0.5%).
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from each well and add it to a separate plate containing cold acetonitrile and an internal standard to stop the reaction and precipitate proteins.
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the in-vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.
Conclusion
The strategic replacement of the morpholine moiety in this compound with bioisosteres like tetrahydropyran offers a promising avenue for drug discovery. As demonstrated by the comparison of PQR620 and its THP analog, this approach can lead to compounds with improved metabolic stability while maintaining high potency and selectivity. This guide provides a framework for researchers to explore such alternatives, supported by robust experimental data and detailed methodologies, ultimately aiding in the design of more effective and safer therapeutics.
Spectroscopic Duel: Unmasking the Differences Between Free Base and Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical development, the choice between utilizing a free base or a salt form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences a drug's physicochemical properties, including its solubility, stability, and bioavailability. The hydrochloride salt, formed by the reaction of a basic API with hydrochloric acid, is one of the most common salt forms. Understanding the structural and electronic changes that occur upon salt formation is paramount, and spectroscopic techniques offer a powerful arsenal for this characterization. This guide provides a detailed comparison of the spectroscopic signatures of a free base and its corresponding hydrochloride salt, supported by experimental data and protocols.
The Chemical Foundation: Protonation's Spectroscopic Ripple Effect
The fundamental difference between a free base, typically containing an amine functional group, and its hydrochloride salt is the protonation of the basic nitrogen atom. This conversion from a neutral amine (R₃N) to a positively charged ammonium cation (R₃NH⁺) with a chloride counter-ion (Cl⁻) induces significant changes in the molecule's electronic distribution and vibrational modes. These alterations are readily detectable by various spectroscopic methods.
Caption: Chemical equilibrium between a free base and its hydrochloride salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Probe of the Electronic Environment
NMR spectroscopy is exceptionally sensitive to changes in the chemical environment of atomic nuclei. The protonation of the nitrogen atom in the hydrochloride salt leads to distinct and predictable changes in both ¹H and ¹³C NMR spectra.
The primary indicator of salt formation is the deshielding of protons and carbons located near the newly formed ammonium center. This deshielding effect, caused by the electron-withdrawing nature of the positive charge, results in a downfield shift (higher ppm values) of the corresponding signals.[1]
Key Observations in NMR:
-
Appearance of an N-H Proton: In the ¹H NMR spectrum of the hydrochloride salt, a new signal corresponding to the ammonium proton (N-H⁺) will be present, which is absent in the spectrum of the free base.[1] The chemical shift of this proton can be broad and is often solvent-dependent.
-
Downfield Shift of α-Protons and Carbons: Protons and carbons on the atoms directly attached to the nitrogen (α-positions) experience the most significant downfield shift.[1]
-
Diminishing Shifts with Distance: The magnitude of the downfield shift typically decreases as the distance from the protonated nitrogen increases.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm) of a Hypothetical Tertiary Amine and its HCl Salt
| Assignment | Free Base (ppm) | Hydrochloride Salt (ppm) | Δδ (ppm) |
| ¹H NMR | |||
| N-CH ₃ | 2.30 | 2.85 | +0.55 |
| N-CH ₂- | 2.50 | 3.10 | +0.60 |
| N-CH₂-CH ₃ | 1.10 | 1.35 | +0.25 |
| ¹³C NMR | |||
| N-C H₃ | 45.0 | 48.5 | +3.5 |
| N-C H₂- | 55.0 | 58.0 | +3.0 |
| N-CH₂-C H₃ | 12.0 | 13.5 | +1.5 |
Note: The data presented are illustrative and the magnitude of shifts can vary depending on the specific molecular structure and solvent used.
Infrared (IR) Spectroscopy: Tracking Vibrational Changes
Infrared (FTIR) spectroscopy measures the vibrational frequencies of chemical bonds. The conversion of a tertiary amine to its hydrochloride salt introduces a new N-H bond and alters the electronic character of adjacent bonds, leading to noticeable changes in the IR spectrum.
The most prominent difference is the appearance of a strong, broad absorption band in the region of 2300-2700 cm⁻¹ in the spectrum of the hydrochloride salt.[2] This band is attributed to the stretching vibration of the newly formed N-H⁺ bond in the ammonium ion. In contrast, the spectrum of a tertiary amine free base is characterized by the absence of any significant absorption in the N-H stretching region (above 3000 cm⁻¹).[3]
Key Observations in FTIR:
-
N-H⁺ Stretching: A strong, broad band between 2300-2700 cm⁻¹ is a clear indicator of a tertiary amine hydrochloride salt.[2]
-
"Ammonium Bands": For primary and secondary amine salts, the N-H⁺ stretching appears as a broad envelope in the 3000-2700 cm⁻¹ region.[4]
-
N-H Bending: Primary and secondary amine salts also exhibit N-H⁺ bending vibrations, typically in the 1560-1620 cm⁻¹ range.[4]
-
C-N Stretching: The C-N stretching vibration may also shift upon protonation, although this can be harder to discern in a complex spectrum.
Table 2: Comparative FTIR Vibrational Frequencies (cm⁻¹) of a Tertiary Amine and its HCl Salt
| Vibrational Mode | Free Base (cm⁻¹) | Hydrochloride Salt (cm⁻¹) | Appearance/Change |
| N-H Stretch | Absent | Absent | N/A |
| N-H⁺ Stretch | Absent | 2300 - 2700 (broad, strong) | New, characteristic band appears.[2] |
| C-H Stretch | 2850 - 3000 | 2850 - 3000 | Generally unchanged, may be superimposed on the broad N-H⁺ stretch. |
| C-N Stretch | 1000 - 1250 | 1000 - 1250 | Minor shifts may occur. |
Raman Spectroscopy: A Complementary Vibrational Technique
Raman spectroscopy, like FTIR, provides information about molecular vibrations. However, the selection rules for Raman activity differ from those of IR, making it a complementary technique. While water is a weak Raman scatterer, making it a suitable solvent for analysis, the Raman effect itself is generally weak.
The spectral differences between a free base and its hydrochloride salt in Raman spectroscopy can be more subtle than in IR. In some cases, clear differences in peak positions and intensities are observed, particularly for vibrations involving the amine group and adjacent atoms.[5][6] However, for some molecules, the Raman spectra of the free base and its salt can be quite similar.[7]
Key Observations in Raman:
-
Ring Vibrations: For molecules containing aromatic rings adjacent to the amine, changes in the ring's vibrational modes are often observed upon protonation.
-
Variability: The extent of spectral differences is highly dependent on the specific molecular structure.
Table 3: Illustrative Raman Peak Shifts (cm⁻¹) for Pioglitazone Free Base and HCl Salt
| Assignment | Free Base (cm⁻¹) | Hydrochloride Salt (cm⁻¹) |
| Pyridine Ring Vibration | ~1610 | ~1630 |
| C-N Stretching | ~1290 | ~1305 |
Data adapted from studies on Pioglitazone, demonstrating observable shifts in the 1200-1800 cm⁻¹ region.[5][6]
UV-Visible (UV-Vis) Spectroscopy: Monitoring the Chromophore
UV-Vis spectroscopy probes the electronic transitions within a molecule. The conversion of a free base to a hydrochloride salt will only result in a significant shift in the maximum absorbance (λmax) if the protonation event directly alters the chromophore—the part of the molecule that absorbs UV-Vis light.
For many amine-containing pharmaceuticals, the basic nitrogen is not part of the primary chromophore (e.g., it is an aliphatic amine attached to an aromatic system). In such cases, the UV-Vis spectra of the free base and its hydrochloride salt are often very similar, with minimal to no shift in λmax. However, if the nitrogen atom is part of a conjugated system (e.g., an aniline or pyridine derivative), protonation can alter the electronic structure of the chromophore, leading to a noticeable shift in λmax.
Key Observations in UV-Vis:
-
Chromophore Involvement: Significant shifts in λmax are expected only when the protonated nitrogen is part of the conjugated system.
-
Solvent Effects: The pH of the solution can have a more pronounced effect on the UV-Vis spectrum than the initial form (free base or salt) of the compound, as the final state in solution is pH-dependent.
Table 4: General UV-Vis Spectroscopic Comparison
| Parameter | Free Base | Hydrochloride Salt | Expected Change |
| λmax (nm) | Dependent on chromophore | Dependent on chromophore | Minimal change if the amine is not part of the chromophore. Potential shift if the amine is part of the conjugated system. |
| Molar Absorptivity (ε) | Dependent on chromophore | Dependent on chromophore | May change slightly depending on the electronic effects of protonation. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible spectroscopic data. The following are generalized methodologies for the analysis of a free base and its hydrochloride salt.
Caption: General experimental workflow for spectroscopic comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the free base and the hydrochloride salt into separate clean, dry NMR tubes.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) to each tube. Ensure the chosen solvent dissolves both forms of the compound. DMSO-d₆ is often a good choice for observing exchangeable protons like N-H⁺.[1]
-
Cap the tubes and gently agitate until the samples are fully dissolved.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample tube into the NMR spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 8-16 scans).
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will require a larger number of scans due to the lower natural abundance of ¹³C.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
-
Compare the chemical shifts of corresponding signals in the free base and hydrochloride salt spectra and calculate the differences (Δδ).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Solid Samples):
-
Attenuated Total Reflectance (ATR): Place a small amount of the powdered sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal. This is often the simplest and fastest method.
-
KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle. Press the mixture in a pellet die under high pressure to form a transparent or translucent pellet.
-
-
Instrument Setup and Data Acquisition:
-
Place the ATR accessory or the KBr pellet holder into the sample compartment of the FTIR spectrometer.
-
Collect a background spectrum of the empty ATR crystal or the pure KBr pellet.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.
-
Identify and label the key vibrational bands, paying close attention to the 2300-3500 cm⁻¹ region for N-H⁺ and N-H stretches.
-
Overlay the spectra of the free base and the hydrochloride salt for direct comparison.
-
Raman Spectroscopy
-
Sample Preparation:
-
Place a small amount of the powdered sample onto a microscope slide or into a glass vial. No further preparation is typically needed for solid samples.
-
-
Instrument Setup and Data Acquisition:
-
Place the sample on the spectrometer stage.
-
Focus the laser onto the sample using the microscope objective.
-
Select an appropriate laser wavelength (e.g., 785 nm) and power to avoid sample fluorescence and degradation.
-
Acquire the Raman spectrum by collecting the scattered light for a set exposure time and number of accumulations.
-
-
Data Processing and Analysis:
-
Perform baseline correction and cosmic ray removal if necessary.
-
Identify and label the characteristic Raman bands.
-
Compare the spectra of the free base and hydrochloride salt, looking for shifts in peak positions, changes in relative intensities, or the appearance/disappearance of peaks.
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare stock solutions of the free base and the hydrochloride salt in a suitable UV-transparent solvent (e.g., methanol, ethanol, or a buffered aqueous solution).
-
Create a series of dilutions to an appropriate concentration range where the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
-
Instrument Setup and Data Acquisition:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Fill a cuvette with the solvent to be used as a blank and record a baseline correction.
-
Fill a cuvette with the sample solution and place it in the sample holder.
-
Scan the sample across the desired wavelength range (e.g., 200-400 nm) to determine the λmax.
-
-
Data Processing and Analysis:
-
Determine the absorbance at the λmax for each sample.
-
Compare the λmax values and the overall spectral shape of the free base and the hydrochloride salt.
-
Conclusion
The spectroscopic comparison of a free base and its hydrochloride salt provides unequivocal evidence of the chemical transformation upon salt formation. NMR spectroscopy offers detailed insights into the electronic perturbations around the protonated nitrogen, while FTIR provides a clear and diagnostic signature of the N-H⁺ bond. Raman and UV-Vis spectroscopy offer complementary information that can be highly valuable depending on the specific molecular structure. By employing these techniques with robust experimental protocols, researchers and drug development professionals can thoroughly characterize their APIs, ensuring a comprehensive understanding of their chemical form and its implications for pharmaceutical development.
References
A Researcher's Guide to High-Throughput Screening Assays for Enantiomeric Excess Determination
For researchers, scientists, and drug development professionals, the rapid and accurate determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis and chiral drug discovery. The landscape of chiral analysis has evolved significantly, moving from traditional, time-consuming chromatographic methods to a variety of innovative high-throughput screening (HTS) techniques. These modern assays offer substantial improvements in speed and sample throughput, enabling the rapid screening of large compound libraries and the optimization of asymmetric reactions. This guide provides a comprehensive comparison of prominent HTS methodologies, offering insights into their performance, detailed experimental protocols, and decision-making frameworks to aid in selecting the most suitable method for your research needs.
Comparison of High-Throughput Screening Assays for Enantiomeric Excess Determination
The selection of an appropriate HTS assay for determining enantiomeric excess depends on a multitude of factors, including the required throughput, sensitivity, accuracy, and the nature of the analyte. The following table summarizes the key performance characteristics of the most common HTS techniques.
| Assay Type | Throughput | Accuracy/Precision | Sensitivity | Substrate Scope | Key Advantages | Key Limitations |
| Chiral Chromatography (HPLC/SFC) | Moderate (minutes per sample) | High (errors often <1-2%)[1] | High | Broad | Well-established, high resolution, reliable.[1] | Slower throughput, requires specialized chiral columns, potential for matrix effects.[1] |
| Enzymatic Assays | High (seconds to minutes per sample) | Moderate to High (can be very accurate)[1] | High | Substrate-specific | High selectivity, can be performed in complex matrices.[1] | Requires a suitable enzyme for the specific substrate, potential for enzyme inhibition.[1] |
| DNA-Based Biosensors | High (minutes per well) | High (average error of 1.5% reported)[2] | High | Substrate-specific | Enables simultaneous quantification of both enantiomers, applicable to crude reaction mixtures.[2][3][4] | Requires development of specific DNA aptamers for each target molecule. |
| Mass Spectrometry | Very High (as low as 10-20 s per sample)[5] | High (average relative errors < 1.2% reported)[6] | Very High | Broad | Label-free, high molecular specificity, tolerant of impurities.[6][7] | Can require derivatization, expensive instrumentation. |
| Circular Dichroism (CD) Spectroscopy | High (less than two minutes per sample)[8] | Moderate to High (errors often within ±7%)[9][10][11] | Moderate | Broad (with derivatization) | Rapid, amenable to automation in plate readers.[9][10][11] | May require derivatization to introduce a chromophore, potential for interference. |
| Fluorescence-Based Assays | High (seconds to minutes per well) | High (error of <1% ee reported)[12] | Very High | Broad (with appropriate sensor) | High sensitivity, suitable for crude reaction mixtures.[12] | Requires a fluorescent probe that interacts differently with enantiomers. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for the high-throughput analysis of enantiomeric excess using chiral HPLC.
1. Sample Preparation:
-
Quench the chemical reactions in the wells of a microtiter plate.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering substances.[13]
-
Dilute the samples to an appropriate concentration with the mobile phase.[1]
2. HPLC System and Conditions:
-
Instrumentation: An HPLC system equipped with a chiral column (e.g., polysaccharide-based), an autosampler capable of handling 96- or 384-well plates, and a suitable detector (e.g., UV-Vis, Circular Dichroism).[1][13]
-
Chiral Stationary Phase (CSP) Selection: Choose a CSP known to be effective for the class of compounds being analyzed. Polysaccharide-based columns are versatile for a wide range of chiral compounds.[14]
-
Mobile Phase: A typical mobile phase for normal-phase chromatography consists of a mixture of n-heptane, ethanol, and a small amount of an amine modifier like diethylamine (e.g., 80:20:0.1 v/v/v).[14] For reversed-phase, an aqueous buffer with an organic modifier is used.[1]
-
Flow Rate and Temperature: Set the flow rate (e.g., 1.0 mL/min) and column temperature to achieve optimal separation.[14]
3. Data Acquisition and Analysis:
-
Inject the samples from the microtiter plate using the autosampler.[1]
-
Record the chromatograms for each sample.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ and Area₂ are the peak areas of the two enantiomers.
Caption: A generalized workflow for HTS enantiomeric excess determination.
Enzymatic Assay
This protocol describes a high-throughput enzymatic assay for determining the enantiomeric excess of a substrate that is a substrate for a stereoselective enzyme.[1]
1. Materials:
-
Microplate reader with fluorescence or absorbance detection.[1]
-
96- or 384-well plates.[1]
-
A stereoselective enzyme that acts on only one enantiomer of the substrate.[1]
-
A reagent that reacts with the product of the enzymatic reaction to generate a detectable signal (e.g., fluorogenic or chromogenic).[1]
2. Assay Procedure:
-
Dispense the samples containing the enantiomeric mixture into the wells of the microtiter plate.[1]
-
Add a solution of the stereoselective enzyme to each well.
-
Incubate the plate for a specific time at a controlled temperature to allow the enzymatic reaction to proceed.[1]
-
Add the detection reagent to each well. This reagent will react with the product of the enzymatic reaction to generate a signal.[1]
-
Measure the signal (e.g., fluorescence intensity or absorbance) in each well using the microplate reader.[1]
3. Data Analysis:
-
The signal intensity is proportional to the concentration of the enantiomer that is a substrate for the enzyme.[1]
-
A calibration curve can be generated using samples with known enantiomeric excess to quantify the ee of the unknown samples.[1]
Caption: Workflow of a typical high-throughput enzymatic assay.
DNA-Based Biosensor Assay
This protocol outlines a general approach for using enantiomeric DNA-based biosensors for high-throughput ee determination.[2][3][4]
1. Biosensor Preparation:
-
Synthesize or purchase D- and L-DNA aptamers specific for the target molecule.[1]
-
Label the D-DNA aptamer with one fluorophore (e.g., FAM) and the L-DNA aptamer with an orthogonal fluorophore (e.g., HEX).[1][2][3][4]
-
Prepare the biosensor solution by mixing the fluorescently labeled aptamers with their respective complementary quencher strands.[1]
2. Assay Procedure:
-
Add the enantiomeric biosensor solution to the wells of a microtiter plate.[1]
-
Add the samples containing the enantiomeric mixture to the wells.
-
Incubate for a short period to allow for binding between the biosensors and the target enantiomers, leading to a fluorescence signal.[1]
3. Data Acquisition and Analysis:
-
Measure the fluorescence of both fluorophores in each well using a two-color fluorescence plate reader.
-
The fluorescence intensity of each fluorophore is proportional to the concentration of the corresponding enantiomer.
-
The enantiomeric excess can be determined from the ratio of the two fluorescence signals.
Caption: Principle of a DNA-based biosensor assay for ee determination.
Mass Spectrometry-Based Assay
This protocol describes a general approach for the rapid determination of enantiomeric excess using mass spectrometry, often coupled with a fast separation technique or using a chiral derivatizing agent.[1]
Method 1: Fast Chiral LC-MS
-
Instrumentation: A mass spectrometer coupled with a liquid chromatography system.
-
Procedure:
-
Utilize a short chiral LC column and a rapid gradient to achieve separation of the enantiomers in a few minutes per sample.[1]
-
The eluent is directly introduced into the mass spectrometer for detection.
-
The enantiomeric excess is determined by the relative peak areas of the two enantiomers in the extracted ion chromatograms.[1]
-
Method 2: Chiral Derivatization and Direct Infusion MS
-
Procedure:
-
React the enantiomeric mixture with a chiral derivatizing agent that has two isotopic labels (e.g., a light and a heavy version).[1]
-
One enantiomer of the derivatizing agent is used to react with the sample.
-
The two enantiomers of the analyte will form diastereomers with different masses.[1]
-
Analyze the sample by direct infusion into the mass spectrometer.
-
The enantiomeric excess is determined from the ratio of the ion intensities of the two mass-tagged diastereomers.[1]
-
Caption: A decision tree to guide the selection of an HTS assay for ee determination.
Conclusion
The field of high-throughput screening for enantiomeric excess determination offers a powerful toolkit for modern chemical and pharmaceutical research.[1] By understanding the principles, performance characteristics, and practical considerations of chiral chromatography, enzymatic assays, DNA-based biosensors, and mass spectrometry, researchers can make informed decisions to accelerate their discovery and development pipelines. The choice of the most suitable technique will ultimately depend on a careful evaluation of the specific project goals, available resources, and the nature of the chiral molecules under investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. High-throughput enantiopurity analysis using enantiomeric DNA-based sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fast mass spectrometry-based enantiomeric excess determination of proteinogenic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral morphing and enantiomeric quantification in mixtures by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSpace at KOASAS: High-throughput screening of identity, enantiomeric excess, and concentration using MLCT transitions in CD spectroscopy [koasas.kaist.ac.kr]
- 9. scilit.com [scilit.com]
- 10. High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01559A [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. uma.es [uma.es]
- 14. benchchem.com [benchchem.com]
The Pivotal Role of Morpholine in PI3K Inhibition: A Comparative Analysis of ZSTK474 Analogs
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of key pharmacophores is crucial for the rational design of potent and selective therapeutics. The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[1][2] This guide provides a comparative analysis of morpholine derivatives targeting the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade often dysregulated in cancer.[3][4] We will focus on the well-characterized pan-PI3K inhibitor ZSTK474 and its analogs to illustrate the impact of morpholine ring modifications on inhibitory activity, supported by quantitative data and detailed experimental protocols.
Comparative Analysis of Morpholine Derivatives as PI3K Inhibitors
The morpholine ring in many PI3K inhibitors plays a critical role in their interaction with the ATP-binding pocket of the enzyme.[2] The oxygen atom of the morpholine often acts as a hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase domain, which is fundamental for high-potency inhibition.[2] The following table summarizes the structure-activity relationship of ZSTK474 and its analogs, where one of the two morpholine groups is replaced with other functionalities. The data clearly demonstrates the sensitivity of PI3K inhibition to structural changes in this region of the molecule.
| Compound | R Group (Morpholine Replacement) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| ZSTK474 (1) | Morpholine | 5.0 | 20.8 | 37.0 | 3.9 |
| 2a | Piperazine | >1000 | >1000 | >1000 | >1000 |
| 2b | N-acetylpiperazine | 2.9 | 21.0 | 15.0 | 5.0 |
| 6a | Ethanolamine | 9.9 | 104 | 92.5 | 9.8 |
| 6b | Diethanolamine | 3.7 | 104 | 14.6 | 9.8 |
Data sourced from a study on ZSTK474 analogs.[1][5]
Key SAR Observations:
-
Importance of the Morpholine Oxygen: Direct replacement of the morpholine ring with a piperazine (Compound 2a ), which lacks the oxygen atom, leads to a dramatic loss of inhibitory activity across all Class I PI3K isoforms.[1] This highlights the crucial role of the morpholine oxygen in binding to the enzyme.
-
Restoration of Activity: N-acetylation of the piperazine analog (Compound 2b ) restores the potent inhibitory activity, suggesting that the acetyl group may be mimicking the hydrogen bond accepting properties of the original morpholine oxygen or inducing a favorable conformational change.[1]
-
Impact of Hydroxyl Groups: Analogs with pendant hydroxyl groups, such as the ethanolamine (Compound 6a ) and diethanolamine (Compound 6b ) derivatives, maintain low nanomolar inhibition against PI3Kα and PI3Kδ. However, a decrease in potency is observed for the PI3Kβ isoform.[1][5]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key assays used to evaluate the activity of the morpholine derivatives discussed.
PI3K Enzyme Inhibition Assay (In Vitro)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms.
1. Materials and Reagents:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
Phosphatidylinositol (PI) or PIP2 as substrate
-
ATP (adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (morpholine derivatives) dissolved in DMSO
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplates (e.g., 96-well or 384-well)
2. Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute them into the kinase buffer.
-
Add a small volume of the diluted compound or DMSO (vehicle control) to the wells of the microplate.
-
Add the PI3K enzyme solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the lipid substrate (e.g., PIP2) and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of product (PIP3) or the remaining ATP using a suitable detection method. For instance, in a luminescence-based assay, the light output is correlated with the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[6][7]
Western Blot Analysis for PI3K Pathway Inhibition (Cell-Based)
This assay assesses the ability of a compound to inhibit the PI3K signaling pathway within a cellular context by measuring the phosphorylation status of downstream effector proteins like Akt.[8]
1. Materials and Reagents:
-
Cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
Test compounds (morpholine derivatives)
-
Growth factor (e.g., IGF-1 or insulin) to stimulate the pathway
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
2. Procedure:
-
Seed the cancer cells in culture plates and allow them to adhere.
-
Optionally, serum-starve the cells to reduce basal PI3K pathway activity.
-
Pre-treat the cells with various concentrations of the test compounds for a defined period (e.g., 2 hours).
-
Stimulate the PI3K pathway by adding a growth factor for a short duration (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them to extract the total protein.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., phospho-Akt).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody for the total form of the protein (e.g., total-Akt) and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.[8]
Visualizing Key Relationships
To better understand the concepts discussed, the following diagrams illustrate the PI3K signaling pathway and a general workflow for SAR studies.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of ZSTK474.
Caption: General workflow for a structure-activity relationship (SAR) study.
References
- 1. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Routes of Chiral Morpholines
For Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous approved drugs. The stereochemistry of substituents on the morpholine ring often plays a critical role in biological activity, making the development of efficient and stereoselective synthetic routes to chiral morpholines an area of intense research. This guide provides a comparative overview of prominent synthetic strategies, presenting key performance data and detailed experimental protocols to aid researchers in selecting the optimal route for their specific needs.
Key Synthetic Strategies at a Glance
Several distinct and innovative strategies have emerged for the asymmetric synthesis of chiral morpholines. These can be broadly categorized as follows:
-
Asymmetric Hydrogenation of Prochiral Dehydromorpholines: This "after-cyclization" approach involves the enantioselective reduction of a double bond within a pre-formed unsaturated morpholine ring.
-
Tandem Catalysis Involving Intramolecular Hydroamination: These one-pot procedures construct the morpholine ring and install the stereocenter in a sequential catalytic cascade.
-
Organocatalytic Approaches: Chiral small molecules are used to catalyze the enantioselective formation of key bonds in the morpholine synthesis.
-
Substrate-Controlled Diastereoselective Syntheses: These methods rely on the use of enantiopure starting materials to direct the stereochemical outcome of the cyclization.
-
Transition-Metal-Catalyzed Cyclizations: Various transition metals, such as copper and palladium, are employed to catalyze key C-N and C-O bond-forming reactions.
The following sections will delve into the specifics of these methodologies, providing comparative data and experimental details.
Asymmetric Hydrogenation of Dehydromorpholines
Transition-metal-catalyzed asymmetric hydrogenation stands out as a highly efficient method for producing 2-substituted chiral morpholines. This strategy typically employs a rhodium catalyst with a chiral bisphosphine ligand to achieve high yields and exceptional enantioselectivities.[1][2]
Performance Data
| Substrate (Dehydromorpholine) | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 2-Phenyl-N-Cbz-dehydromorpholine | [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | >99 | 92 | [2][3] |
| 2-(4-F-Ph)-N-Cbz-dehydromorpholine | [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | >99 | 92 | [2][3] |
| 2-(4-CF₃-Ph)-N-Cbz-dehydromorpholine | [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | >99 | 94 | [2][3] |
| 2-(2-MeO-Ph)-N-Cbz-dehydromorpholine | [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | >99 | 99 | [2][3] |
| 2-Naphthyl-N-Cbz-dehydromorpholine | [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | 98 | 91 | [2][3] |
| 2-Thienyl-N-Cbz-dehydromorpholine | [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | 96 | 70 | [2][3] |
| 2-n-Propyl-N-Cbz-dehydromorpholine | [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | >99 | 91 | [2][3] |
Experimental Protocol: General Procedure for Asymmetric Hydrogenation
A solution of the dehydromorpholine substrate (0.2 mmol), [Rh(cod)₂]SbF₆ (1 mol%), and (R,R,R)-SKP ligand (1.05 mol%) in dry, degassed dichloromethane (2 mL) is prepared in a glovebox. The vial is placed in an autoclave, which is then sealed and purged with hydrogen gas (3 times). The reaction is pressurized with hydrogen (30 atm) and stirred at room temperature for 24 hours. After releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the chiral morpholine product.[2]
Asymmetric Hydrogenation Workflow
Tandem Hydroamination and Asymmetric Transfer Hydrogenation
This one-pot reaction provides an efficient route to 3-substituted chiral morpholines from readily available aminoalkyne substrates. The process involves an initial hydroamination to form a cyclic imine, which is then reduced in situ with high enantioselectivity using an asymmetric transfer hydrogenation catalyst.
Performance Data
| Aminoalkyne Substrate (R group) | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Benzyl | Ti(NMe₂)₂(BIPHEN) / RuCl--INVALID-LINK-- | 72 | 95 | [4] |
| 4-Methoxybenzyl | Ti(NMe₂)₂(BIPHEN) / RuCl--INVALID-LINK-- | 75 | 96 | [4] |
| 4-Fluorobenzyl | Ti(NMe₂)₂(BIPHEN) / RuCl--INVALID-LINK-- | 68 | 95 | [4] |
| 2-Thienylmethyl | Ti(NMe₂)₂(BIPHEN) / RuCl--INVALID-LINK-- | 65 | 97 | [4] |
| Cyclohexylmethyl | Ti(NMe₂)₂(BIPHEN) / RuCl--INVALID-LINK-- | 70 | 94 | [4] |
| n-Butyl | Ti(NMe₂)₂(BIPHEN) / RuCl--INVALID-LINK-- | 62 | 93 | [4] |
Experimental Protocol: Tandem Hydroamination/Asymmetric Transfer Hydrogenation
To a solution of the aminoalkyne (0.5 mmol) in toluene (2.5 mL) is added the hydroamination catalyst Ti(NMe₂)₂(BIPHEN) (10 mol%). The reaction mixture is heated at 110 °C for 24 hours. After cooling to room temperature, the asymmetric transfer hydrogenation catalyst RuCl--INVALID-LINK-- (2 mol%) and a formic acid/triethylamine mixture (5:2, 0.5 mL) are added. The reaction is stirred at room temperature for another 24 hours. The reaction is then quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate, concentrated, and purified by flash chromatography.[4]
Tandem Catalysis Workflow
Organocatalytic Enantioselective Synthesis
Organocatalysis offers a metal-free alternative for the synthesis of chiral morpholines, particularly for C2-functionalized derivatives. An improved five-step procedure has been developed that provides access to these valuable compounds in good yields and with high enantioselectivity.[5]
Performance Data
| Aldehyde Substrate (R group) | Overall Yield (5 steps, %) | Enantiomeric Excess (ee, %) | Reference |
| Phenylacetaldehyde | 45 | 96 | [5] |
| Hydrocinnamaldehyde | 52 | 95 | [5] |
| 3-Phenylpropionaldehyde | 48 | 94 | [5] |
| Cyclohexanecarboxaldehyde | 40 | 85 | [5] |
| Heptanal | 60 | 98 | [5] |
| Isovaleraldehyde | 35 | 75 | [5] |
Experimental Protocol: Five-Step Synthesis of C2-Functionalized Morpholines
Step 1 & 2: Organocatalytic α-chlorination and reduction. To a solution of the aldehyde (1 mmol) and (S)-diphenylprolinol TMS ether (0.1 mmol) in chloroform (2 mL) is added N-chlorosuccinimide (1.3 mmol) at 0 °C. After stirring for 2 hours, sodium borohydride (1.5 mmol) is added, and the mixture is stirred for another hour. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with dichloromethane.
Step 3 & 4: O-mesylation and azidation. The crude chloroalcohol is dissolved in dichloromethane (5 mL), and triethylamine (2 mmol) and methanesulfonyl chloride (1.2 mmol) are added at 0 °C. After 1 hour, sodium azide (3 mmol) in DMF (2 mL) is added, and the mixture is heated to 60 °C for 12 hours.
Step 5: Staudinger reduction and cyclization. To the crude azido mesylate is added triphenylphosphine (1.5 mmol) in THF/water (4:1, 5 mL), and the mixture is stirred at room temperature for 8 hours. The solvent is evaporated, and the residue is purified by flash chromatography to yield the C2-functionalized morpholine.[5]
Organocatalytic Synthesis Workflow
Stereoselective Synthesis from Chiral Precursors
The use of readily available enantiopure starting materials, such as amino alcohols, provides a reliable method for the synthesis of stereochemically defined morpholines. For example, trans-2,5-disubstituted morpholines can be synthesized with high diastereoselectivity.[6]
Performance Data
| Epoxide (R¹ group) | Amino Alcohol (R² group) | Overall Yield (%) | Diastereomeric Ratio (dr) | Reference |
| (S)-Styrene oxide | (S)-2-Amino-3-methyl-1-butanol | 48 | >20:1 | [6] |
| (S)-Propylene oxide | (S)-Phenylalaninol | 40 | >20:1 | [6] |
| (S)-Glycidyl tosylate | (S)-Valinol | 55 | >20:1 | [6] |
Experimental Protocol: Synthesis of trans-2,5-Disubstituted Morpholines
A solution of the enantiopure epoxide (1 mmol) and the enantiopure amino alcohol (1.2 mmol) in ethanol (5 mL) is heated at reflux for 12 hours. After cooling, the solvent is removed under reduced pressure. The resulting amino diol is dissolved in dichloromethane (10 mL), and triethylamine (2.5 mmol) is added. The solution is cooled to 0 °C, and tosyl chloride (1.1 mmol) is added portionwise. The reaction is stirred at 0 °C for 2 hours and then at room temperature for 4 hours. The mixture is washed with water and brine, dried over sodium sulfate, and concentrated. The crude N-tosylated diol is dissolved in THF (10 mL), and sodium hydride (2.5 mmol, 60% dispersion in mineral oil) is added at 0 °C. The mixture is stirred at room temperature for 30 minutes, followed by the addition of p-toluenesulfonyl imidazole (1.1 mmol). After stirring for 12 hours, the reaction is quenched with water, and the product is extracted with ether. The combined organic layers are dried and concentrated. The N-tosyl group is removed by treatment with sodium naphthalenide in THF to afford the trans-2,5-disubstituted morpholine.[6]
Conclusion
The synthesis of chiral morpholines is a well-developed field with a variety of robust and efficient methods available to the synthetic chemist. The choice of a particular route will depend on several factors, including the desired substitution pattern, the required level of stereocontrol, scalability, and the availability of starting materials and reagents. Asymmetric hydrogenation offers excellent enantioselectivity for 2-substituted morpholines. Tandem catalytic methods provide a highly atom-economical approach to 3-substituted derivatives. Organocatalysis presents a valuable metal-free option, while the use of chiral precursors ensures high diastereoselectivity. This guide serves as a starting point for researchers to navigate the available synthetic options and select the most suitable methodology for their drug discovery and development endeavors.
References
- 1. [PDF] Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines | Semantic Scholar [semanticscholar.org]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 4. Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (R)-morpholin-3-ylmethanol hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of (R)-morpholin-3-ylmethanol hydrochloride, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate care due to its inherent hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:
-
Harmful if swallowed (Acute toxicity, oral)[1]
-
Harmful in contact with skin (Acute toxicity, dermal)[1]
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
May cause respiratory irritation [1]
Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.
Quantitative Hazard Data Summary
| Hazard Classification | Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound follows the general principles of hazardous chemical waste management.
1. Identification and Classification: The first step is to identify the waste as hazardous. Based on its GHS classifications, this compound is considered hazardous waste.[2][3][4]
2. Segregation of Waste: Proper segregation is crucial to prevent dangerous chemical reactions.[2][3] This compound should be collected in a designated, compatible waste container. Do not mix it with other incompatible waste streams such as strong oxidizing agents or acids, as indicated for similar morpholine compounds.[5]
3. Labeling of Waste Containers: All waste containers must be clearly and accurately labeled.[2][3][4] The label should include:
-
The full chemical name: "this compound" (avoiding abbreviations or chemical formulas)[4]
-
The specific hazards associated with the chemical (e.g., "Harmful," "Irritant")[2]
-
The date when the waste was first added to the container.[3]
4. Safe Storage: Waste containers should be kept tightly closed except when adding waste and stored in a designated, secure, and well-ventilated area away from heat and ignition sources.[2][4][6] The storage area should have secondary containment to manage any potential leaks.[4]
5. Professional Disposal: Hazardous chemical waste must be disposed of through a licensed and reputable waste disposal service.[2] Do not dispose of this compound down the drain or in the regular trash.[4][7] For morpholine and its derivatives, incineration is a preferred method of disposal, which should be carried out in a permitted hazardous waste incinerator.[8]
6. Decontamination of Empty Containers: Empty containers that held this compound must be properly decontaminated before disposal. Triple-rinse the container with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[4] After decontamination, the container can be disposed of as non-hazardous waste, or preferably reused for compatible waste collection.[4][7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of laboratory chemical waste.
References
- 1. ((3R)-morpholin-3-yl)methanol hydrochloride | C5H12ClNO2 | CID 42614246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. fishersci.com [fishersci.com]
- 6. trc-corp.com [trc-corp.com]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. Morpholine (HSG 92, 1995) [inchem.org]
Comprehensive Safety and Handling Guide for (R)-morpholin-3-ylmethanol hydrochloride
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (R)-morpholin-3-ylmethanol hydrochloride. The following procedures are designed to ensure the safe and effective use of this compound in a laboratory setting.
Hazard Identification and Safety Summary
This compound is classified as a hazardous substance. All personnel must be familiar with its potential hazards before handling.
GHS Hazard Classification [1][2]
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation[1][2] |
Primary Hazards: Irritant[1]
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn at all times when handling this compound.
| Equipment | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield are required. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[4] |
| Skin Protection | Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[4] A lab coat or other protective clothing is mandatory to prevent skin exposure.[5] |
| Respiratory Protection | If handling as a powder or if aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5] Work should be conducted in a well-ventilated area, preferably in a fume hood.[4][5][6] |
Operational Plan: Step-by-Step Handling Procedures
This section details the procedural workflow for the safe handling of this compound from receipt to use.
-
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name, CAS number (1212377-10-0), and hazard pictograms.
-
Log the receipt of the chemical in the laboratory inventory system.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][7]
-
Recommended storage temperature is room temperature, under an inert atmosphere.[3][8]
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[5]
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Weighing and Aliquoting:
-
All weighing and aliquoting of the solid compound must be performed in a certified chemical fume hood to avoid inhalation of dust.[6]
-
Use appropriate anti-static techniques to prevent ignition of dust.
-
Clean the weighing area and spatula thoroughly after use.
-
-
Solution Preparation:
-
When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.
-
Ensure the process is conducted within a fume hood.
-
Clearly label all solutions with the chemical name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
-
Experimental Use:
Emergency Procedures
| Emergency Situation | Procedure |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4] |
| Eye Contact | Rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal. For large spills, contain the spill and follow institutional emergency procedures. Prevent the material from entering drains or waterways.[5] |
Disposal Plan
Chemical waste must be disposed of in accordance with all local, state, and federal regulations.
-
Waste Collection:
-
Collect all waste containing this compound, including excess solid, contaminated solutions, and disposable labware (e.g., gloves, weighing paper), in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the primary hazards (e.g., Toxic, Irritant).
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from general laboratory traffic.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through the institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Provide the disposal contractor with a copy of the Safety Data Sheet (SDS) if available.
-
Workflow and Logic Diagrams
The following diagram illustrates the standard operating procedure for handling this compound.
References
- 1. ((3R)-morpholin-3-yl)methanol hydrochloride | C5H12ClNO2 | CID 42614246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 955400-09-6|Morpholin-3-ylmethanol hydrochloride|BLD Pharm [bldpharm.com]
- 4. file.bldpharm.com [file.bldpharm.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. (3R)-morpholin-3-ylmethanol [chembk.com]
- 8. Page loading... [wap.guidechem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
